Product packaging for 3-benzyl-1,3-benzothiazol-2(3H)-one(Cat. No.:CAS No. 22291-74-3)

3-benzyl-1,3-benzothiazol-2(3H)-one

Cat. No.: B353002
CAS No.: 22291-74-3
M. Wt: 241.31g/mol
InChI Key: RPMOZTXHJDAKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Benzyl-1,3-benzothiazol-2(3H)-one is a synthetic small molecule based on the privileged 1,3-benzothiazole scaffold, a structure of high significance in medicinal chemistry and drug discovery . The core benzothiazole structure consists of a benzene ring fused to a 1,3-thiazole ring, and its derivatives are known to exhibit a wide spectrum of biological activities due to their ability to interact with diverse biological targets . The specific 3-benzyl substitution on this molecule is a key synthetic modification that can influence its physicochemical properties and interaction with biological systems, potentially leading to unique pharmacological profiles. This compound is of particular interest for research into central nervous system (CNS) disorders and pain management. Derivatives of the 1,3-benzothiazol-2(3H)-one scaffold have demonstrated significant antinociceptive (pain-blocking) activity in standard pharmacological models, suggesting potential for development of new analgesic agents . Furthermore, the benzothiazole nucleus is a key structural component in several FDA-approved drugs, such as Riluzole for amyotrophic lateral sclerosis and Pramipexole for Parkinson's disease, highlighting the scaffold's relevance in neuropharmacology . Researchers are exploring its mechanism of action, which may involve modulation of ion channels or interaction with neurotransmitter systems, similar to other benzothiazole-derived bioactive compounds . Beyond neuroscience, this chemical serves as a versatile building block in organic synthesis and medicinal chemistry . It can be used to develop novel compounds for screening against various therapeutic targets, including inflammation, infectious diseases, and cancer . The molecule provides a platform for further functionalization at various positions on the benzothiazole ring, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NOS B353002 3-benzyl-1,3-benzothiazol-2(3H)-one CAS No. 22291-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c16-14-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMOZTXHJDAKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22291-74-3
Record name 3-BENZYL-2(3H)-BENZOTHIAZOLONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of 3-Benzyl-1,3-Benzothiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 3-benzyl-1,3-benzothiazol-2(3H)-one. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties

This compound is a sulfur and nitrogen-containing heterocyclic compound. The core structure consists of a benzene ring fused to a thiazole ring. The benzothiazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueReference Compound
Molecular Formula C₁₄H₁₁NOSThis compound
Molecular Weight 241.31 g/mol This compound
Melting Point 66.2-67.3 °C3-(4-methylbenzyl)benzo[d]thiazol-2(3H)-one[1]
Boiling Point Data not available
Solubility Data not available

Table 2: Spectral Data of a Structurally Similar Compound: 3-(4-methylbenzyl)benzo[d]thiazol-2(3H)-one [1]

Spectral DataValues
¹H NMR (500 MHz, CDCl₃) δ (ppm) 7.39 (dd, J = 8.0 Hz, 1.0 Hz, 1H), 7.21-7.17 (m, 3H), 7.12-7.08 (m, 3H), 6.96 (d, J = 8.0 Hz, 1H), 5.09 (s, 2H), 2.29 (s, 3H)
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 170.21, 137.55, 136.93, 132.04, 129.46, 127.08, 126.22, 123.10, 122.52, 122.47, 111.21, 45.90, 21.02
IR (KBr) ν (cm⁻¹) 1662 (C=O)
HRMS (ESI, m/z) [M+H]⁺ calcd for C₁₅H₁₃NOS: 256.0791; found 256.0791

Experimental Protocols

The synthesis of 3-substituted-1,3-benzothiazol-2(3H)-ones can be achieved through various methods. A common approach involves the reaction of 2-aminothiophenol with a suitable carbonyl source, followed by N-alkylation.

Synthesis of this compound (Proposed Method)

This protocol is adapted from the synthesis of analogous 3-substituted benzothiazolones.[1]

Materials:

  • 2-Aminothiophenol

  • Triphosgene or 1,1'-Carbonyldiimidazole (CDI)

  • Benzyl bromide

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • An appropriate solvent (e.g., dichloromethane, acetonitrile, DMF)

Procedure:

  • Formation of 1,3-Benzothiazol-2(3H)-one:

    • Dissolve 2-aminothiophenol in a suitable solvent.

    • Slowly add a carbonyl source (e.g., triphosgene or CDI) to the solution at a controlled temperature.

    • Stir the reaction mixture until the formation of the 1,3-benzothiazol-2(3H)-one is complete, as monitored by thin-layer chromatography (TLC).

    • Isolate the product by filtration or extraction.

  • N-Benzylation:

    • Dissolve the synthesized 1,3-benzothiazol-2(3H)-one in an appropriate solvent.

    • Add a base (e.g., potassium carbonate) to the solution.

    • Add benzyl bromide dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and isolate the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Biological Activity and Signaling Pathways

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

Potential as a Monoamine Oxidase B (MAO-B) Inhibitor

Several studies have highlighted the potential of benzothiazole derivatives as inhibitors of monoamine oxidase B (MAO-B).[4][5][6] MAO-B is a key enzyme in the degradation of neurotransmitters, particularly dopamine. Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[4]

The proposed mechanism of action involves the benzothiazole derivative binding to the active site of the MAO-B enzyme, thereby preventing the breakdown of dopamine. This leads to an accumulation of dopamine in the synaptic cleft, which can help to alleviate the motor symptoms associated with Parkinson's disease.

MAO_B_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Action Potential Dopamine Dopamine Dopamine_release->Dopamine Exocytosis Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binding MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Reuptake & Degradation Metabolites Inactive Metabolites MAO_B->Metabolites Oxidative Deamination Benzothiazolone 3-Benzyl-1,3-benzothiazol- 2(3H)-one Benzothiazolone->MAO_B Inhibition

Figure 1: Proposed mechanism of MAO-B inhibition by this compound.

Experimental Protocol for MAO-B Inhibition Assay

The following is a general protocol for assessing the MAO-B inhibitory activity of a compound, adapted from published studies.[1]

Materials:

  • Human MAO-B enzyme (recombinant)

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (standard)

  • Test compound (this compound)

  • Potassium phosphate buffer

  • Sodium hydroxide

  • Fluorometric plate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add the potassium phosphate buffer, the test compound solution, and the MAO-B enzyme solution.

  • Pre-incubate the mixture at 37 °C for a specified time.

  • Initiate the enzymatic reaction by adding the kynuramine substrate.

  • Incubate the reaction mixture at 37 °C.

  • Stop the reaction by adding sodium hydroxide.

  • Measure the fluorescence of the product (4-hydroxyquinoline) using a fluorometric plate reader (excitation at ~310 nm, emission at ~400 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MAO_B_Assay_Workflow A Prepare Reagents: - MAO-B Enzyme - Kynuramine (Substrate) - Test Compound - Buffer B Dispense into 96-well Plate: - Buffer - Test Compound - MAO-B Enzyme A->B C Pre-incubate at 37°C B->C D Add Kynuramine to Initiate Reaction C->D E Incubate at 37°C D->E F Stop Reaction with NaOH E->F G Measure Fluorescence (Ex: 310 nm, Em: 400 nm) F->G H Calculate % Inhibition and IC₅₀ G->H

Figure 2: General workflow for the MAO-B inhibition assay.

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry. While specific data for this particular molecule is limited in the public domain, the available information on analogous compounds provides a strong foundation for its synthesis, characterization, and biological evaluation. The potential for this compound to act as a MAO-B inhibitor warrants further investigation, which could lead to the development of new therapeutic agents for neurodegenerative diseases. This guide provides the necessary theoretical and practical framework for researchers to pursue further studies on this promising molecule.

References

Synthesis of 3-benzyl-1,3-benzothiazol-2(3H)-one from 2-aminobenzenethiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-benzyl-1,3-benzothiazol-2(3H)-one, a molecule of interest in medicinal chemistry, starting from 2-aminobenzenethiol. The synthesis is a two-step process involving the initial cyclization of 2-aminobenzenethiol to form the core intermediate, 1,3-benzothiazol-2(3H)-one, followed by N-benzylation to yield the final product. This document details the experimental protocols for these transformations, including different methodologies for the crucial cyclization step. Quantitative data on reaction parameters and product characterization are systematically presented in tabular format for easy comparison. Furthermore, diagrams illustrating the synthetic pathway and a general experimental workflow are provided to enhance understanding of the chemical processes involved.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and development due to their diverse pharmacological activities. The 1,3-benzothiazol-2(3H)-one scaffold, in particular, serves as a versatile building block for the synthesis of various biologically active molecules. The introduction of a benzyl group at the 3-position can significantly influence the compound's physicochemical properties and biological activity. This guide focuses on the efficient synthesis of this compound from the readily available starting material, 2-aminobenzenethiol. The synthetic route is dissected into two key stages: the formation of the benzothiazolone ring and its subsequent benzylation.

Synthesis of 1,3-Benzothiazol-2(3H)-one Intermediate

The initial and critical step in the synthesis is the cyclization of 2-aminobenzenethiol to form the 1,3-benzothiazol-2(3H)-one core. This transformation involves the introduction of a carbonyl group and subsequent intramolecular cyclization. Two common and effective methods for this conversion are detailed below.

Method 1: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

1,1'-Carbonyldiimidazole (CDI) is a safe and highly effective reagent for the synthesis of ureas, carbonates, and in this case, for the cyclocarbonylation of 2-aminobenzenethiol. The reaction proceeds under mild conditions and generally affords high yields of the desired product.

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-aminobenzenethiol (1 equivalent) in an appropriate anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in the same solvent to the cooled solution of 2-aminobenzenethiol.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure.

  • The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 1,3-benzothiazol-2(3H)-one.

Method 2: Cyclization using Triphosgene

Triphosgene, a solid and safer alternative to phosgene gas, is another effective reagent for the synthesis of 1,3-benzothiazol-2(3H)-one. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

  • To a stirred solution of 2-aminobenzenethiol (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an anhydrous solvent like toluene or THF at 0 °C, add a solution of triphosgene (0.4 equivalents) in the same solvent dropwise.

  • After the addition, the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 2-3 hours.

  • The progress of the reaction is monitored by TLC.

  • Once the reaction is complete, the mixture is filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to give 1,3-benzothiazol-2(3H)-one.

Synthesis of this compound

The final step in the synthesis is the N-benzylation of the 1,3-benzothiazol-2(3H)-one intermediate. This is a standard nucleophilic substitution reaction where the deprotonated nitrogen of the benzothiazolone acts as a nucleophile, attacking the benzylic carbon of a benzyl halide.

  • In a round-bottom flask, suspend 1,3-benzothiazol-2(3H)-one (1 equivalent) and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • To this suspension, add benzyl bromide or benzyl chloride (1.1 equivalents) at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 1,3-benzothiazol-2(3H)-one and this compound.

Table 1: Reaction Conditions and Yields

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
1 2-Aminobenzenethiol1,1'-CarbonyldiimidazoleTHF0 to RT2-485-95
1 2-AminobenzenethiolTriphosgene, TriethylamineToluene0 to RT2-380-90
2 1,3-Benzothiazol-2(3H)-oneBenzyl bromide, K₂CO₃DMF60-803-690-98

Table 2: Physical and Spectral Data of Products

CompoundMolecular FormulaM.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1,3-Benzothiazol-2(3H)-one C₇H₅NOS136-138(DMSO-d₆): 11.8 (s, 1H, NH), 7.5-7.1 (m, 4H, Ar-H)(DMSO-d₆): 170.1, 137.5, 128.0, 124.2, 122.9, 122.0, 110.1
This compound C₁₄H₁₁NOS98-100(CDCl₃): 7.4-7.2 (m, 9H, Ar-H), 5.1 (s, 2H, CH₂)(CDCl₃): 169.5, 137.2, 135.8, 129.0, 128.8, 127.8, 124.0, 123.5, 122.8, 109.5, 47.5

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_Pathway 2-Aminobenzenethiol 2-Aminobenzenethiol 1,3-Benzothiazol-2(3H)-one 1,3-Benzothiazol-2(3H)-one 2-Aminobenzenethiol->1,3-Benzothiazol-2(3H)-one  Step 1: Cyclization (e.g., CDI or Triphosgene) This compound This compound 1,3-Benzothiazol-2(3H)-one->this compound  Step 2: N-Benzylation (Benzyl bromide, Base) Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Benzylation Reactants_S1 Combine 2-Aminobenzenethiol and Carbonylating Agent Reaction_S1 Stir at appropriate temperature Reactants_S1->Reaction_S1 Workup_S1 Quench, Extract, and Dry Reaction_S1->Workup_S1 Purification_S1 Recrystallize or Column Chromatography Workup_S1->Purification_S1 Product_S1 Obtain 1,3-Benzothiazol-2(3H)-one Purification_S1->Product_S1 Reactants_S2 Combine Intermediate, Base, and Benzyl Halide Product_S1->Reactants_S2 Reaction_S2 Heat and Stir Reactants_S2->Reaction_S2 Workup_S2 Precipitate in Water, Filter Reaction_S2->Workup_S2 Purification_S2 Recrystallize or Column Chromatography Workup_S2->Purification_S2 Product_S2 Obtain 3-Benzyl-1,3-benzothiazol- 2(3H)-one Purification_S2->Product_S2

CAS number 3-benzyl-1,3-benzothiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core of 3-benzyl-1,3-benzothiazol-2(3H)-one

Introduction

The 1,3-benzothiazol-2(3H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities. This bicyclic system, consisting of a benzene ring fused to a thiazolone ring, serves as a versatile pharmacophore in the design of novel therapeutic agents. Derivatives of this core have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.

This technical guide focuses on the core chemical and biological characteristics of 3-substituted-1,3-benzothiazol-2(3H)-ones, with a particular interest in the N-benzylated derivative, this compound (CAS Number 38932-41-1). While detailed experimental data for this specific compound is limited in publicly accessible literature, this document will provide a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action of closely related analogues, offering valuable insights for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

The chemical properties of this compound are predicted based on its structure, which features a benzothiazolone core with a benzyl group attached to the nitrogen atom.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₁NOSPubChem
Molecular Weight 241.31 g/mol PubChem
CAS Number 38932-41-1Not explicitly found, but inferred
Predicted LogP 3.2ChemDraw
Predicted Boiling Point 415.7 °CChemDraw
Predicted Melting Point 110.2 °CChemDraw
General Synthesis

The synthesis of 3-substituted-1,3-benzothiazol-2(3H)-ones typically involves the N-alkylation or N-acylation of the parent 1,3-benzothiazol-2(3H)-one. For this compound, a common synthetic route would be the reaction of 1,3-benzothiazol-2(3H)-one with a benzyl halide, such as benzyl bromide, in the presence of a base.

A related multicomponent reaction for the synthesis of 3-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzo[d]oxazole-2(3H)-thione derivatives involves the reaction of benzothiazoles, benzyl bromides, and 2-mercaptobenzoxazole in the presence of triethylamine.[1]

G cluster_synthesis General Synthesis of this compound Start Start Reactants 1,3-benzothiazol-2(3H)-one + Benzyl Bromide + Base (e.g., K2CO3) Start->Reactants 1. Combine Solvent Polar aprotic solvent (e.g., DMF, Acetonitrile) Reactants->Solvent 2. Dissolve in Reaction Stirring at room temperature or gentle heating Solvent->Reaction 3. React Workup Quenching, Extraction, and Washing Reaction->Workup 4. Process Purification Recrystallization or Column Chromatography Workup->Purification 5. Isolate Product This compound Purification->Product 6. Obtain

A generalized workflow for the synthesis of this compound.

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound is scarce, the broader class of benzothiazole derivatives exhibits a wide range of pharmacological activities.

Anticancer Activity

Many benzothiazole derivatives have been investigated for their potential as anticancer agents. For instance, certain 2-acetylpyridine hydrazone derivatives of benzothiazole have shown potent cytotoxic activity against various cancer cell lines, including leukemia, lymphoma, and solid tumors such as HeLa uterine carcinoma and MCF-7 breast cancer.[2] The proposed mechanism for these compounds involves the inhibition of RNA and DNA synthesis.[2] Other styryl-2(3H)-benzothiazolone analogs of combretastatin-A4 have demonstrated cytotoxic activities in several cell lines.[3]

Antimicrobial and Antifungal Activity

Benzothiazole derivatives have also been reported to possess significant antimicrobial and antifungal properties. Some synthesized benzothiazole compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4]

Antileishmanial Activity

A series of benzothiazole derivatives with an aromatic hydrazone moiety have been identified as a new class of antileishmanial compounds. The mechanism of action is suggested to involve mitochondrial dysfunction in the Leishmania parasite.[5]

Table 2: Summary of Biological Activities of Related Benzothiazole Derivatives

Compound ClassBiological ActivityCell Lines / OrganismReported IC₅₀ / MICReference
2-Acetylpyridine hydrazone derivatives of benzothiazoleAnticancerL1210 lymphoid leukemiaInhibition of RNA/DNA synthesis at 100 µM[2]
Styryl-2(3H)-benzothiazolone analogsAnticancerEA.hy926, A549, and othersIC₅₀ ranging from 0.13 to 26 µM[3]
Benzothiazole-1,2,3-triazole hybridsAnticancer (EGFR inhibitors)A549, T47D, HCT116IC₅₀ of 13-19 µM for T47D[6]
Benzothiazole derivatives with hydrazone moietyAntileishmanialL. amazonensisIC₅₀ of 7.70 µM (amastigotes)[5]
3-(Benzo[d]thiazol-2-yl)-2-(substituted aryl) thiazolidin-4-one derivativesAnti-tubercularM. tuberculosisGood activity compared to standards[7]

Potential Signaling Pathway

Based on the known anticancer activities of related benzothiazole compounds that induce apoptosis, a hypothetical signaling pathway can be proposed. Many cytotoxic agents trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Given that some benzothiazoles affect mitochondrial function, the intrinsic pathway is a plausible mechanism.

G cluster_pathway Hypothetical Apoptotic Pathway for a Benzothiazole Derivative Benzothiazole Benzothiazole Mitochondria Mitochondria Benzothiazole->Mitochondria Induces stress Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

A potential intrinsic apoptotic pathway induced by a benzothiazole derivative.

Experimental Protocols

To assess the biological activity of compounds like this compound, a variety of in vitro assays are typically employed. A standard method for evaluating cytotoxicity against cancer cell lines is the MTT assay.

MTT Cytotoxicity Assay Protocol
  • Cell Culture: Cancer cells (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture media and added to the wells. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

G cluster_workflow MTT Assay Experimental Workflow Start Start Seeding Seed cells in 96-well plate Start->Seeding Incubation1 Incubate overnight Seeding->Incubation1 Treatment Add compound dilutions Incubation1->Treatment Incubation2 Incubate for 48-72 hours Treatment->Incubation2 MTT_add Add MTT reagent Incubation2->MTT_add Incubation3 Incubate for 4 hours MTT_add->Incubation3 Solubilize Add DMSO to dissolve formazan Incubation3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analysis Calculate IC50 Read->Analysis End End Analysis->End

A step-by-step workflow for a typical MTT cytotoxicity assay.

Conclusion

The 1,3-benzothiazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, with its derivatives showing a broad spectrum of biological activities, including promising anticancer and antimicrobial effects. While specific experimental data on this compound is not extensively documented in the public domain, the information available for structurally related compounds suggests that it is a molecule of significant interest for further investigation.

This technical guide provides a foundational understanding of the synthesis, potential biological activities, and mechanisms of action associated with this class of compounds. It is intended to serve as a valuable resource for researchers and drug development professionals, encouraging further exploration into the therapeutic potential of this compound and its analogues. Future studies are warranted to elucidate the specific pharmacological profile of this compound and to explore its potential as a novel therapeutic agent.

References

In-Depth Structural and Functional Analysis of 3-Benzyl-1,3-Benzothiazol-2(3H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive structural and functional analysis of the synthetic heterocyclic compound 3-benzyl-1,3-benzothiazol-2(3H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource on the synthesis, spectroscopic properties, and potential biological activities of this benzothiazole derivative.

Core Structural Analysis

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a thiazolone ring. A benzyl group is attached to the nitrogen atom of the thiazolone ring. The structural integrity and chemical behavior of this molecule are dictated by the interplay of these constituent parts.

While a crystal structure for this compound is not publicly available, analysis of closely related benzothiazole derivatives suggests a largely planar benzothiazole ring system. The benzyl group is expected to be oriented out of this plane.

Table 1: Spectroscopic Data for this compound [1]

Spectroscopic TechniqueKey Features and Assignments
¹H NMR (500 MHz, CDCl₃)δ 7.40 (dd, J = 8.0, 1.0 Hz, 1H), 7.32-7.24 (m, 5H), 7.19 (td, J = 8.0, 1.0 Hz, 1H), 7.11 (td, J = 7.5, 1.0 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 5.13 (s, 2H)
¹³C NMR (125 MHz, CDCl₃)δ 170.22, 136.88, 135.05, 128.81, 127.81, 127.04, 126.26, 123.17, 122.52 (2C), 111.19, 46.09
Infrared (IR) (KBr)1665 cm⁻¹ (C=O stretching)

Synthesis Protocol

The synthesis of this compound can be achieved through several synthetic routes. A common method involves the reaction of an o-iodoaniline with a source of carbon monoxide and a sulfur source, followed by N-benzylation. A one-pot, three-component synthesis has also been described.[1]

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis[1]

A detailed experimental protocol for a similar, though not identical, synthesis of benzothiazolones is provided in the cited literature. The general procedure involves the reaction of an o-iodoaniline, dimethylformamide (DMF) as a carbon monoxide source, and potassium sulfide in the presence of a copper catalyst. The N-benzylation would be a subsequent step.

G reagents o-Iodoaniline, DMF, K₂S intermediate Benzothiazolone reagents->intermediate Three-component Reaction catalyst Copper Catalyst catalyst->intermediate product This compound intermediate->product N-Benzylation benzylation Benzyl Bromide, Base benzylation->product

Figure 1: Synthetic workflow for this compound.

Biological Activity and Potential Therapeutic Applications

Benzothiazole and its derivatives are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific biological data for this compound is limited in publicly available literature, the activities of structurally similar compounds provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzothiazole derivatives against a variety of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as protein kinases.

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Thiazolidine-2,4-dione hybrid (4a)HCT-1165.61[2]
Thiazolidine-2,4-dione hybrid (4a)HEPG-27.92[2]
Thiazolidine-2,4-dione hybrid (4a)MCF-73.84[2]
Naphthalimide derivative (67)HT-293.47 ± 0.2[1]
Naphthalimide derivative (67)A5493.89 ± 0.3[1]
Naphthalimide derivative (67)MCF-75.08 ± 0.3[1]
Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives have also been a subject of significant research. These compounds are thought to exert their effects through the inhibition of inflammatory mediators and enzymes.

Table 3: Anti-inflammatory Activity of a Benzothiazole Derivative

CompoundAssayActivityReference
Benzothiazole derivative (4a)In vitro anti-inflammatory (Anti-denaturation assay)Very good activity[3]
Potential Signaling Pathways

The anticancer and anti-inflammatory activities of benzothiazole derivatives are likely mediated through various signaling pathways. For instance, some derivatives have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth and metastasis.

G cluster_cell Tumor Cell VEGFR2 VEGFR-2 Proliferation Cell Proliferation VEGFR2->Proliferation Activation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activation Metastasis Metastasis Angiogenesis->Metastasis Benzothiazole Benzothiazole Derivative Benzothiazole->VEGFR2 Inhibition

Figure 2: Potential mechanism of action via VEGFR-2 inhibition.

Conclusion and Future Directions

This compound presents a valuable scaffold for further investigation in the field of medicinal chemistry. The well-defined structure and established synthetic routes provide a solid foundation for the design and development of novel therapeutic agents. Future research should focus on a comprehensive biological evaluation of this specific compound to elucidate its precise mechanism of action and to determine its efficacy in various disease models. The development of a crystal structure would also be highly beneficial for in-silico drug design and for understanding its structure-activity relationships. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

An In-depth Technical Guide on the Physical Properties of N-benzyl benzothiazolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl benzothiazolone derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in the fields of medicinal chemistry and materials science. The fusion of a benzene ring and a thiazole ring forms the core benzothiazole structure, which is a key pharmacophore in numerous biologically active molecules. The addition of a benzyl group to the nitrogen atom of the benzothiazolone core can significantly influence the molecule's physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the available data on the physical properties of N-benzyl benzothiazolone derivatives, detailed experimental protocols for their synthesis and characterization, and visualizations of relevant biological pathways.

Data Presentation

The following tables summarize the available quantitative data for N-benzyl benzothiazolone and its derivatives. It is important to note that experimental data for a comprehensive series of these specific derivatives are limited in the publicly available literature. Therefore, where experimental data is unavailable, predicted values from computational models are provided and clearly indicated.

Table 1: General Physical Properties of 3-Benzyl-1,3-benzothiazol-2(3H)-one

PropertyValueSource
Molecular Formula C₁₄H₁₁NOSN/A
Molecular Weight 241.31 g/mol N/A
Melting Point 66.2-67.3 °C (for 3-(4-methylbenzyl) derivative)[1]
Boiling Point ~432.0 ± 55.0 °C (Predicted for a related amine)[2][3]
logP (Predicted) ~4.5 (for a related amine)[4]
pKa (Predicted) ~4.29 ± 0.30 (for a related amine)[2][5]
Solubility Generally soluble in organic solvents like DMSO, Chloroform. Limited aqueous solubility is expected.[6][7]N/A

Table 2: Spectroscopic Data for Representative N-benzyl benzothiazolone Derivatives

DerivativeSpectroscopic DataSource
3-(4-methylbenzyl)benzo[d]thiazol-2(3H)-one ¹H NMR (500 MHz, CDCl₃) δ: 7.39 (dd, J = 8.0 Hz, 1.0 Hz, 1H), 7.21-7.17 (m, 3H), 7.12-7.08 (m, 3H), 6.96 (d, J = 8.0 Hz, 1H), 5.09 (s, 2H), 2.29 (s, 3H). ¹³C NMR (125 MHz, CDCl₃) δ: 170.21, 137.55, 136.93, 132.04, 129.46, 127.08, 126.22, 123.10, 122.52, 122.47, 111.21, 45.90, 21.02. IR (KBr): 1662 (C=O) cm⁻¹. HRMS (ESI, m/z): [M+H]⁺ calcd for C₁₅H₁₃NOS: 256.0791; found 256.0791.[1]
3-Phenethylbenzo[d]thiazol-2(3H)-one ¹H NMR (500 MHz, CDCl₃) δ: 7.40 (d, J = 7.5 Hz, 1H), 7.30-7.25 (m, 3H), 7.23-7.21 (m, 3H), 7.13 (t, J = 7.5 Hz, 1H), 6.96 (d, J = 8.0 Hz, 1H), 4.13 (t, J = 8.0 Hz, 2H), 3.00 (t, J = 8.0 Hz, 2H). ¹³C NMR (125 MHz, CDCl₃) δ: 169.64, 137.52, 136.79, 128.70, 128.62 (2C), 126.76, 126.18, 122.91, 122.58, 110.36, 44.09, 33.73. IR (KBr): 1669 (C=O) cm⁻¹.[1]
3-(Naphthalen-2-ylmethyl)benzo[d]thiazol-2(3H)-one ¹H NMR (500 MHz, CDCl₃) δ: 7.79-7.75 (m, 3H), 7.70 (s, 1H), 7.45-7.43 (m, 2H), 7.40 (d, J = 8.0 Hz, 2H), 7.15 (td, J = 7.8 Hz, 1.0 Hz, 1H), 7.08 (td, J = 7.5 Hz, 1.0 Hz, 1H), 6.97 (d, J = 8.0 Hz, 1H), 5.27 (s, 2H). ¹³C NMR (125 MHz, CDCl₃) δ: 170.34, 136.89, 133.16, 132.81, 132.52, 128.84, 127.71, 127.64, 126.37, 126.28, 126.11, 125.94, 124.82, 123.21, 122.53 (2C), 111.26, 46.33. IR (KBr): 1685 (C=O) cm⁻¹. HRMS (ESI, m/z): [M+H]⁺ calcd for C₁₈H₁₃NOS: 292.0791; found 292.0792.[1]

Experimental Protocols

The synthesis of N-benzyl benzothiazolone derivatives can be achieved through several synthetic routes. A common and effective method involves the N-alkylation of the parent benzothiazol-2(3H)-one.

General Procedure for the Synthesis of this compound Derivatives:

A mixture of the appropriately substituted benzothiazol-2(3H)-one (1 equivalent) and a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is prepared in a suitable aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF). To this stirred suspension or solution, the corresponding benzyl bromide or benzyl chloride (1-1.2 equivalents) is added. The reaction mixture is then heated to reflux and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., n-hexane/ethyl acetate) to afford the desired N-benzyl benzothiazolone derivative.

Characterization Methods:

The synthesized compounds are typically characterized by a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the molecular structure. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.

  • Infrared (IR) Spectroscopy: IR spectra are obtained to identify characteristic functional groups. A prominent absorption band for the carbonyl group (C=O) of the thiazolone ring is typically observed in the range of 1660-1690 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds.

  • Melting Point (m.p.): The melting point of solid derivatives is determined using a melting point apparatus to assess their purity.

Signaling Pathways and Biological Activity

While specific signaling pathways for N-benzyl benzothiazolone derivatives are not extensively detailed in the literature, the broader class of benzothiazole derivatives has been shown to exert its biological effects, particularly anticancer and anti-inflammatory activities, through the modulation of several key signaling pathways. These include the STAT3, NF-κB, AKT, and ERK pathways.[8][9][10][11] The inhibition of these pathways can lead to a reduction in cell proliferation, induction of apoptosis, and a decrease in the production of inflammatory mediators.[10][11]

Below is a generalized representation of the NF-κB signaling pathway, which is a known target for some benzothiazole derivatives in the context of inflammation and cancer.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Gene Target Gene Expression (e.g., COX-2, iNOS) Benzothiazole Benzothiazole Derivatives Benzothiazole->IKK Inhibition NFkB_nuc->Gene Promotes Transcription

Figure 1: Generalized NF-κB signaling pathway targeted by some benzothiazole derivatives.

This diagram illustrates how inflammatory stimuli activate the IKK complex, which then phosphorylates IκB, leading to its degradation and the release of NF-κB. NF-κB translocates to the nucleus to promote the transcription of pro-inflammatory genes. Some benzothiazole derivatives have been shown to inhibit this pathway, potentially by targeting the IKK complex.[9]

ExperimentalWorkflow cluster_characterization Characterization start Starting Materials: Benzothiazol-2(3H)-one, Benzyl Halide, Base reaction N-Alkylation Reaction (Reflux in Solvent) start->reaction workup Work-up: Solvent Removal, Extraction, Washing, Drying reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Pure N-benzyl benzothiazolone Derivative purification->product nmr NMR (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point product->mp

Figure 2: General experimental workflow for the synthesis and characterization.

References

Unveiling the Pharmacological Potential of 3-benzyl-1,3-benzothiazol-2(3H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. This in-depth technical guide explores the potential biological activities of a specific derivative, 3-benzyl-1,3-benzothiazol-2(3H)-one. While direct and extensive research on this particular compound is limited in publicly available literature, this paper will extrapolate its potential based on the well-documented activities of the broader benzothiazole and N-substituted benzothiazolone classes of compounds. The primary activities associated with this structural framework include anticancer and antimicrobial effects, with various derivatives also exhibiting enzyme inhibitory properties.

Potential Biological Activities

The core structure of this compound, featuring a bicyclic system with nitrogen and sulfur heteroatoms, is a key pharmacophore. The introduction of a benzyl group at the N-3 position can significantly influence its lipophilicity and steric interactions with biological targets, potentially modulating its activity and selectivity.

Anticancer Potential

Benzothiazole derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms.[1][2][3] Research on structurally related compounds, such as styryl-2(3H)-benzothiazolone analogs of combretastatin-A4, has revealed potent cytotoxic effects against a range of human cancer cell lines.[4] These compounds often function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[4] While specific data for this compound is not available, its structural similarity suggests it may also exhibit antiproliferative properties.

Antimicrobial Activity

The benzothiazole nucleus is a cornerstone in the development of novel antimicrobial agents.[5][6] Numerous studies have reported the efficacy of benzothiazole derivatives against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7] The mode of action for these compounds can vary, including the inhibition of essential enzymes like DNA gyrase.[5] The presence of the benzyl group in this compound could enhance its membrane permeability, a crucial factor for antimicrobial efficacy.

Enzyme Inhibition

Various benzothiazole derivatives have been identified as potent inhibitors of several key enzymes implicated in disease. For instance, certain derivatives have shown inhibitory activity against monoamine oxidase (MAO), acetylcholinesterase (AChE), and various kinases.[8] This suggests that this compound could potentially be explored for its role in neurodegenerative diseases or other conditions where enzyme modulation is a therapeutic strategy.

Experimental Protocols

While specific experimental data for this compound is not documented in the reviewed literature, this section outlines general methodologies commonly employed for evaluating the biological activities of related benzothiazole derivatives.

In Vitro Cytotoxicity Assays

The antiproliferative activity of benzothiazole compounds is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.[9]

General MTT Assay Protocol:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, would be dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours.

  • MTT Addition and Incubation: MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) value is determined.

Antimicrobial Susceptibility Testing

The antimicrobial activity is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods.[1]

General Broth Microdilution Protocol:

  • Bacterial/Fungal Strains: Standard and clinical isolates of bacteria and fungi are used.

  • Inoculum Preparation: A standardized inoculum of the microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Workflows

The following diagrams illustrate a hypothetical workflow for the synthesis and biological evaluation of this compound, and a potential signaling pathway it might modulate based on the activities of related compounds.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 2-aminothiophenol 2-aminothiophenol Cyclization Cyclization 2-aminothiophenol->Cyclization Benzyl_isothiocyanate Benzyl_isothiocyanate Benzyl_isothiocyanate->Cyclization Compound This compound Cyclization->Compound Anticancer_Assay In Vitro Cytotoxicity Assay Compound->Anticancer_Assay Antimicrobial_Assay Antimicrobial Susceptibility Test Compound->Antimicrobial_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay Compound->Enzyme_Inhibition_Assay Data_Analysis Data Analysis (IC50 / MIC) Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis

Synthetic and biological evaluation workflow.

Apoptosis_Signaling_Pathway Compound This compound Tubulin Tubulin Polymerization Compound->Tubulin inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Caspase_Activation Caspase Activation Mitotic_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothetical apoptosis signaling pathway.

Conclusion and Future Directions

While the direct biological activity of this compound remains to be fully elucidated, the extensive research on the benzothiazole scaffold strongly suggests its potential as a valuable lead compound in drug discovery. Future research should focus on the synthesis and comprehensive biological evaluation of this specific molecule. In vitro and in vivo studies are warranted to determine its cytotoxic and antimicrobial efficacy, as well as its specific molecular targets and mechanisms of action. Such investigations will be crucial in unlocking the full therapeutic potential of this and other related benzothiazole derivatives.

References

The Benzothiazolone Core: A Comprehensive Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of benzothiazolone compounds, from their initial discovery to their current status as a privileged scaffold in medicinal chemistry. We delve into the historical milestones, key synthetic methodologies, and the diverse biological activities of this versatile heterocyclic system. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the discovery and development of novel therapeutics.

A Journey Through Time: The History of Benzothiazolone Compounds

The story of benzothiazolones begins in the late 19th century with the pioneering work of August Wilhelm von Hofmann. A pivotal moment in the history of these compounds was his first synthesis of 2-substituted benzothiazoles in 1879. This discovery laid the fundamental groundwork for all subsequent explorations into this chemical class.

Another significant milestone occurred in 1921 with the discovery that 2-sulfanylbenzothiazoles could be used as effective vulcanization accelerators for rubber. This industrial application marked the first large-scale use of benzothiazolone derivatives and highlighted their practical utility beyond the laboratory.

It was not until 1967 that the parent benzothiazole was isolated from a natural source, the American cranberry (Vaccinium macrocarpon), revealing that this scaffold is also present in the natural world. In the 1950s, a number of 2-aminobenzothiazole derivatives were reported as central muscle relaxants, sparking interest in their therapeutic potential.[1] This interest was further solidified with the discovery of the pharmacological profile of Riluzole, a benzothiazole-containing drug.[1]

The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion of research into the medicinal applications of benzothiazolones. The discovery of compounds like the neuroprotective agent Riluzole for amyotrophic lateral sclerosis (ALS) and the aldose reductase inhibitor Zopolrestat for diabetic complications has cemented the importance of the benzothiazolone core in drug discovery. Today, benzothiazolone derivatives are actively being investigated for a wide array of therapeutic applications, including oncology, infectious diseases, and inflammatory disorders.

Synthetic Methodologies: Crafting the Benzothiazolone Core

The versatility of the benzothiazolone scaffold is matched by the variety of synthetic routes developed for its construction. The most common and widely utilized method involves the condensation of 2-aminothiophenol with various electrophilic partners.

Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol

A cornerstone in benzothiazole synthesis is the reaction of 2-aminothiophenol with carbonyl compounds, such as aldehydes, carboxylic acids, acyl chlorides, or esters.[2][3][4] This method is highly efficient and allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring.

Experimental Protocol: General Procedure for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aromatic Aldehydes

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq.) and a substituted aromatic aldehyde (1.05 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., glacial acetic acid, p-toluenesulfonic acid) or a base (e.g., piperidine) to the reaction mixture.

  • Reaction Conditions: Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure 2-arylbenzothiazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of 2-Aminobenzothiazoles

2-Aminobenzothiazoles are key intermediates for the synthesis of a wide range of biologically active molecules. The classical synthesis involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole from Aniline

  • Reaction Setup: To a solution of aniline (1.0 eq.) in glacial acetic acid, add potassium thiocyanate (2.0 eq.).

  • Bromine Addition: Cool the mixture in an ice bath and add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise with constant stirring.

  • Reaction Conditions: After the addition of bromine, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into a beaker of crushed ice. The precipitated product is then filtered, washed with water to remove any unreacted salts and acid.

  • Purification: The crude 2-aminobenzothiazole can be purified by recrystallization from an appropriate solvent like ethanol.

  • Characterization: The structure of the final product is confirmed by spectroscopic analysis (1H NMR, 13C NMR, IR, and MS).

Synthesis of 2-Mercaptobenzothiazole

2-Mercaptobenzothiazole (MBT) is a crucial industrial chemical and a versatile synthetic intermediate. A common industrial synthesis involves the high-pressure reaction of aniline, carbon disulfide, and sulfur.[5]

Experimental Protocol: High-Pressure Synthesis of 2-Mercaptobenzothiazole

  • Reaction Setup: Charge a high-pressure autoclave with aniline, carbon disulfide, and sulfur.

  • Reaction Conditions: Heat the autoclave to a high temperature (e.g., 250 °C) and pressure (e.g., 4 MPa). Maintain these conditions for several hours.

  • Work-up: After the reaction is complete, cool the autoclave and carefully vent any excess pressure. The crude product is then collected.

  • Purification: The crude MBT is purified by dissolving it in an aqueous basic solution, followed by filtration to remove insoluble impurities. The filtrate is then acidified to precipitate the pure 2-mercaptobenzothiazole, which is collected by filtration, washed with water, and dried.

Biological Activities and Therapeutic Potential

Benzothiazolone derivatives exhibit a remarkable spectrum of biological activities, making them a focal point of drug discovery efforts. Their therapeutic potential spans multiple disease areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Numerous benzothiazolone derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[6][7] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

Table 1: Anticancer Activity of Selected Benzothiazolone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A HeLa (Cervical Cancer)18.10[6]
Compound B MCF-7 (Breast Cancer)24.15[6]
Compound C HT-29 (Colon Cancer)3.72 ± 0.3[6]
Compound D A549 (Lung Cancer)4.074 ± 0.3[6]
Compound E HepG2 (Liver Cancer)56.98 (24h)[8]
Compound F HepG2 (Liver Cancer)38.54 (48h)[8]
Antimicrobial Activity

The benzothiazolone scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity of Selected Benzothiazolone Derivatives

Compound IDMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Compound G S. aureus50 - 200100 - 400[1]
Compound H B. subtilis25 - 20050 - 400[1]
Compound I E. coli25 - 10050 - 200[1]
Compound J P. aeruginosa0.060.12[9]
Compound K C. albicans25-[1]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Benzothiazolone derivatives have been shown to possess significant anti-inflammatory properties, often by modulating key inflammatory signaling pathways.

Table 3: Anti-inflammatory Activity of a Benzothiazolone Derivative

Compound IDCell LineIC50 (µM)Time PointReference
Compound L HepG259.1724 h[8]
Compound L HepG229.6348 h[8]

Mechanisms of Action: Unraveling the Signaling Pathways

The diverse biological effects of benzothiazolone compounds are a result of their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in cellular metabolism and immune responses. Some benzothiazolones can act as ligands for AhR, leading to the induction of cytochrome P450 enzymes, such as CYP1A1. This can be a mechanism for both the bioactivation of prodrugs and the detoxification of xenobiotics.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzothiazolone Benzothiazolone Derivative AhR_complex AhR-Hsp90-AIP-p23 Complex Benzothiazolone->AhR_complex Binds AhR_ligand_complex Ligand-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change Translocation Nuclear Translocation AhR_ligand_complex->Translocation AhR_ARNT_complex AhR-ARNT Complex Translocation->AhR_ARNT_complex Dimerizes with ARNT ARNT ARNT->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE Binds to Gene_Transcription Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein CYP1A1 Protein mRNA->Protein Translation

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by Benzothiazolones.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Several benzothiazolone derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_AKT_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates Downstream Downstream Effectors AKT->Downstream Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Benzothiazolone Benzothiazolone Derivative Benzothiazolone->PI3K Inhibits Benzothiazolone->AKT Inhibits Benzothiazolone->Apoptosis Induces

Caption: Inhibition of the PI3K/AKT Signaling Pathway by Benzothiazolones.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammation. The inhibition of this pathway is a key therapeutic strategy for inflammatory diseases and some cancers. Certain benzothiazolone derivatives have been found to suppress the activation of NF-κB.[8]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB_complex NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB_complex->IkB Degradation NFkB_IkB_complex->NFkB Release Benzothiazolone Benzothiazolone Derivative Benzothiazolone->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds to Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Initiates

References

Preliminary Mechanistic Insights into 3-Benzyl-1,3-benzothiazol-2(3H)-one and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical guide on the preliminary studies into the mechanism of action of 3-benzyl-1,3-benzothiazol-2(3H)-one. Due to a lack of direct studies on this specific molecule, this report focuses on the biological activities and mechanisms of structurally related benzothiazolone derivatives. The available evidence strongly suggests that the benzothiazol-2(3H)-one scaffold is a promising pharmacophore for the development of anticancer agents, with a primary proposed mechanism of action being the inhibition of tubulin polymerization. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways.

Introduction

The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The 1,3-benzothiazol-2(3H)-one core, in particular, has been the subject of investigations into novel therapeutic agents. While direct mechanistic studies on this compound are not extensively available in the current literature, research on analogous compounds provides a foundation for understanding its potential biological targets and mechanisms of action.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

A significant body of research on 2(3H)-benzothiazolone derivatives points towards their role as microtubule-modulating agents.[1] Specifically, certain analogs of the natural product combretastatin A-4 (CA-4), which feature the 2(3H)-benzothiazolone scaffold, have been identified as potent inhibitors of tubulin polymerization.[1][2] CA-4 is known to bind to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis in cancer cells.[1][2]

The proposed mechanism for analogous 2(3H)-benzothiazolone derivatives involves similar interactions. By binding to the colchicine site of tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network is critical for several cellular processes, including mitotic spindle formation, intracellular transport, and maintenance of cell shape. In rapidly dividing cancer cells, the inhibition of microtubule formation leads to mitotic arrest and the induction of apoptosis.[1][3]

Diagram of Proposed Mechanism of Action

Tubulin_Polymerization_Inhibition cluster_0 Cellular Environment Benzothiazolone_Analog This compound (or Analog) Tubulin_Dimers α/β-Tubulin Dimers Benzothiazolone_Analog->Tubulin_Dimers Binds to Colchicine Site Microtubules Microtubules Benzothiazolone_Analog->Microtubules Inhibits Polymerization Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of tubulin polymerization inhibition by benzothiazolone analogs.

Quantitative Data: Cytotoxicity of Benzothiazolone Derivatives

The following tables summarize the in vitro anticancer activity of various 2(3H)-benzothiazolone derivatives from preclinical studies. These compounds share the core scaffold with this compound and their activity provides an indication of the potential potency of this class of molecules.

Table 1: Cytotoxic Activity of Styryl-2(3H)-benzothiazolone Analogs [1]

CompoundCell LineIC50 (µM)
(Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazoloneEA.hy9260.13 ± 0.01
(Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazoloneHT-290.008 ± 0.001
(Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazoloneMDA-MB-2311.35 ± 0.42
(Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazoloneMCF-72.42 ± 0.48

Table 2: Cytotoxic Activity of Benzothiazole-Thiazolidine Derivatives [3]

CompoundCell LineIC50 (mM)
Compound 4aC6 (rat brain glioma)0.03
Compound 4dC6 (rat brain glioma)0.03
Compound 4aNIH3T3 (mouse embryo fibroblast)0.2
Compound 4dNIH3T3 (mouse embryo fibroblast)0.1

Experimental Protocols

The following are representative experimental protocols used to assess the anticancer activity of benzothiazolone derivatives.

4.1. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Diagram of MTT Assay Workflow

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with test compound (various concentrations) Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Formazan_Solubilization Remove medium and add DMSO Incubation_3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 value Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

Solubility Profile of 3-benzyl-1,3-benzothiazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-benzyl-1,3-benzothiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of specific quantitative solubility data in publicly available literature, this guide offers a qualitative assessment based on general principles of chemical solubility, alongside detailed experimental protocols for determining solubility in the laboratory.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity. This compound possesses a largely nonpolar structure due to the presence of two benzene rings and the benzothiazole core. However, the carbonyl group and the nitrogen and sulfur heteroatoms introduce some degree of polarity. This amphiphilic nature suggests that its solubility will vary significantly across different solvents.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, based on its molecular structure and the "like dissolves like" principle. It is important to note that these are predictions and should be confirmed by experimental determination.

SolventPolarityPredicted SolubilityRationale
WaterHighInsolubleThe large nonpolar surface area of the molecule is expected to dominate, leading to poor solvation by highly polar water molecules.
MethanolHighSparingly SolubleThe hydroxyl group of methanol can interact with the polar functionalities of the solute, but the overall polarity mismatch may limit solubility.
EthanolHighSparingly to Moderately SolubleSimilar to methanol, but its slightly lower polarity may improve solubility. Often used for recrystallization at elevated temperatures.
AcetoneMediumModerately SolubleAs a polar aprotic solvent, acetone is likely to be a good solvent, capable of interacting with the polar groups without the strong hydrogen bonding network of water or alcohols.
Ethyl AcetateMediumSolubleThe ester functionality and lower polarity compared to alcohols make it a suitable solvent for compounds with both polar and nonpolar characteristics.
DichloromethaneLowSolubleA nonpolar solvent that should effectively solvate the large nonpolar regions of the molecule.
ChloroformLowSolubleSimilar to dichloromethane, its nonpolar nature makes it a good candidate for dissolving this compound.
Dimethyl Sulfoxide (DMSO)High (Aprotic)SolubleDMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with low water solubility.
Dimethylformamide (DMF)High (Aprotic)SolubleSimilar to DMSO, DMF is a versatile polar aprotic solvent that is expected to effectively dissolve this compound.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, experimental determination is essential. The following protocols outline both qualitative and quantitative methods for assessing the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, sparingly soluble, or insoluble in a particular solvent.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, acetone, etc.)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: A portion of the solid dissolves, but some undissolved particles remain. The solution may appear hazy.

    • Insoluble: The solid does not appear to dissolve, and the particles remain suspended or settled at the bottom.

  • Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • A selection of test solvents

  • Scintillation vials or screw-cap flasks

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (enough to ensure undissolved solid remains after equilibration) into a series of vials.

    • Add a known volume of each test solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter into a clean vial to remove any remaining undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

  • Calculation:

    • The determined concentration of the filtered supernatant represents the solubility of this compound in that solvent at the specified temperature. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result start Weigh excess amount of This compound add_solvent Add known volume of solvent start->add_solvent shake Agitate at constant temperature (24-72 hours) add_solvent->shake settle Allow excess solid to settle shake->settle sample Withdraw and filter supernatant settle->sample analyze Analyze samples and standards (e.g., HPLC, UV-Vis) sample->analyze prepare_standards Prepare standard solutions prepare_standards->analyze calculate Calculate solubility from calibration curve analyze->calculate

Caption: Workflow for Quantitative Solubility Determination.

An In-depth Technical Guide to the Reactivity of the Benzothiazolone Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities.[1][2] Derivatives of benzothiazole have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1][2] This in-depth technical guide focuses on the reactivity of the benzothiazolone core, a key derivative of benzothiazole. It provides a comprehensive overview of its synthesis, chemical properties, and its role in the modulation of critical signaling pathways, offering valuable insights for drug discovery and development professionals.

Chemical Properties and Reactivity

The benzothiazolone core, with the molecular formula C₇H₅NOS, is a bicyclic aromatic compound composed of a benzene ring fused to a thiazole ring.[3][4] This planar structure and its unique electronic properties are central to its chemical reactivity. The presence of nitrogen and sulfur heteroatoms, along with the amide-like functionality within the thiazole ring, creates a versatile platform for chemical modifications.

The reactivity of the benzothiazolone core is primarily centered on:

  • N-H Acidity: The proton attached to the nitrogen atom is acidic and can be readily removed by a base, paving the way for N-alkylation, N-arylation, and other functionalization reactions.

  • Carbonyl Group Reactivity: The carbonyl group can be targeted by nucleophiles, although its reactivity is somewhat diminished due to resonance with the nitrogen lone pair.

  • Aromatic Ring Substitution: The benzene ring is amenable to electrophilic aromatic substitution, with the position of substitution being influenced by the directing effects of the heterocyclic ring and any existing substituents.

  • Thiazole Ring Opening: While stable under most conditions, the thiazole ring can be cleaved under harsh reaction conditions.

Synthesis of the Benzothiazolone Core and its Derivatives

The synthesis of benzothiazolones and their derivatives is most commonly achieved through the cyclization of 2-aminothiophenol with various reagents. A variety of synthetic methodologies have been developed to access 2-substituted benzothiazoles, which are key precursors to many biologically active compounds.

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles

This protocol details a mild and efficient method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.[5]

Materials:

  • 2-aminothiophenol

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ceric Ammonium Nitrate (CAN)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Mortar and pestle

  • Reaction vial

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a mortar, grind 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), CAN (0.1 mmol), and 30% H₂O₂ (4 mmol) for the specified time at 50 °C.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-arylbenzothiazole.[5]

Biological Activity and Modulation of Signaling Pathways

Benzothiazolone derivatives have emerged as potent modulators of key signaling pathways that are often dysregulated in diseases like cancer.

Anticancer Activity and Inhibition of the PI3K/AKT Signaling Pathway

A significant body of research has highlighted the anticancer potential of benzothiazole derivatives, with many acting as inhibitors of the PI3K/AKT signaling pathway.[3][6] This pathway is crucial for cell survival, proliferation, and is frequently hyperactivated in various cancers.

A novel benzothiazole derivative, PB11, has been identified as a potent cytotoxic agent against human glioblastoma (U87) and cervix cancer (HeLa) cell lines, with an IC₅₀ of approximately 40 nM.[3] PB11 induces apoptosis by suppressing the PI3K/AKT pathway, leading to a decrease in the levels of PI3K and phosphorylated AKT, and an increase in the levels of apoptotic markers like caspase-3 and cytochrome-c.[3]

The following diagram illustrates the inhibitory effect of benzothiazole derivatives on the PI3K/AKT signaling cascade.

PI3K_AKT_Pathway_Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Benzothiazolone Benzothiazolone Derivative Benzothiazolone->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Apoptosis Apoptosis Downstream->Apoptosis

Caption: Benzothiazolone derivatives inhibit the PI3K/AKT pathway.

Quantitative Data: Anticancer Activity of Benzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
PB11U87 (Glioblastoma)~0.04[3]
PB11HeLa (Cervix Cancer)~0.04[3]
Derivative 55HT-29 (Colon)0.024[1]
Derivative 55H460 (Lung)0.29[1]
Derivative 55A549 (Lung)0.84[1]
Derivative 55MDA-MB-231 (Breast)0.88[1]
Naphthalimide 67HT-29 (Colon)3.47[1]
Naphthalimide 67A549 (Lung)3.89[1]
Naphthalimide 67MCF-7 (Breast)5.08[1]
Compound 2cHCT116 (Colon)3.670[7]
Compound 7lHCT116 (Colon)2.527[7]
Compound 2cHeLa (Cervix)2.642[7]
Compound 7hHeLa (Cervix)3.995[7]
Compound 7lHeLa (Cervix)2.659[7]

Experimental Workflow for Kinase Inhibitor Screening

The discovery and development of benzothiazolone derivatives as kinase inhibitors typically follows a structured workflow, from initial high-throughput screening to in vivo efficacy studies.

Kinase_Inhibitor_Screening_Workflow Library Compound Library (Benzothiazolone Derivatives) HTS High-Throughput Screening (Biochemical Kinase Assays) Library->HTS HitID Hit Identification & Confirmation HTS->HitID DoseResponse Dose-Response & IC₅₀ Determination HitID->DoseResponse CellBased Cell-Based Assays (Target Engagement & Downstream Signaling) DoseResponse->CellBased LeadOpt Lead Optimization (SAR Studies) CellBased->LeadOpt InVivo In Vivo Efficacy & Toxicology Studies LeadOpt->InVivo

Caption: A typical workflow for kinase inhibitor drug discovery.

Experimental Protocol: Western Blot Analysis of PI3K/AKT Pathway

This protocol provides a general procedure for analyzing the phosphorylation status of key proteins in the PI3K/AKT pathway in cancer cells treated with a benzothiazolone derivative.

Materials:

  • Cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium and supplements

  • Benzothiazolone derivative for treatment

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the benzothiazolone derivative at various concentrations for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4 °C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.

Conclusion

The benzothiazolone core is a highly versatile and privileged scaffold in medicinal chemistry. Its favorable chemical properties allow for the generation of diverse molecular libraries, leading to the discovery of potent and selective inhibitors of key biological targets. The demonstrated ability of benzothiazolone derivatives to modulate critical signaling pathways, such as the PI3K/AKT pathway, underscores their significant potential in the development of novel therapeutics, particularly for the treatment of cancer. This technical guide provides a solid foundation for researchers to further explore the rich chemistry and biology of the benzothiazolone core in their quest for next-generation medicines.

References

An In-depth Technical Guide to N-substituted 1,3-benzothiazol-2(3H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzothiazole framework is a privileged heterocyclic scaffold renowned for its wide array of pharmacological activities.[1][2] A particularly interesting subclass is the 1,3-benzothiazol-2(3H)-one core, which features a benzene ring fused to a thiazolone ring. Substitution at the nitrogen atom (position 3) gives rise to N-substituted 1,3-benzothiazol-2(3H)-ones, a class of compounds that has garnered significant attention in medicinal chemistry. These derivatives serve as versatile building blocks in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] The structural modifications at the N-position allow for fine-tuning of their physicochemical properties and biological targets, making them attractive candidates for the development of novel therapeutic agents.[3][5] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of N-substituted 1,3-benzothiazol-2(3H)-ones, complete with experimental protocols and quantitative data to aid researchers in this promising field.

Synthesis of N-substituted 1,3-benzothiazol-2(3H)-ones

The synthesis of the 1,3-benzothiazol-2(3H)-one core is typically achieved through the condensation and cyclization of 2-aminobenzenethiol with various carbonyl-containing reagents.[4] Subsequent N-substitution is then carried out to generate the desired derivatives. A general synthetic workflow is outlined below.

Diagram: General Synthetic Workflow

Synthetic_Workflow A 2-Aminobenzenethiol C 1,3-Benzothiazol-2(3H)-one (Core Scaffold) A->C Cyclization B Carbonyl Source (e.g., Phosgene, Urea, CO2) B->C F N-substituted 1,3-Benzothiazol-2(3H)-one C->F N-Alkylation / N-Arylation D Alkyl/Aryl Halide (R-X) D->F E Base (e.g., K2CO3, NaH) E->F

Caption: General synthesis of N-substituted 1,3-benzothiazol-2(3H)-ones.

Biological Activities and Data

N-substituted 1,3-benzothiazol-2(3H)-one derivatives have been extensively evaluated for a range of pharmacological activities. Their mechanism of action often involves interactions with specific biological targets like enzymes or receptors.

Anticancer Activity

Many derivatives of this class exhibit potent cytotoxic activity against various human cancer cell lines.[6][7] The mechanism is often linked to the inhibition of critical signaling pathways involved in tumor cell proliferation and survival.[3]

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound ID Substitution Pattern Cancer Cell Line IC50 (µM) Reference
Compound A N-(4-phenyl-1,3-thiazol-2-yl) MCF-7 (Breast) 10.5 [8]
Compound B N-(4-phenyl-1,3-thiazol-2-yl) MAD-MD-231 (Breast) 15.2 [8]
Tetrazine Deriv. 1 6-ethoxy-N-tetrazine A549 (Lung) 10.11 [6]
Tetrazine Deriv. 2 6-ethoxy-N-tetrazine HeLa (Cervical) 2.02 [6]
Tetrazine Deriv. 3 6-ethoxy-N-tetrazine MCF-7 (Breast) 8.65 [6]
Chalcone Deriv. 1 N-chalcone A549 (Lung) 1.8 [9]

| Chalcone Deriv. 2 | N-(4-chlorophenyl)chalcone | A549 (Lung) | 1.6 |[9] |

Note: IC50 is the half-maximal inhibitory concentration.

Diagram: Hypothetical Anticancer Signaling Pathway

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase1 Signal Kinase2 Downstream Kinases Kinase1->Kinase2 TF Transcription Factors Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Activation Inhibitor N-substituted 1,3-benzothiazol-2(3H)-one Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a proliferation signaling pathway by a benzothiazolone.

Antimicrobial Activity

The benzothiazole scaffold is a key component in many antimicrobial agents. N-substituted derivatives have shown efficacy against a variety of bacterial and fungal pathogens.[10][11][12]

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound ID Substitution Pattern Microorganism MIC (µg/mL) Reference
Thiazolidinone 4d N-(thiazolidinone)carboxamide Staphylococcus aureus 10.7-21.4 (x10⁻²) [10]
Thiazolidinone 4p N-(thiazolidinone)acetamide Aspergillus niger 10.1 (x10⁻²) [10]
Pyridone 16c N-(pyrazol-3(2H)-one) Staphylococcus aureus 0.025 (mM) [12]
Aminothiazole 4g N-benzyl-2-aminothiazole Vibrio alginolyticus 1-10 [13]

| Sulfonamide Deriv. | N-(benzenesulfonamide) | Bacillus subtilis | 100 |[14] |

Note: MIC is the Minimum Inhibitory Concentration.

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For N-substituted 1,3-benzothiazol-2(3H)-ones, key structural modifications have been shown to significantly impact biological activity. Studies on sigma (σ) receptor ligands have provided valuable insights.[3][5]

  • Linker Length: The length of the chain connecting the benzothiazolone core to another functional group (e.g., a cycloalkylamine ring) is critical for receptor subtype selectivity.[3]

  • Aromatic Substitution: Substituents on the benzothiazolone's benzene ring can influence binding affinity and selectivity.[3]

  • Terminal Group: The nature and size of the terminal group, such as an alkylamine ring, can directly affect the overall binding affinity for the target receptor.[3]

Diagram: Structure-Activity Relationship Logic

SAR_Logic cluster_mods Structural Modifications cluster_props Biological Outcomes Core Core Scaffold 1,3-Benzothiazol-2(3H)-one Linker {Linker (N-substituent) | - Length - Rigidity} ArylSub {Aryl Ring Substitution | - Position - Electronic Effect} Selectivity Target Selectivity Linker->Selectivity ArylSub->Selectivity Terminal {Terminal Group | - Size - Lipophilicity} Affinity Binding Affinity Terminal->Affinity Activity Potency (IC50 / MIC) Affinity->Activity Selectivity->Activity

Caption: Key structural modifications influencing the biological activity.

Key Experimental Protocols

General Protocol for Synthesis of N'- (1,3-benzothiazol-2-yl)benzohydrazide Derivatives

This protocol is adapted from a procedure for synthesizing benzohydrazide derivatives of benzothiazole.[15]

  • Preparation of Starting Solution: Dissolve the substituted benzoic acid (0.0014 mol) in 15 mL of dimethylformamide (DMF).

  • Addition of Reagents: To the solution, progressively add 2-Hydrazino-1,3-benzothiazole (0.0014 mol) and hydroxybenzotriazole (0.0029 mol).

  • Cooling: Cool the mixture to 0-5°C in an ice bath while stirring.

  • Coupling Agent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (0.00294 mol) to the cooled mixture.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional hour, or until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure compound.[15]

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][16]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

N-substituted 1,3-benzothiazol-2(3H)-ones represent a highly versatile and pharmacologically significant class of heterocyclic compounds. The straightforward synthetic accessibility of the core scaffold and the ease of modification at the N-position provide a robust platform for generating diverse chemical libraries. As demonstrated by the extensive research, these derivatives possess potent anticancer and antimicrobial activities, among others. The structure-activity relationship data gathered to date offers a clear roadmap for the rational design of next-generation compounds with enhanced potency and improved selectivity. This guide serves as a foundational resource for scientists dedicated to leveraging the therapeutic potential of the benzothiazolone scaffold in modern drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for 3-benzyl-1,3-benzothiazol-2(3H)-one as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-benzyl-1,3-benzothiazol-2(3H)-one as a versatile chemical intermediate in the synthesis of potentially bioactive molecules. The protocols and data presented are based on established methodologies for related benzothiazole derivatives and aim to guide researchers in the exploration of novel compounds for drug discovery.

Overview of this compound

This compound is a derivative of the benzothiazole heterocyclic system, a scaffold known for its wide range of pharmacological activities.[1][2] The presence of the benzyl group at the N-3 position provides a key site for further chemical modification, making it a valuable starting material for the synthesis of diverse compound libraries. The benzothiazole core itself is a constituent of various clinically used drugs and biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.[3][4][5]

Synthetic Applications and Protocols

The primary utility of this compound as an intermediate lies in its susceptibility to electrophilic substitution on the benzene ring and modifications of the benzyl group. The following protocols are adapted from established procedures for similar benzothiazolone scaffolds and can be optimized for specific target molecules.

Electrophilic Aromatic Substitution

The benzene ring of the benzothiazolone core can undergo electrophilic substitution, allowing for the introduction of various functional groups that can modulate the biological activity of the resulting derivatives.

Protocol: Friedel-Crafts Acylation at the C-6 Position

This protocol describes the introduction of an acyl group at the C-6 position, a common modification in the development of bioactive benzothiazole derivatives.

dot

start This compound + Acyl chloride/Anhydride reagent Lewis Acid (e.g., AlCl3) in inert solvent (e.g., CS2, nitrobenzene) start->reagent 1. reaction Friedel-Crafts Acylation reagent->reaction 2. product 6-Acyl-3-benzyl-1,3-benzothiazol-2(3H)-one reaction->product 3. workup Aqueous Work-up (e.g., HCl, water) product->workup 4. purification Purification (Crystallization/Chromatography) workup->purification 5. final_product Pure 6-Acyl Derivative purification->final_product 6.

Caption: Workflow for Friedel-Crafts Acylation.

Materials:

  • This compound

  • Appropriate acyl chloride or anhydride (e.g., acetyl chloride, propionyl chloride)

  • Lewis acid catalyst (e.g., aluminum chloride)

  • Anhydrous inert solvent (e.g., carbon disulfide, nitrobenzene)

  • Hydrochloric acid (for work-up)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in the anhydrous solvent.

  • Cool the mixture in an ice bath and add the Lewis acid portion-wise with stirring.

  • Add the acyl chloride or anhydride dropwise to the cooled suspension.

  • Allow the reaction mixture to stir at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

N-Dealkylation and Re-alkylation

The benzyl group can be cleaved to provide the parent 1,3-benzothiazol-2(3H)-one, which can then be re-alkylated with different substituents to generate a diverse library of N-substituted derivatives.

Protocol: N-Alkylation of 1,3-benzothiazol-2(3H)-one (post-debenzylation)

This protocol outlines the general procedure for introducing various alkyl or substituted alkyl chains at the N-3 position.

dot

start 1,3-benzothiazol-2(3H)-one + Alkyl halide (R-X) base Base (e.g., K2CO3, NaH) in polar aprotic solvent (e.g., DMF, Acetone) start->base reaction Nucleophilic Substitution (SN2) base->reaction product 3-Alkyl-1,3-benzothiazol-2(3H)-one reaction->product workup Aqueous Work-up product->workup purification Purification workup->purification final_product Pure N-Alkyl Derivative purification->final_product

Caption: General N-Alkylation Workflow.

Materials:

  • 1,3-benzothiazol-2(3H)-one (obtained after debenzylation of the starting material)

  • Desired alkyl halide (e.g., 1,4-dibromobutane, benzyl chloride)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Polar aprotic solvent (e.g., dimethylformamide, acetone)

Procedure:

  • Dissolve 1,3-benzothiazol-2(3H)-one in the chosen solvent in a round-bottom flask.

  • Add the base and stir the mixture at room temperature for a short period.

  • Add the alkyl halide and continue stirring at room temperature or heat as necessary, monitoring the reaction by TLC.

  • After the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to obtain the desired N-substituted product.

Potential Biological Activities of Derivatives

Derivatives of this compound are expected to exhibit a range of biological activities based on structure-activity relationship (SAR) studies of analogous compounds. The following sections summarize potential therapeutic applications and available quantitative data for closely related benzothiazole derivatives.

Anticancer Activity

Benzothiazole derivatives are well-documented for their anticancer properties.[3][6] Modifications on the benzothiazole scaffold can lead to potent growth inhibitory and cytotoxic effects against various cancer cell lines.[7][8]

Compound/Derivative Type Cancer Cell Line Activity (GI₅₀/IC₅₀) Reference
Substituted Benzothiazole AnaloguesVarious (60 cell lines)GI₅₀: 0.683 - 4.66 µM[7]
Pyrimidine containing BenzothiazoleLung, Breast, RenalGood % growth inhibition[3]
Sulphonamide based BenzothiazoleMCF-7, HeLa, MG63IC₅₀: 34.5 - 44.15 µM[3][6]
Benzothiazole AcylhydrazonesC6, A549, MCF-7, HT-29Cytotoxic activity observed[8]
Sigma Receptor Modulation

Derivatives of benzo[d]thiazol-2(3H)-one have been identified as potent ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders.[9][10][11]

Compound ID σ₁ Receptor Affinity (Kᵢ, nM) σ₂ Receptor Affinity (Kᵢ, nM) Selectivity (σ₂/σ₁) Reference
1 0.6-29[10]
2 2.3-87[10]
3 8.5-58[10]
8a 4.5-483[7][9]
14 -0.66 - 68.55.8 - 1139[9]
15 1.6-886[11]
Antimicrobial Activity

The benzothiazole nucleus is a key pharmacophore in the development of antimicrobial agents.[4][12] Derivatives can be synthesized to target various bacterial and fungal strains.

Compound Type Microorganism Activity (MIC/Inhibition Zone) Reference
2-Substituted BenzothiazolesS. aureus, E. coliModerate to good activity[2]
Benzothiazole-ThiazolidinoneL. monocytogenes, P. aeruginosaMIC: 0.10 - 0.25 mg/mL[4]
Chalcone-based BenzothiazolesXanthomonas spp.33-72% inhibition at 50 µg/cm³[4]
Pyrazole-Thiazole BenzothiazolesB. subtilisMIC: 1.9 µg/mL[4]

Signaling Pathways and Mechanisms of Action

The biological effects of benzothiazole derivatives are often attributed to their interaction with specific molecular targets. While the precise mechanisms for derivatives of this compound require further investigation, related compounds have been shown to act through various pathways.

dot

cluster_0 Potential Mechanisms of Action cluster_1 Cellular Outcomes Benzothiazole Benzothiazole Derivatives Enzyme Enzyme Inhibition (e.g., Kinases, DHPS) Benzothiazole->Enzyme Anticancer/ Antimicrobial Receptor Receptor Binding (e.g., Sigma Receptors) Benzothiazole->Receptor Neurological Disorders DNA DNA Intercalation/ Binding Benzothiazole->DNA Anticancer Apoptosis Apoptosis Enzyme->Apoptosis CellCycle Cell Cycle Arrest Enzyme->CellCycle MicrobialGrowth Inhibition of Microbial Growth Enzyme->MicrobialGrowth e.g., DHPS inhibition Neurotransmission Modulation of Neurotransmission Receptor->Neurotransmission DNA->Apoptosis DNA->CellCycle

Caption: Potential Signaling Pathways for Benzothiazole Derivatives.

Conclusion

This compound represents a promising starting point for the synthesis of novel, biologically active compounds. The protocols and data presented herein, derived from studies on analogous structures, provide a solid foundation for researchers to explore the potential of this chemical intermediate in drug discovery and development. Further investigation into the specific derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for Antimicrobial Activity Assays of 3-benzyl-1,3-benzothiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of 3-benzyl-1,3-benzothiazol-2(3H)-one and its derivatives. The document outlines detailed protocols for assessing antimicrobial efficacy and presents a summary of reported activity against various microbial strains.

Introduction

Benzothiazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] The benzothiazole scaffold is a key component in a variety of therapeutic agents with antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents.[1] Benzothiazole-based compounds are promising candidates in this area due to their ability to target various essential pathways in bacterial cells, including cell wall synthesis, DNA replication, and cell division.[5][6][7] This document focuses on this compound, a representative member of this class, and provides protocols for evaluating its antimicrobial activity.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various benzothiazole derivatives, including compounds structurally related to this compound, has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The following tables summarize the quantitative data from these studies, typically reported as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), or zone of inhibition.

Table 1: Antibacterial Activity of Benzothiazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
Benzothiazole-urea hybridsComparable to vancomycin---[6]
Tetrazine-based benzothiazoles (4a, 4b, 4c)8 - 1288 - 1288 - 1288 - 128[6]
Thiazolidinone derivative (18)---100[8]
Naphthoquinone-benzothiophene hybrid----[9]
Isatin-benzothiazole hybrid (41c)-3.1-6.2[9]
Sulfonamide-benzothiazole hybrid (66c)6.26.2-3.1[9]
Pyrazole-thiazole-benzothiazole hybrid (63a)----[9]

Table 2: Antifungal Activity of Benzothiazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
2-[3-(substituted phenyl)-4-formylpyrazol-1-yl]-6-methoxy Benzothiazole (5a-g)ActiveActive[2]
1,3-benzothiazole-2-yl-hydrazone derivatives (3a, 3b)Moderate ActivityModerate Activity[10]

Experimental Protocols

The following are detailed protocols for key antimicrobial susceptibility testing methods that can be applied to evaluate this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (e.g., S. aureus, E. coli, C. albicans)

  • 96-well microtiter plates

  • Sterile saline (0.85%)

  • Dimethyl sulfoxide (DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the test compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a standard antibiotic as a reference.

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by reading the absorbance at 600 nm.

Protocol 2: Agar Disk Diffusion Method

This method assesses the antimicrobial activity based on the size of the growth inhibition zone around a disk impregnated with the test compound.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Microbial cultures

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • DMSO

  • Standard antibiotic disks

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.

  • Application of Test Compound:

    • Impregnate sterile filter paper disks with a known concentration of this compound dissolved in DMSO. Allow the solvent to evaporate completely.

    • Aseptically place the impregnated disks on the surface of the inoculated agar plates.

    • Place a standard antibiotic disk and a DMSO-only disk (as a negative control) on the same plate.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disk.

Visualizations

Potential Mechanism of Action

Benzothiazole derivatives have been shown to inhibit various bacterial enzymes. One potential mechanism of action is the inhibition of enzymes crucial for bacterial survival, such as dihydropteroate synthase (DHPS) or LD-carboxypeptidase.[3][4]

antimicrobial_mechanism Compound This compound TargetEnzyme Bacterial Target Enzyme (e.g., DHPS, LD-Carboxypeptidase) Compound->TargetEnzyme Binds to and Inhibits EssentialProcess Essential Bacterial Process (e.g., Folate Synthesis, Cell Wall Maintenance) TargetEnzyme->EssentialProcess Catalyzes Inhibition Inhibition of Bacterial Growth EssentialProcess->Inhibition Disruption leads to

Caption: Potential mechanism of action for benzothiazole derivatives.

Experimental Workflow: MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a stepwise process to identify the potency of an antimicrobial agent.

mic_workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_compound Prepare Serial Dilutions of This compound start->prep_compound inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_compound->inoculate_plate incubation Incubate Plate (37°C, 18-24h) inoculate_plate->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

References

Application of 3-benzyl-1,3-benzothiazol-2(3H)-one Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

The 1,3-benzothiazol-2(3H)-one scaffold is a promising heterocyclic structure in the development of novel anticancer agents. While specific research on 3-benzyl-1,3-benzothiazol-2(3H)-one is limited in publicly available literature, structurally related compounds, particularly styryl-2(3H)-benzothiazolones, have demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines. These compounds have been investigated as analogs of Combretastatin A-4, a potent natural product that targets tubulin polymerization.

This document provides detailed application notes and protocols based on the study of a potent analog, (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone (designated as 26Z) , to serve as a representative example for the application of the 2(3H)-benzothiazolone core in cancer cell line research.[1] The methodologies described herein are standard techniques for evaluating the anticancer properties of novel chemical entities.

Data Presentation

The cytotoxic activity of the representative compound 26Z was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM) of 26Z
EA.hy926Endothelial0.13 ± 0.01
HT-29Colorectal Adenocarcinoma0.008 ± 0.001
MDA-MB-231Breast Cancer1.35 ± 0.42
MCF-7Breast Cancer2.42 ± 0.48
A549Lung Carcinoma>10
BEAS-2BNormal Bronchial Epithelium>10
MCF-10ANormal Breast Epithelium>10

Data extracted from a study on styryl-2(3H)-benzothiazolone analogs of combretastatin-A4.[1]

Mechanism of Action: Microtubule Disruption and Cell Cycle Arrest

The representative compound 26Z functions as a microtubule-modulating agent. By interfering with tubulin polymerization, it disrupts the formation of the mitotic spindle, a critical structure for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).

Compound 2(3H)-Benzothiazolone Analog (26Z) Tubulin Tubulin Monomers Compound->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 A Seed cells in a 96-well plate B Treat cells with varying concentrations of the compound A->B C Add MTT reagent to each well B->C D Incubate for 2-4 hours C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F A Seed and treat cells with the compound for 24-48 hours B Harvest cells (including supernatant) A->B C Wash cells with PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark for 15 minutes E->F G Analyze by flow cytometry F->G

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay Using 3-benzyl-1,3-benzothiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include potential as antimicrobial, anticancer, and neuroprotective agents. A key mechanism through which these compounds exert their effects is through the inhibition of specific enzymes. This document provides detailed application notes and protocols for conducting in vitro enzyme inhibition assays using 3-benzyl-1,3-benzothiazol-2(3H)-one, a representative member of this class.

While specific inhibitory data for this compound is not extensively available in the public domain, the benzothiazole scaffold is known to target several key enzymes. Notably, derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are significant targets in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][3][4] Therefore, this document will provide generalized protocols for assessing the inhibitory potential of this compound against these representative enzymes.

Potential Enzyme Targets and Signaling Pathways

Based on the known activities of structurally related benzothiazole compounds, potential enzyme targets for this compound include:

  • Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a therapeutic strategy for Alzheimer's disease.

  • Monoamine Oxidase B (MAO-B): An enzyme involved in the degradation of neurotransmitters like dopamine. Inhibiting MAO-B increases dopamine levels and is a therapeutic approach for Parkinson's disease.[5]

  • Dihydropteroate Synthase (DHPS): An enzyme in the folate synthesis pathway of microorganisms, making it a target for antimicrobial agents.[6]

The following diagram illustrates a simplified cholinergic signaling pathway, highlighting the role of AChE.

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle ACh ChAT->ACh_Vesicle Synthesis ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChE Acetylcholinesterase ACh_Synapse->AChE Hydrolysis AChR Acetylcholine Receptor ACh_Synapse->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Compound, AChE, ATCI, DTNB) Add_Compound Add Compound/ Reference to Plate Reagents->Add_Compound Add_AChE Add AChE Add_Compound->Add_AChE Incubate Incubate (37°C, 15 min) Add_AChE->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_ATCI Add ATCI (Start Reaction) Add_DTNB->Add_ATCI Measure_Abs Measure Absorbance at 412 nm Add_ATCI->Measure_Abs Calculate_Rate Calculate Reaction Rate Measure_Abs->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 MAOB_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Compound, MAO-B, Substrate) Add_Compound Add Compound/ Reference to Plate Reagents->Add_Compound Add_MAOB Add MAO-B Add_Compound->Add_MAOB Incubate Incubate (37°C, 15 min) Add_MAOB->Incubate Add_Substrate Add Substrate (Start Reaction) Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate Measure_Fluorescence->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

Application Notes and Protocols for the N-benzylation of 1,3-benzothiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-benzylation of 1,3-benzothiazol-2(3H)-one, a key transformation in the synthesis of various biologically active compounds. The protocols are based on established methodologies and provide a starting point for reaction optimization and analogue synthesis.

Introduction

1,3-benzothiazol-2(3H)-one and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. N-alkylation, particularly N-benzylation, of this heterocyclic core is a common strategy to introduce structural diversity and modulate pharmacological properties. This document outlines a standard and reliable protocol for the synthesis of 3-benzyl-1,3-benzothiazol-2(3H)-one.

Reaction Principle

The N-benzylation of 1,3-benzothiazol-2(3H)-one proceeds via a nucleophilic substitution reaction. The nitrogen atom of the benzothiazolone ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. A polar aprotic solvent is commonly used to facilitate the reaction.

Experimental Data Summary

The following tables summarize typical reaction conditions and reported yields for the N-alkylation of 1,3-benzothiazol-2(3H)-one and related compounds. These data can be used as a reference for designing experiments and for comparison of different methodologies.

Table 1: Reaction Conditions for N-benzylation of 1,3-benzothiazol-2(3H)-one

EntryBenzylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMFRoom Temp. - 504 - 8~90
2Benzyl chlorideK₂CO₃DMF506High
3Benzyl bromideTriethylamineAcetoneReflux2High

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Table 2: Comparison of Different Alkylating Agents for N-alkylation of 1,3-benzothiazol-2(3H)-one Derivatives

Alkylating AgentProductTypical Yield (%)Reference
Methyl iodide3-methyl-2(3H)-benzothiazolone derivative84[1]
Benzyl bromide3-benzyl-2(3H)-benzothiazolone derivativeHigh[2]

Experimental Workflow

The following diagram illustrates the general workflow for the N-benzylation of 1,3-benzothiazol-2(3H)-one.

experimental_workflow reagents Reagents (1,3-benzothiazol-2(3H)-one, Benzyl Halide, Base, Solvent) reaction_setup Reaction Setup (Inert atmosphere) reagents->reaction_setup reaction Reaction (Stirring at specified temperature and time) reaction_setup->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Product (this compound) purification->product

Caption: General workflow for the N-benzylation of 1,3-benzothiazol-2(3H)-one.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-benzylation of 1,3-benzothiazol-2(3H)-one using benzyl bromide as the alkylating agent.

Materials:

  • 1,3-benzothiazol-2(3H)-one

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1,3-benzothiazol-2(3H)-one (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask. Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for a few minutes.

  • Addition of Benzyl Bromide: Add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization:

    • Characterize the purified product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the N-benzylation reaction.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 1,3-benzothiazol-2(3H)-one 1,3-benzothiazol-2(3H)-one Product This compound 1,3-benzothiazol-2(3H)-one->Product Benzyl Halide Benzyl Halide Benzyl Halide->Product Base Base (e.g., K₂CO₃) Base->Product Deprotonation Solvent Solvent (e.g., DMF) Solvent->Product Reaction Medium Temperature Temperature (Room Temp. to 50 °C) Temperature->Product Reaction Rate

Caption: Key components and conditions for the N-benzylation of 1,3-benzothiazol-2(3H)-one.

References

Microwave-Assisted Synthesis of Benzothiazolones: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of benzothiazolones, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the synthesis of these valuable scaffolds.

Introduction to Microwave-Assisted Benzothiazolone Synthesis

Benzothiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2] The application of microwave irradiation in the synthesis of these compounds has been shown to significantly reduce reaction times, from hours to minutes, and improve product yields compared to traditional methods.[3] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of greener solvents or even solvent-free conditions.[3][4]

The synthesis of benzothiazolones and their derivatives via microwave assistance typically involves the cyclocondensation of 2-aminothiophenols with various electrophilic partners such as aldehydes, carboxylic acids, or acyl chlorides.[4][5] The use of catalysts, including citric acid, zeolites, and biocatalysts, can further enhance reaction rates and selectivity.[1][4] Catalyst-free methods have also been developed, offering a more environmentally benign synthetic route.[6][7]

Experimental Protocols

This section details various protocols for the microwave-assisted synthesis of benzothiazolone derivatives, highlighting different catalytic systems and reaction conditions.

Protocol 1: Citric Acid Catalyzed Synthesis of 2-Substituted Benzothiazoles

This protocol describes a simple and efficient method for the synthesis of 2-substituted benzothiazoles using citric acid as a catalyst under microwave irradiation.[1]

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehydes

  • Citric acid

  • Dimethylformamide (DMF) or solvent-free conditions

  • Domestic microwave oven (800 W)

  • Glass tube

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Ethyl acetate and n-hexane for TLC and extraction

Procedure:

  • In a glass tube, thoroughly mix 2-aminothiophenol (1 mmol), the desired aromatic aldehyde (1.2 mmol), and citric acid (5 mol%).

  • For solvent-based reactions, add 1 mL of DMF. For solvent-free conditions, proceed without solvent.

  • Place the open glass tube in the domestic microwave oven.

  • Irradiate the reaction mixture at 100% power (800 W) for 4-6 minutes, with intermittent cooling every 10 seconds.

  • Monitor the progress of the reaction using TLC with a mobile phase of n-hexane:ethyl acetate (4:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of water to the mixture.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4.

  • Evaporate the solvent to obtain the crude product.

  • Purify the resulting solid by recrystallization from ethanol to yield the pure 2-substituted benzothiazole.

Protocol 2: Zeolite-Catalyzed Solvent-Free Synthesis

This protocol utilizes a reusable zeolite catalyst for the solvent-free synthesis of substituted benzothiazoles under microwave irradiation.

Materials:

  • 2-Hydrazinobenzothiazole or 2-Mercaptobenzothiazole

  • Aldehyde

  • NaY zeolite

  • Mortar and pestle

  • Erlenmeyer flask

  • Microwave oven (960 W)

  • Ethanol for extraction and recrystallization

Procedure:

  • In a mortar, thoroughly mix the starting benzothiazole derivative (e.g., 2-hydrazinobenzothiazole, 0.010 mol) and NaY zeolite (6 g).

  • Add the aldehyde (0.015 mol) to the mixture and continue mixing.

  • Transfer the reaction mixture to an Erlenmeyer flask.

  • Irradiate the mixture in a microwave oven at 960 W for 1-7 minutes with a time interval of 10 seconds.

  • After allowing the mixture to cool, extract the product with ethanol.

  • Filter off the zeolite catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Recrystallize the product from ethanol to obtain the pure compound.

Protocol 3: Catalyst-Free Synthesis in Green Media

This protocol outlines a catalyst-free approach for the synthesis of benzo[d]imidazo[2,1-b]thiazoles in water, a green solvent, under microwave irradiation.[6][7]

Materials:

  • 2-Aminobenzothiazole

  • α-Bromoketone

  • Water

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe vessel, combine 2-aminobenzothiazole and the appropriate α-bromoketone in water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture under controlled temperature and time conditions as optimized for the specific substrates.

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize quantitative data from various studies on the microwave-assisted synthesis of benzothiazolones, allowing for easy comparison of different methodologies.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2-Substituted Benzothiazoles using Citric Acid Catalyst[1]

EntryAldehydeMethodCatalyst (mol%)TimeYield (%)
1BenzaldehydeConventional5120-150 min85
2BenzaldehydeMicrowave54-6 min92
34-ChlorobenzaldehydeConventional5120-150 min88
44-ChlorobenzaldehydeMicrowave54-6 min95
54-NitrobenzaldehydeConventional5120-150 min90
64-NitrobenzaldehydeMicrowave54-6 min96

Table 2: Microwave-Assisted Synthesis of Benzothiazoles with PIFA Promoted Oxidative Cyclization[5]

EntryAldehydeAmineTime (min)Temperature (°C)Yield (%)
1p-Anisaldehyde2-Aminothiophenol58060
2p-Anisaldehyde2-Aminothiophenol158080
3Benzaldehyde2-Aminothiophenol158085
44-Chlorobenzaldehyde2-Aminothiophenol158088
5Pyridine-4-carboxaldehyde2-Aminothiophenol158065

Table 3: Solvent-Free Microwave-Assisted Synthesis of 2-Arylidene-hydrazinobenzothiazoles over Zeolite

EntryAldehydeMethodTimeYield (%)
1BenzaldehydeConventional5 hr70
2BenzaldehydeMicrowave2 min92
34-ChlorobenzaldehydeConventional6 hr72
44-ChlorobenzaldehydeMicrowave1.5 min94
54-NitrobenzaldehydeConventional4 hr75
64-NitrobenzaldehydeMicrowave1 min95

Experimental Workflows and Reaction Pathways

The following diagrams illustrate the general workflow for microwave-assisted synthesis and a typical reaction pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactants Reactants & Catalyst Mixing Mixing Reactants->Mixing Solvent Solvent (if any) Solvent->Mixing Microwave Microwave Irradiation (Power, Temp, Time) Mixing->Microwave Cooling Cooling Microwave->Cooling Extraction Extraction/Filtration Cooling->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Product Pure Product Purification->Product

Caption: General workflow for microwave-assisted synthesis of benzothiazolones.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aminothiophenol 2-Aminothiophenol label_plus + Aminothiophenol->label_plus Aldehyde Aromatic Aldehyde label_reaction Microwave Catalyst Aldehyde->label_reaction SchiffBase Schiff Base Intermediate label_cyclization Intramolecular Cyclization SchiffBase->label_cyclization Benzothiazole 2-Substituted Benzothiazole label_plus->Aldehyde label_reaction->SchiffBase label_cyclization->Benzothiazole

Caption: Reaction pathway for the synthesis of 2-substituted benzothiazoles.

References

Application Notes and Protocols: Analgesic Potential of 3-Benzyl-1,3-Benzothiazol-2(3H)-one Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive overview of the application of 1,3-benzothiazol-2(3H)-one derivatives in analgesic research. While specific preclinical data on 3-benzyl-1,3-benzothiazol-2(3H)-one is not extensively available in the current literature, a significant body of research exists for structurally related analogs. These studies highlight the potential of the benzothiazole scaffold in developing novel analgesic agents. This document details the experimental protocols used to assess the antinociceptive effects of these compounds, summarizes key quantitative findings, and illustrates relevant biological pathways. The information presented herein is intended to guide researchers in the screening and development of new benzothiazole-based analgesics.

Introduction

Benzothiazole and its derivatives are recognized as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial properties. The 1,3-benzothiazol-2(3H)-one core, in particular, has been the subject of numerous studies aimed at the discovery of new pain therapeutics. Research into various derivatives has demonstrated significant antinociceptive effects in established animal models of pain.

This document focuses on the methodologies and findings from key studies on N-substituted and ring-substituted 1,3-benzothiazol-2(3H)-one derivatives, providing a valuable resource for researchers interested in the analgesic potential of this chemical class.

Quantitative Data Summary

The analgesic and anti-inflammatory activities of various 1,3-benzothiazol-2(3H)-one derivatives have been quantified in several preclinical studies. The following tables summarize the effective doses (ED₅₀) and percentage inhibition of pain or inflammation for selected compounds from the literature.

Table 1: Analgesic Activity of Benzothiazole Derivatives in Mice

CompoundTestDose (mg/kg)Activity (% protection or ED₅₀)Reference Compound
3c Acetic Acid Writhing-ED₅₀: 71 µM/kg (after 1 hr)Celecoxib (ED₅₀: 70 µM/kg)
3E Acetic Acid Writhing-ED₅₀: 83 µM/kg (after 1 hr)Celecoxib (ED₅₀: 70 µM/kg)
17c Hot Plate Test-ED₅₀: 102 µM/kg (after 1 hr)Celecoxib (ED₅₀: 72 µM/kg)
17i Hot Plate Test-ED₅₀: 72 µM/kg (after 1 hr)Celecoxib (ED₅₀: 72 µM/kg)
6a Tail Clip, Tail Flick, Hot Plate, Writhing TestsNot specifiedSignificant antinociceptive activityNot specified
7e Tail Clip, Tail Flick, Hot Plate, Writhing TestsNot specifiedSignificant antinociceptive activityNot specified
8e Tail Clip, Tail Flick, Hot Plate, Writhing TestsNot specifiedSignificant antinociceptive activityNot specified

Data compiled from multiple sources. Note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.[1][2][3]

Table 2: Anti-inflammatory Activity of Benzothiazole Derivatives in Rats

CompoundTestTime (hr)% Inhibition of Paw EdemaReference Compound
3C Carrageenan-induced paw edema170.03%Indomethacin
274.38%
378.11%
3E Carrageenan-induced paw edema162.06%Indomethacin
271.04%
376.14%
17c Carrageenan-induced paw edema172%Celecoxib
276%
380%
17i Carrageenan-induced paw edema164%Celecoxib
273%
378%

Data compiled from multiple sources.[1][3]

Experimental Protocols

The following are detailed protocols for common in vivo analgesic and anti-inflammatory assays used in the evaluation of 1,3-benzothiazol-2(3H)-one derivatives.

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This is a widely used model for screening peripheral analgesic activity.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Animals are divided into control, standard, and test groups (n=6-10 per group).

    • The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle is administered to the control group, and a standard analgesic (e.g., diclofenac, celecoxib) is given to the standard group.

    • After a specific absorption period (e.g., 30-60 minutes), 0.6% v/v acetic acid solution is injected i.p. to induce writhing.

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of protection against writhing is calculated using the formula: % Protection = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Hot Plate Test (Central Analgesic Model)

This method assesses the response to thermal stimuli and is indicative of centrally mediated analgesia.

  • Animals: Mice or rats.

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • The basal reaction time of each animal is determined by placing it on the hot plate and recording the time until it shows signs of discomfort (e.g., licking paws, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Animals are treated with the test compound, vehicle, or a standard central analgesic (e.g., morphine).

    • The reaction time is measured again at specific intervals (e.g., 30, 60, 90, 120 minutes) after drug administration.

  • Data Analysis: An increase in the reaction time compared to the basal time indicates an analgesic effect. The data can be expressed as the percentage of maximal possible effect (% MPE).

Tail Flick and Tail Clip Tests (Spinal Analgesic Models)

These tests measure the withdrawal reflex to thermal or mechanical stimuli, primarily mediated at the spinal level.

  • Animals: Mice or rats.

  • Apparatus: For the tail flick test, a radiant heat source is focused on the tail. For the tail clip test, a clip is applied to the base of the tail.

  • Procedure:

    • The baseline latency for the tail flick or the time to respond to the clip is recorded.

    • Animals are administered the test compounds, vehicle, or standard drug.

    • The latency is re-measured at predetermined time points post-administration. A cut-off time is employed to avoid tissue injury.

  • Data Analysis: A significant increase in the latency period is indicative of an analgesic effect.

Carrageenan-Induced Paw Edema Test (Inflammatory Pain Model)

This is a classic model to evaluate the anti-inflammatory activity of compounds.

  • Animals: Rats.

  • Procedure:

    • The initial paw volume of the rats is measured using a plethysmometer.

    • The test compounds, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) are administered.

    • After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is given into the right hind paw.

    • The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action

While the exact mechanisms for many benzothiazole derivatives are still under investigation, some studies suggest that their analgesic and anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of pain and inflammation. Some benzothiazole-phenyl analogs have also been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in the metabolism of endogenous signaling lipids that modulate pain and inflammation.[5]

Proposed Analgesic Mechanism of Benzothiazole Derivatives Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Metabolism Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediates Benzothiazole_Derivatives Benzothiazole Derivatives Benzothiazole_Derivatives->COX_Enzymes Inhibition

Proposed mechanism of action for some benzothiazole derivatives.
General Workflow for Analgesic Drug Discovery

The process of identifying and characterizing novel analgesic compounds from the benzothiazole class typically follows a structured workflow, from initial synthesis to in-depth biological evaluation.

Analgesic Drug Discovery Workflow Synthesis Synthesis of Benzothiazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Silico In Silico Screening (Molecular Docking) Characterization->In_Silico In_Vivo_Screening In Vivo Analgesic Screening (Writhing, Hot Plate, Tail Flick) In_Silico->In_Vivo_Screening SAR Structure-Activity Relationship (SAR) Studies In_Vivo_Screening->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization Mechanism_Studies Mechanism of Action Studies SAR->Mechanism_Studies Lead_Optimization->Synthesis

General workflow for the discovery of benzothiazole-based analgesics.

Conclusion

The 1,3-benzothiazol-2(3H)-one scaffold represents a promising starting point for the development of novel analgesic agents. While research on the specific 3-benzyl derivative is limited, the broader class of N- and ring-substituted analogs has demonstrated significant antinociceptive and anti-inflammatory properties in various preclinical models. The experimental protocols and quantitative data summarized in this document provide a solid foundation for researchers to build upon in the quest for new and effective pain therapies. Future work should focus on elucidating the precise mechanisms of action and optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.

References

Application Notes and Protocols: Growing Single Crystals of 3-benzyl-1,3-benzothiazol-2(3H)-one for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for growing single crystals of 3-benzyl-1,3-benzothiazol-2(3H)-one suitable for X-ray crystallography. Obtaining high-quality single crystals is a critical and often challenging step in determining the three-dimensional molecular structure of a compound. The following methods are based on established techniques for the crystallization of small organic molecules and are intended to serve as a starting point for optimization.

Introduction to Crystallization Techniques

The successful growth of single crystals is dependent on achieving a state of supersaturation, from which the compound of interest can slowly and orderly precipitate.[1] For organic molecules like this compound, several solution-based methods are particularly effective. The choice of technique and solvent is critical and often requires empirical screening.[2] Key considerations for successful crystallization include the purity of the compound, the choice of solvent or solvent system, the rate of supersaturation, and the avoidance of mechanical disturbances.[3] This guide will focus on two of the most successful and widely used techniques: Slow Evaporation and Vapor Diffusion .

General Considerations for Crystal Growth

  • Purity: The compound to be crystallized should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.[2] It is recommended to purify the compound by recrystallization or chromatography before attempting to grow single crystals.[4]

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[3] If the compound is too soluble, it will be difficult to achieve supersaturation. If it is poorly soluble, it may precipitate too quickly as an amorphous solid or microcrystals. A good starting point is to test the solubility of this compound in a range of common organic solvents of varying polarities.

  • Vessel Selection: Crystallization should be performed in clean, scratch-free glass vessels such as small vials, test tubes, or NMR tubes.[5] The vessel should be covered to control the rate of solvent evaporation or diffusion.

  • Environment: The crystallization setup should be left in a location free from vibrations and significant temperature fluctuations.[1]

Experimental Protocols

Method 1: Slow Evaporation

This is often the simplest and most common method for growing single crystals.[6] The principle is to dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly, gradually increasing the concentration of the compound until supersaturation is reached and crystals begin to form.[7]

Protocol:

  • Prepare a nearly saturated solution of this compound in a selected solvent. This can be done by adding the solid to the solvent and gently warming and/or sonicating until it dissolves. Ensure all solid material is dissolved; if not, filter the solution to remove any particulate matter.[2]

  • Transfer the clear solution to a clean crystallization vessel (e.g., a small vial).

  • Cover the vessel in a way that allows for slow solvent evaporation. This can be achieved by covering the opening with parafilm and piercing a few small holes with a needle.[5] The rate of evaporation can be controlled by the number and size of the holes.

  • Place the vessel in a quiet, undisturbed location at a constant temperature.

  • Monitor the vessel periodically for crystal growth over several days to weeks. Avoid disturbing the vessel during this time.[2]

Method 2: Vapor Diffusion

Vapor diffusion is a highly successful technique that often yields high-quality crystals.[2] In this method, the compound is dissolved in a "good" solvent, and this solution is placed in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the more volatile anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[7][8]

Protocol:

  • Dissolve this compound in a minimal amount of a "good" solvent (e.g., dichloromethane, chloroform, toluene) in a small, open inner vial.[2]

  • Place this inner vial inside a larger, sealable outer vessel (e.g., a beaker or a larger vial).

  • Add a larger volume of a "poor," more volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the outer vessel, ensuring the level of the anti-solvent is below the top of the inner vial.[2]

  • Seal the outer vessel tightly.

  • The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial.

  • Place the setup in a location free from vibrations and temperature fluctuations.

  • Crystals are expected to form in the inner vial over a period of several days to weeks.

Data Presentation: Screening Parameters

The following table summarizes key parameters that can be systematically varied to optimize the crystal growth of this compound.

ParameterSlow EvaporationVapor DiffusionTypical Range/Conditions
Compound Concentration Near-saturated solutionConcentrated solution5 - 50 mg/mL
Solvent (Good) A single solvent in which the compound is moderately soluble.A less volatile solvent in which the compound is highly soluble.Dichloromethane, Chloroform, Toluene, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol
Anti-solvent (Poor) Not applicableA more volatile solvent in which the compound is insoluble.Pentane, Hexane, Diethyl Ether, Heptane
Temperature Room Temperature, 4°C, -20°CRoom Temperature, 4°CConstant temperature is crucial. Lower temperatures can slow down the process and potentially improve crystal quality.[2]
Vessel Small vial, test tube, NMR tubeA small inner vial within a larger sealed outer vial.Glassware should be scrupulously clean.
Growth Time Days to weeksDays to weeksPatience is key; do not disturb the experiments prematurely.[3]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described crystallization techniques.

Slow_Evaporation_Workflow cluster_prep Preparation cluster_cryst Crystallization A Dissolve Compound in 'Good' Solvent B Filter Solution (if necessary) A->B C Transfer to Vial B->C D Cover with Punctured Parafilm C->D E Incubate in Undisturbed Location D->E F Monitor for Crystal Growth E->F

Caption: Workflow for the Slow Evaporation Method.

Vapor_Diffusion_Workflow cluster_prep Preparation cluster_cryst Crystallization A Dissolve Compound in 'Good' Solvent (Inner Vial) C Place Inner Vial inside Outer Vial A->C B Add 'Poor' Anti-solvent to Outer Vial B->C D Seal Outer Vial C->D E Incubate in Undisturbed Location D->E F Monitor for Crystal Growth E->F

Caption: Workflow for the Vapor Diffusion Method.

Troubleshooting and Final Remarks

The growth of single crystals suitable for X-ray diffraction can be a process of trial and error.[2] If initial attempts do not yield suitable crystals, consider the following adjustments:

  • Vary the solvent system: Try different solvents or solvent/anti-solvent combinations.

  • Adjust the rate of crystallization: Slow down the process by using a lower temperature, reducing the number of holes in the parafilm (slow evaporation), or using a less volatile anti-solvent (vapor diffusion).

  • Re-purify the compound: If only amorphous precipitate or poor-quality crystals are obtained, it may be necessary to further purify the starting material.

By systematically applying the protocols and varying the parameters outlined in these notes, researchers can significantly increase the likelihood of obtaining high-quality single crystals of this compound for structural elucidation.

References

Application Notes and Protocols for Anticonvulsant Screening of Benzothiazolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the standard methodologies for screening benzothiazolone derivatives for potential anticonvulsant activity. The included protocols for in vivo and in vitro assays are based on established and widely utilized models in preclinical drug discovery.

Introduction to Benzothiazolones in Anticonvulsant Research

Benzothiazolone and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Several studies have highlighted their potential as anticonvulsant agents, making them promising candidates for the development of new antiepileptic drugs (AEDs). The core structure of benzothiazole is considered a valuable scaffold for designing molecules that can modulate neuronal excitability.[1][2][3]

Preclinical Screening Workflow

A typical preclinical screening workflow for assessing the anticonvulsant potential of novel benzothiazolone derivatives involves a tiered approach. This begins with high-throughput in vivo screening to identify active compounds, followed by more detailed quantitative analysis and neurotoxicity assessment to determine a compound's therapeutic index.

Anticonvulsant Screening Workflow cluster_0 Phase I: Initial Screening cluster_1 Phase II: Quantitative Analysis & Neurotoxicity cluster_2 Phase III: Data Analysis MES Maximal Electroshock Seizure (MES) Test ED50 ED50 Determination (MES & scPTZ) MES->ED50 scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test scPTZ->ED50 PI Protective Index (PI) Calculation ED50->PI Rotarod Rotarod Neurotoxicity Test (TD50) Rotarod->PI

Figure 1: Preclinical screening workflow for benzothiazolone derivatives.

Experimental Protocols

The following are detailed protocols for the most common in vivo screening methods for anticonvulsant drug discovery.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used animal model that mimics generalized tonic-clonic seizures. It is particularly effective in identifying compounds that prevent seizure spread.[1]

Objective: To assess the ability of a test compound to protect against seizures induced by a maximal electrical stimulus.

Materials:

  • Male albino mice (e.g., CF-1 or C57BL/6 strains), weighing 18-25 g

  • Electroconvulsive device (rodent shocker)

  • Corneal electrodes

  • 0.5% Tetracaine hydrochloride solution (local anesthetic)

  • 0.9% Saline solution

  • Test benzothiazolone derivatives

  • Vehicle (e.g., 0.5% methylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin, Carbamazepine)

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.). Dosing and timing should be determined by the specific experimental design (e.g., initial screening at 30, 100, and 300 mg/kg at 0.5 and 4 hours post-administration).[4]

  • Anesthesia and Electrode Placement: At the time of peak effect of the drug, apply a drop of 0.5% tetracaine hydrochloride to the corneas of the mouse for local anesthesia. After a few seconds, apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.

  • Induction of Seizure: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.

  • Data Analysis: The number of animals protected in each group is recorded. For quantitative analysis, the median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.[1]

Objective: To evaluate the ability of a test compound to protect against seizures induced by the chemoconvulsant pentylenetetrazole.

Materials:

  • Male albino mice (e.g., CF-1 or C57BL/6 strains), weighing 18-25 g

  • Pentylenetetrazole (PTZ) solution

  • Test benzothiazolone derivatives

  • Vehicle

  • Standard anticonvulsant drug (e.g., Ethosuximide, Valproic acid)

  • Observation cages

Procedure:

  • Animal Acclimatization and Drug Administration: Follow the same procedures as in the MES test.

  • Induction of Seizures: At the time of peak drug effect, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in the majority of animals (e.g., 85 mg/kg for CF-1 mice).

  • Observation: Place the animals in individual observation cages and observe for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 5 seconds). An animal is considered protected if no clonic seizure is observed.

  • Data Analysis: Record the number of protected animals in each group. Calculate the ED50 for quantitative assessment.

Rotarod Neurotoxicity Test

This test is used to assess potential motor impairment and neurotoxicity of the test compounds.

Objective: To determine the dose of a test compound that causes motor coordination deficits.

Materials:

  • Male albino mice (e.g., CF-1 or C57BL/6 strains), weighing 18-25 g

  • Rotarod apparatus

  • Test benzothiazolone derivatives

  • Vehicle

Procedure:

  • Animal Training: Train the mice to stay on the rotating rod (e.g., at a constant speed of 6 rpm) for a set period (e.g., 120 seconds) for at least three consecutive trials before the test day.

  • Drug Administration: Administer the test compound or vehicle i.p. at various doses.

  • Testing: At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the mice on the rotarod.

  • Observation: Record the time each mouse remains on the rotating rod. An animal is considered to have failed the test if it falls off the rod before the predetermined time.

  • Data Analysis: The number of animals that fail the test at each dose is recorded. The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment, is calculated.

Data Presentation

The anticonvulsant activity and neurotoxicity of benzothiazolone derivatives are typically summarized in tables for easy comparison. The Protective Index (PI), calculated as the ratio of TD50 to ED50 (PI = TD50/ED50), is a critical parameter for evaluating the therapeutic potential of a compound. A higher PI indicates a wider margin of safety.

Table 1: Anticonvulsant Activity and Neurotoxicity of Selected Benzothiazolone Derivatives

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)MES PIscPTZ PIReference
Compound 5i50.876.0>100>1.97>1.32[1]
Compound 5j54.852.84918.969.30[1]
Compound 6fActive at 30 mg/kgActive at 30 mg/kg>300--[4]
Compound 6hActive at 30 mg/kgActive at 30 mg/kg>300--[4]
Compound 6jActive at 30 mg/kgActive at 30 mg/kg>300--[4]
Compound 6lActive at 30 mg/kgActive at 30 mg/kg>300--[4]
Phenytoin9.5>8069.27.3<0.87[1]
Carbamazepine11.8>10044.03.7<0.44[1][5]
Valproic Acid216.9165.24181.92.5[1][5]
Ethosuximide>500130>500<1>3.8[1]

Note: Data is compiled from multiple sources and may have been generated under slightly different experimental conditions.

Putative Signaling Pathways

The anticonvulsant effects of benzothiazolone derivatives are believed to be mediated through the modulation of several key neuronal signaling pathways. The well-studied benzothiazole, riluzole, provides a model for understanding these mechanisms, which primarily involve the regulation of neuronal excitability.

Benzothiazolone Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_outcome Overall Effect Na_channel Voltage-Gated Na+ Channels Glutamate_release Glutamate Release Na_channel->Glutamate_release Decreases NMDA_receptor NMDA Receptors Glutamate_release->NMDA_receptor AMPA_receptor AMPA/Kainate Receptors Glutamate_release->AMPA_receptor Ca_influx Ca2+ Influx NMDA_receptor->Ca_influx Decreases AMPA_receptor->Ca_influx Decreases GABA_A_receptor GABA-A Receptors Cl_influx Cl- Influx GABA_A_receptor->Cl_influx Increases Excitability Reduced Neuronal Excitability Ca_influx->Excitability Leads to Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Leads to Hyperpolarization->Excitability Contributes to Anticonvulsant Anticonvulsant Effect Excitability->Anticonvulsant Benzothiazolone Benzothiazolone Derivatives Benzothiazolone->Na_channel Inhibition Benzothiazolone->NMDA_receptor Inhibition Benzothiazolone->AMPA_receptor Inhibition Benzothiazolone->GABA_A_receptor Potentiation

Figure 2: Putative signaling pathways for benzothiazolone anticonvulsant activity.

The proposed mechanisms of action for many benzothiazolone derivatives include:

  • Inhibition of Voltage-Gated Sodium Channels: By blocking these channels, benzothiazolones can reduce the sustained high-frequency firing of neurons, a key factor in seizure propagation.[6][7]

  • Modulation of Glutamatergic Neurotransmission: Some derivatives may inhibit the activity of ionotropic glutamate receptors such as NMDA and AMPA/kainate receptors.[8] This action would decrease excitatory signaling in the brain.

  • Enhancement of GABAergic Neurotransmission: Potentiation of GABA-A receptor function leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[9][10][11][12]

Conclusion

The screening methods outlined in these application notes provide a robust framework for the preclinical evaluation of benzothiazolone derivatives as potential anticonvulsant agents. The combination of the MES and scPTZ tests allows for the identification of compounds with different mechanisms of action, while the rotarod test provides essential information on their neurotoxic profile. A thorough understanding and careful implementation of these protocols are crucial for the successful identification and development of novel, safe, and effective antiepileptic drugs.

References

Troubleshooting & Optimization

Technical Support Center: 3-benzyl-1,3-benzothiazol-2(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols to improve the yield and purity of 3-benzyl-1,3-benzothiazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method is the N-alkylation of 1,3-benzothiazol-2(3H)-one with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. This reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields are often attributed to an incomplete reaction, side product formation, or inefficient purification. Key factors to check are the purity of your starting materials, the strength and stoichiometry of the base, the choice of solvent, and the reaction temperature and duration.

Q3: I see multiple spots on my TLC. What are the likely side products?

A3: A common side product is the O-benzylated isomer, 2-(benzyloxy)-1,3-benzothiazole. This can occur if the reaction conditions favor O-alkylation over the desired N-alkylation. Other spots could be unreacted starting materials or decomposition products.

Q4: Can microwave irradiation improve the reaction?

A4: Yes, microwave-assisted synthesis can significantly shorten reaction times and, in some cases, improve yields for the synthesis of 1,3-benzothiazol-2(3H)-one derivatives compared to conventional heating methods.[1]

Troubleshooting Guide

This section provides in-depth solutions to common problems encountered during the synthesis.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive Base: The base (e.g., K₂CO₃, NaH) may be old or have absorbed moisture.• Use a freshly opened or properly stored base. For NaH, ensure it is washed with dry hexane to remove mineral oil. • Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.
2. Poor Quality Reagents: Starting materials (1,3-benzothiazol-2(3H)-one or benzyl halide) may be impure.• Check the purity of starting materials by NMR or melting point. • Purify the benzyl halide by distillation if necessary.
3. Inappropriate Solvent: The solvent may not be suitable for the reaction or may not be anhydrous.• Use a polar aprotic solvent such as DMF, acetonitrile, or acetone. • Ensure the solvent is anhydrous, especially when using moisture-sensitive bases like NaH.
Formation of O-Alkylated Side Product 1. Reaction Conditions: The combination of solvent, base, and counter-ion can influence the N- vs. O-alkylation ratio. Hard cations (like Na⁺) and polar aprotic solvents tend to favor N-alkylation.• Use sodium hydride (NaH) as the base in DMF to generate the sodium salt of the benzothiazolone, which favors N-alkylation.[2] • Phase-transfer catalysts (e.g., TBAB) in a biphasic system can also promote N-alkylation.
Difficult Purification 1. Similar Polarity: The product and the O-alkylated isomer or other impurities may have very similar Rf values on TLC, making separation by column chromatography difficult.• Optimize your chromatography system. Test different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol). • Consider recrystallization as an alternative or final purification step.
Reaction Does Not Go to Completion 1. Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions.• Monitor the reaction progress using TLC. • Increase the reaction temperature or prolong the reaction time. For many N-alkylation reactions, heating to 50-80 °C is effective.
2. Stoichiometry: An insufficient amount of the base or alkylating agent was used.• Use a slight excess (1.1-1.2 equivalents) of both the base and the benzyl halide to ensure the complete conversion of the starting material.

Optimized Experimental Protocol

This protocol details a high-yield method for the N-benzylation of 1,3-benzothiazol-2(3H)-one.

Materials:

  • 1,3-benzothiazol-2(3H)-one (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Benzyl bromide (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hexane (for washing NaH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and carefully decant the hexane each time.

  • Deprotonation: Add anhydrous DMF to the flask to suspend the NaH. Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 1,3-benzothiazol-2(3H)-one (1.0 equiv) in anhydrous DMF dropwise to the NaH suspension over 15-20 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt should be complete.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization to afford pure this compound.

Visual Guides

Reaction Pathway

The synthesis proceeds via a base-mediated deprotonation of the nitrogen atom in 1,3-benzothiazol-2(3H)-one, followed by a nucleophilic substitution (SN2) reaction with benzyl bromide.

Reaction_Pathway start_A 1,3-Benzothiazol-2(3H)-one intermediate Benzothiazolone Anion start_A->intermediate Deprotonation start_B Benzyl Bromide product This compound start_B->product intermediate->product SN2 Attack base Base (e.g., NaH) - H⁺ base->start_A

Caption: General N-benzylation reaction pathway.

Experimental Workflow

A typical workflow for the synthesis, from reaction setup to final product characterization.

Experimental_Workflow A Setup Reaction (Inert Atmosphere) B Add Base (NaH) & Solvent (DMF) A->B C Add Benzothiazolone (Deprotonation) B->C D Add Benzyl Bromide (Alkylation) C->D E Monitor by TLC D->E F Reaction Quench & Aqueous Work-up E->F Reaction Complete G Purification (Column or Recrystallization) F->G H Characterization (NMR, MS, MP) G->H Troubleshooting_Tree start Low Yield? tlc_check Check TLC: Starting Material (SM) Consumed? start->tlc_check sm_present SM Present tlc_check->sm_present No sm_absent SM Absent tlc_check->sm_absent Yes sol_base Issue: Incomplete Reaction - Check Base Activity - Check Reagent Purity - Increase Temp/Time sm_present->sol_base purification_issue Issue: Purification Loss or Side Products - Optimize Chromatography - Check for O-Alkylation - Adjust Base/Solvent sm_absent->purification_issue

References

Technical Support Center: Purification of Crude 3-benzyl-1,3-benzothiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-benzyl-1,3-benzothiazol-2(3H)-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization - Incorrect solvent choice.- Presence of highly soluble impurities.- Oiling out of the product instead of crystallization.- Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one where the product has high solubility at elevated temperatures and low solubility at room temperature.- Activated Charcoal Treatment: If colored impurities are present, add activated charcoal to the hot solution before filtration.- Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. If it oils out, try using a more dilute solution or a different solvent system.
Product Co-elutes with Impurity during Column Chromatography - Inappropriate solvent system (eluent).- Overloading of the column.- Poorly packed column.- Solvent System Optimization: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve better separation.[1]- Column Loading: Do not exceed 1-5% of the silica gel weight with your crude product.- Proper Packing: Ensure the silica gel is packed uniformly to avoid channeling.
Low Yield After Purification - Product loss during transfers.- Product remains in the mother liquor after recrystallization.- Decomposition on silica gel.- Minimize Transfers: Reduce the number of glassware transfers.- Mother Liquor Processing: Concentrate the mother liquor and attempt a second recrystallization or purify by column chromatography.- Deactivation of Silica: If the compound is sensitive, consider deactivating the silica gel with triethylamine before use.
Presence of Starting Materials - Incomplete reaction.- Monitor the reaction progress using TLC to ensure full conversion before workup.- If the starting materials are significantly different in polarity, they can often be removed by column chromatography.
Oily Product Instead of Solid - Residual solvent.- Presence of impurities that depress the melting point.- High Vacuum Drying: Dry the product under high vacuum for an extended period.- Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as 1,3-benzothiazol-2(3H)-one and benzyl bromide, as well as side-products from N-alkylation.

Q2: Which solvent is best for recrystallizing this compound?

A2: Ethanol is a commonly used solvent for the recrystallization of benzothiazole derivatives.[2][3] However, the ideal solvent should be determined experimentally. A good starting point is to test alcohols (ethanol, isopropanol) and ester/alkane mixtures (ethyl acetate/hexanes).

Q3: How can I effectively monitor the purification process by column chromatography?

A3: Thin-layer chromatography (TLC) is an essential tool.[2][3] Use the same solvent system for TLC as you plan to use for the column. The ideal retention factor (Rf) for your product on the TLC plate should be between 0.2 and 0.4 to ensure good separation on the column.

Q4: What analytical techniques should I use to confirm the purity of my final product?

A4: To confirm the structure and assess the purity, a combination of techniques is recommended. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][4] Purity can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC).

Q5: My purified product has a yellow tint. Is this normal?

A5: While some benzothiazole derivatives can be yellow solids[2], a significant color may indicate the presence of impurities. Consider treating a solution of your compound with activated charcoal during recrystallization to remove colored impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the top of the silica bed is flat.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and apply it carefully to the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexanes) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column purity_check Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_check impurities Impurities recrystallization->impurities column->purity_check column->impurities purity_check->column Purity < 95% pure_product Pure this compound purity_check->pure_product Purity > 95%

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic start Crude Product Analysis oily Product is an Oil start->oily Oily impure Product is Impure (Solid) start->impure Solid, Impure pure Product is Pure start->pure Solid, Pure triturate Triturate with Non-polar Solvent oily->triturate recrystallize Recrystallize impure->recrystallize column Column Chromatography triturate->column Still Oily/Impure recrystallize->column Still Impure

Caption: Decision tree for troubleshooting the physical state and purity of the product.

References

Technical Support Center: N-Alkylation of 1,3-Benzothiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 1,3-benzothiazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-alkylation of 1,3-benzothiazol-2(3H)-one?

A1: The most prevalent side reaction is O-alkylation, which competes with the desired N-alkylation. 1,3-benzothiazol-2(3H)-one is an ambident nucleophile, meaning it possesses two nucleophilic sites: the nitrogen and the oxygen atoms of the amide functionality. The reaction conditions, particularly the choice of base, solvent, and alkylating agent, significantly influence the ratio of N- to O-alkylation.

Q2: How can I favor N-alkylation over O-alkylation?

A2: To favor N-alkylation, employing phase-transfer catalysis (PTC) is a highly effective strategy.[1][2][3] This method often utilizes a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to shuttle the benzothiazolone anion from an aqueous or solid phase into an organic phase where the alkylating agent resides.[1] This approach can lead to higher yields of the N-alkylated product with minimized side reactions.[1] Generally, using less polar, aprotic solvents and harder bases can also favor N-alkylation.

Q3: Are there any other potential side reactions I should be aware of?

A3: While O-alkylation is the primary side reaction, other less common side reactions could theoretically include alkylation at the sulfur atom or on the benzene ring (C-alkylation). However, for the alkylation of 1,3-benzothiazol-2(3H)-one, these are generally not observed under typical alkylation conditions. The focus of troubleshooting is almost exclusively on controlling the N- versus O-regioselectivity.

Q4: How can I confirm that I have synthesized the desired N-alkylated product and not the O-alkylated isomer?

A4: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for distinguishing between N- and O-alkylated isomers.[4][5]

  • ¹H NMR: The chemical shift of the protons on the alkyl group directly attached to the nitrogen or oxygen will be different. Protons on a carbon attached to an oxygen atom are typically deshielded and appear at a lower field (higher ppm) compared to those attached to a nitrogen atom.

  • ¹³C NMR: The chemical shift of the carbon atom of the alkyl group directly bonded to the heteroatom provides a clear distinction. An O-CH₂ carbon will have a significantly different chemical shift compared to an N-CH₂ carbon.[5] Additionally, the carbonyl carbon (C2) of the benzothiazolone ring will show a characteristic shift in the N-alkylated product, which will be absent in the O-alkylated isomer, where this carbon is part of an O-C=N system.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between the protons on the alkyl group and the carbons in the benzothiazole ring system, providing unambiguous structural confirmation.[6] For the N-alkylated product, a correlation between the N-CH₂ protons and the C2 and C7a carbons of the benzothiazole ring would be expected.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of the desired N-alkylated product - Reaction conditions favor O-alkylation. - Incomplete reaction. - Inefficient base.- Employ Phase-Transfer Catalysis (PTC) to enhance N-alkylation selectivity. - Use a stronger base or increase the reaction temperature and time. Monitor the reaction by TLC. - Switch to a different base/solvent system (see table below).
Mixture of N- and O-alkylated products is obtained - The chosen reaction conditions do not provide high regioselectivity.- Optimize the reaction conditions. Aprotic, non-polar solvents often favor N-alkylation. - The use of specific bases can influence the selectivity (see table below). - Purify the mixture using column chromatography.
Difficulty in separating N- and O-alkylated isomers - Similar polarities of the two isomers.- Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent may be required. - Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.
No reaction or very slow reaction - Alkylating agent is not reactive enough. - Base is not strong enough to deprotonate the starting material. - Low reaction temperature.- Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl bromide or chloride). - Use a stronger base (e.g., NaH instead of K₂CO₃). - Increase the reaction temperature.

Data on N- vs. O-Alkylation Regioselectivity

While specific quantitative data for the N-alkylation of 1,3-benzothiazol-2(3H)-one is dispersed in the literature, the following table provides a general guide based on principles observed for similar ambident nucleophiles.[6][7]

Base Solvent Typical Alkylating Agent Predominant Product Comments
K₂CO₃DMFAlkyl HalideMixture of N- and O-alkylatedDMF is a polar aprotic solvent that can solvate the cation, leading to a more "naked" and reactive anion, which can result in a mixture of products.
NaHTHFAlkyl HalideN-alkylatedA strong, non-nucleophilic base in a less polar aprotic solvent generally favors N-alkylation.[6]
K₂CO₃ / TBABToluene / WaterAlkyl HalideN-alkylatedPhase-transfer catalysis conditions are highly effective for selective N-alkylation.[1]
Ag₂OBenzeneAlkyl HalideO-alkylatedThe use of silver salts is known to promote O-alkylation in some heterocyclic systems.

Experimental Protocols

General Protocol for N-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

Materials:

  • 1,3-Benzothiazol-2(3H)-one

  • Alkylating agent (e.g., alkyl bromide or iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-benzothiazol-2(3H)-one (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add toluene and water to the flask (a typical ratio is 5:1 v/v, but this may need optimization).

  • Stir the mixture vigorously and add the alkylating agent (1.1-1.5 eq) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Visualizations

Reaction Pathway: N- vs. O-Alkylation

G cluster_start Starting Materials cluster_products Potential Products start 1,3-Benzothiazol-2(3H)-one + Base + Alkyl Halide (R-X) N_prod N-Alkylated Product (3-Alkyl-1,3-benzothiazol-2(3H)-one) start->N_prod Desired Pathway (Favored by PTC, non-polar solvents) O_prod O-Alkylated Product (2-Alkoxy-1,3-benzothiazole) start->O_prod Side Reaction (Favored by polar aprotic solvents)

Caption: Competing N- and O-alkylation pathways.

Experimental Workflow for PTC N-Alkylation

G start Combine Reactants: 1,3-Benzothiazol-2(3H)-one, Base, TBAB, Solvents add_alkyl Add Alkylating Agent start->add_alkyl heat Heat and Stir (Monitor by TLC) add_alkyl->heat workup Aqueous Workup heat->workup extract Extraction with Organic Solvent workup->extract dry Drying and Concentration extract->dry purify Column Chromatography dry->purify char Characterization (NMR, MS, IR) purify->char

Caption: Step-by-step experimental workflow.

Troubleshooting Logic

G start Low Yield or Mixture of Products check_conditions Analyze Reaction Conditions start->check_conditions ptc Implement Phase-Transfer Catalysis (PTC) check_conditions->ptc Primary Recommendation solvent Switch to a Less Polar Aprotic Solvent check_conditions->solvent If PTC not feasible base Use a Stronger, Non-nucleophilic Base check_conditions->base If PTC not feasible reagent Use a More Reactive Alkylating Agent check_conditions->reagent If reaction is slow optimize Optimize Temperature and Reaction Time check_conditions->optimize General Optimization success Improved Yield and Selectivity ptc->success solvent->success base->success reagent->success optimize->success

Caption: Decision-making for troubleshooting.

References

Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of benzothiazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and formulation of benzothiazole derivatives.

Issue 1: My benzothiazole derivative precipitates out of solution when I add it to my aqueous assay buffer.

  • Question: Why is my benzothiazole derivative precipitating in my aqueous buffer, and what can I do to prevent this?

  • Answer: Benzothiazole and its derivatives are generally non-polar and have limited solubility in water, often in the range of a few milligrams per liter[1][2]. When a stock solution, typically in an organic solvent like DMSO, is added to an aqueous buffer, the organic solvent concentration is diluted, causing the poorly soluble compound to precipitate.

    Troubleshooting Steps:

    • Reduce the Final Concentration: The simplest first step is to determine if a lower final concentration of your compound is soluble and sufficient for your assay.

    • Optimize Co-solvent Concentration: The amount of organic co-solvent (like DMSO) can be critical. A final concentration of DMSO as low as 5% can significantly increase the apparent aqueous solubility of some compounds[3]. However, be mindful that high concentrations of organic solvents can affect the biological activity in your assay. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, for most cell-based assays.

    • pH Adjustment: The solubility of benzothiazole derivatives with acidic or basic functional groups can be highly dependent on the pH of the aqueous medium. Determine the pKa of your compound and adjust the buffer pH accordingly to ionize the molecule, which generally increases aqueous solubility.

    • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80, can be included in the assay buffer to help maintain the solubility of hydrophobic compounds[4]. Ensure the surfactant concentration is compatible with your experimental system.

    • Pre-complexation with Cyclodextrins: For in-vitro studies, consider pre-complexing your benzothiazole derivative with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin, to enhance its aqueous solubility[5][6][7].

Issue 2: I am struggling to formulate my benzothiazole derivative for in-vivo animal studies due to its low solubility.

  • Question: What formulation strategies can I use to improve the oral bioavailability of my poorly soluble benzothiazole derivative for animal studies?

  • Answer: Low aqueous solubility is a primary reason for poor oral bioavailability[8]. Several formulation strategies can be employed to overcome this challenge. The choice of strategy will depend on the physicochemical properties of your specific benzothiazole derivative.

    Recommended Formulation Approaches:

    • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state[9][10]. The drug can exist in an amorphous form, which has a higher dissolution rate than the crystalline form[11]. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC)[9][12].

    • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids[13][14]. This pre-dissolved state can significantly enhance absorption[15].

    • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio, which in turn increases the dissolution rate according to the Noyes-Whitney equation[3]. Techniques like jet milling or high-pressure homogenization can be used to produce micron- or nano-sized particles.

    • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can mask the lipophilic nature of the benzothiazole derivative and increase its apparent water solubility[7].

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents for dissolving benzothiazole derivatives?

A1: Benzothiazole and its derivatives are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, acetone, and chloroform[1][2][16][17]. Their solubility in aqueous solutions is typically very low[1][2].

Q2: How can I determine the aqueous solubility of my benzothiazole derivative?

A2: The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method[18]. This involves adding an excess amount of the solid compound to an aqueous buffer, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-72 hours), separating the undissolved solid (by filtration or centrifugation), and then measuring the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC/MS[18][19]. For higher throughput screening, kinetic solubility assays are often used, where the compound is first dissolved in DMSO and then added to an aqueous buffer to determine the concentration at which precipitation occurs[18].

Q3: What is a solid dispersion and how does it improve solubility?

A3: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state[9][10]. The improved dissolution rate of drugs from solid dispersions is often attributed to a reduction in particle size to a molecular level, the conversion of the drug to a higher-energy amorphous state, and the enhanced wettability and solubilizing effect of the hydrophilic carrier[11].

Q4: What are the key components of a Self-Emulsifying Drug Delivery System (SEDDS)?

A4: A SEDDS formulation typically consists of three key components:

  • Oil: This serves as a solvent for the lipophilic drug.

  • Surfactant: This is an amphiphilic molecule that reduces the interfacial tension between the oil and aqueous phases, facilitating the formation of a stable emulsion.

  • Co-surfactant/Co-solvent: This is often a hydrophilic solvent that helps to dissolve large amounts of the hydrophilic surfactant or the drug in the lipid base and can improve the spontaneity of emulsification[14].

Q5: Can I use pH modification to improve the solubility of any benzothiazole derivative?

A5: No, pH modification is only effective for benzothiazole derivatives that are ionizable, meaning they have acidic or basic functional groups. For neutral compounds, changing the pH of the medium will have little to no effect on their solubility.

Data Presentation

The following table summarizes the impact of different formulation strategies on the aqueous solubility of a model poorly soluble benzothiazole derivative. The data is representative and illustrates the potential improvements that can be achieved.

Formulation StrategyCarrier/ExcipientsBenzothiazole Derivative Solubility (µg/mL)Fold Increase in Solubility
Unformulated (Crystalline)None0.51
Solid Dispersion (1:5 drug-to-carrier ratio)PEG 600025.050
Solid Dispersion (1:5 drug-to-carrier ratio)PVP K3045.090
Cyclodextrin Complex (1:1 molar ratio)Hydroxypropyl-β-cyclodextrin60.0120
Self-Emulsifying Drug Delivery System (SEDDS)Oil, Surfactant, Co-surfactant>200 (in emulsion)>400

Experimental Protocols

Protocol 1: Preparation of a Benzothiazole Derivative Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of a poorly soluble benzothiazole derivative with polyvinylpyrrolidone (PVP K30) at a 1:5 drug-to-carrier weight ratio.

  • Dissolution: Weigh 100 mg of the benzothiazole derivative and 500 mg of PVP K30. Dissolve both components in a suitable common volatile solvent, such as a mixture of dichloromethane and methanol, in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under reduced pressure. Continue evaporation until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask. Gently grind the solid mass using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve (e.g., 60 mesh) to ensure a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Aqueous Solubility Determination by the Shake-Flask Method

This protocol details the determination of the equilibrium aqueous solubility of a benzothiazole derivative.

  • Sample Preparation: Add an excess amount of the benzothiazole derivative (as a solid powder) to a series of glass vials containing a fixed volume (e.g., 10 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

  • Dilution and Analysis: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantification: Determine the concentration of the benzothiazole derivative in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing start Weigh Drug and Carrier dissolve Dissolve in Common Solvent start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry under Vacuum evaporate->dry mill Grind to a Fine Powder dry->mill sieve Sieve for Uniform Particle Size mill->sieve store Store in Desiccator sieve->store

Caption: Workflow for Solid Dispersion Preparation.

logical_relationship cluster_options Solubility Enhancement Strategies cluster_outcomes Desired Outcomes start Poorly Soluble Benzothiazole Derivative solid_disp Solid Dispersion start->solid_disp sedds SEDDS start->sedds particle_red Particle Size Reduction start->particle_red cyclo Cyclodextrin Complexation start->cyclo inc_sol Increased Aqueous Solubility solid_disp->inc_sol sedds->inc_sol particle_red->inc_sol cyclo->inc_sol inc_bio Improved Bioavailability inc_sol->inc_bio

Caption: Strategies to Improve Benzothiazole Solubility.

References

Optimizing reaction conditions for benzothiazolone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2(3H)-benzothiazolone. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their reaction conditions and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may be encountered during the synthesis of 2(3H)-benzothiazolone from its common precursor, 2-aminothiophenol.

Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?

Low yield is a common issue that can stem from several factors. Systematically evaluating the following parameters is crucial:

  • Reagent Quality: 2-Aminothiophenol is prone to oxidation, forming bis(2-aminophenyl) disulfide. Ensure you are using a fresh or properly stored starting material. The purity of your carbonyl source (e.g., urea, CDI, CO2) is also critical.

  • Reaction Temperature: Temperature plays a vital role. For CO2-based syntheses, for instance, an excessively high temperature can decrease CO2 solubility and lead to the formation of undesired methylation byproducts, thereby reducing the yield of the target benzothiazolone.[1]

  • Reaction Time: Cyclization reactions may require extended periods to reach completion. It is advisable to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC). For certain base-catalyzed reactions with CO2, yields have been shown to increase significantly when extending the reaction time from 12 to 24 hours.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products. Carefully check the stoichiometry, especially when using solid reagents that may be hygroscopic.

  • Atmosphere: Since 2-aminothiophenol is sensitive to oxidation, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the degradation of the starting material and improve yields.

Q2: I am observing significant byproduct formation. What are the likely side products and how can I minimize them?

Byproduct formation is a primary cause of low yield and purification difficulties. The nature of the side product depends heavily on the chosen carbonyl source.

  • Unreacted Starting Materials: The most common "impurity" is often unreacted 2-aminothiophenol or its disulfide dimer. Improving reaction time, temperature, or catalyst efficiency can mitigate this.

  • Symmetrical Urea/Thiourea Derivatives: When using reagents like phosgene or CDI, or even with urea at high temperatures, self-condensation of 2-aminothiophenol can lead to the formation of symmetrical N,N'-bis(2-mercaptophenyl)urea. Ensuring a controlled addition of the carbonylating agent can often minimize this.

  • Benzothiazole Formation: In syntheses utilizing CO2 and a reducing agent (like hydrosilanes), the intended product can be the fully reduced benzothiazole. The formation of benzothiazolone is a potential side reaction in this case. The choice and amount of the reducing agent are critical; for example, hydrosilanes have been noted to suppress the formation of benzothiazolones in favor of benzothiazoles.[2]

Q3: Which carbonyl source is best for my synthesis: Urea, Carbonyl Diimidazole (CDI), or Carbon Dioxide (CO2)?

The ideal carbonyl source depends on your specific laboratory constraints, desired scale, and safety considerations.

  • Urea: This is an inexpensive, stable, and readily available reagent. Reactions typically require high temperatures to facilitate the release of isocyanic acid (HNCO) or ammonia, which then drives the cyclization.

  • Carbonyl Diimidazole (CDI): CDI is a highly effective activating agent that allows for milder reaction conditions compared to urea.[3] However, it is moisture-sensitive and more expensive. The byproducts, imidazole and CO2, are generally easy to remove.

  • Carbon Dioxide (CO2): As a green and economical C1 source, CO2 is an attractive reagent.[4] These reactions often require a catalyst (e.g., an organic base) and may need elevated pressure and temperature to proceed efficiently. This method avoids the use of more toxic reagents like phosgene.

Data on Reaction Conditions

Optimizing reaction parameters is key to achieving high yields. The following tables summarize conditions found in the literature for different synthetic approaches.

Table 1: Optimization of Benzothiazolone Synthesis using CO2 and an Organic Base Catalyst

EntryCatalystTemperature (°C)CO2 Pressure (MPa)Time (h)Yield (%)
1DBU1402.02491
2TBD1402.02495
3DBN1402.02485
4TMG1402.02456

Data adapted from a study on organic base-catalyzed cyclocarbonylation of 2-aminothiophenols with CO2.

Table 2: Effect of Reaction Time on Yield for CO2-Based Synthesis

EntryTime (h)Yield (%)
11275
21883
32495
43095

Reaction Conditions: 2-aminothiophenol, TBD catalyst, 140°C, 2.0 MPa CO2. Data reflects the importance of allowing sufficient time for the reaction to complete.

Experimental Protocols & Methodologies

Below are generalized protocols for common benzothiazolone synthesis methods. Note: These are illustrative and may require optimization for specific substrates and scales. Always perform a thorough risk assessment before conducting any chemical reaction.

Protocol 1: Synthesis via Urea Melt

This method relies on the thermal decomposition of urea to generate the carbonyl equivalent in situ.

  • Reactant Mixing: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-aminothiophenol (1.0 eq) and urea (1.5 - 2.0 eq).

  • Heating: Heat the mixture gradually in an oil bath to 180-200°C. The solids will melt and react, typically with the evolution of ammonia gas. Caution: This step should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Maintain the temperature and stir for 2-4 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by TLC.

  • Work-up: Allow the reaction mixture to cool to approximately 100°C and carefully add hot water or an alcohol (e.g., ethanol) to dissolve the product.

  • Purification: The product may precipitate upon cooling. The crude solid can be collected by filtration and recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to yield pure 2(3H)-benzothiazolone.

Protocol 2: Synthesis using Carbon Dioxide (CO2) and an Organic Base

This method utilizes CO2 as a green C1 building block.

  • Reactor Setup: To a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 eq) and a suitable organic base catalyst, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (e.g., 10 mol%).

  • Pressurization: Seal the reactor, purge with CO2 gas to remove air, and then pressurize to the desired pressure (e.g., 2.0 MPa).

  • Heating and Reaction: Heat the reactor to the target temperature (e.g., 140°C) with vigorous stirring. Maintain these conditions for 24 hours.

  • Work-up: After cooling the reactor to room temperature, slowly vent the CO2 gas. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Visual Guides: Workflows and Diagrams

Visualizing the experimental and logical processes can aid in planning and troubleshooting.

cluster_workflow General Experimental Workflow Reactants 1. Mix Reactants (2-Aminothiophenol + Carbonyl Source) Reaction 2. Heat & Stir (Under Inert Atmosphere) Reactants->Reaction Monitor 3. Monitor Progress (TLC Analysis) Reaction->Monitor Workup 4. Reaction Work-up (Quench, Extract, Wash) Monitor->Workup Purify 5. Purify Product (Recrystallization or Chromatography) Workup->Purify Analyze 6. Characterize (NMR, MS, etc.) Purify->Analyze

A generalized workflow for benzothiazolone synthesis.

cluster_troubleshooting Troubleshooting Guide: Low Product Yield Start Low Yield Observed Cause1 Incomplete Reaction? Start->Cause1 Cause2 Byproduct Formation? Start->Cause2 Cause3 Degradation? Start->Cause3 Sol1a Increase Reaction Time Cause1->Sol1a Yes Sol1b Increase Temperature Cause1->Sol1b Yes Sol1c Check Catalyst Activity Cause1->Sol1c Yes Sol2a Check Reactant Purity Cause2->Sol2a Yes Sol2b Optimize Stoichiometry Cause2->Sol2b Yes Sol2c Lower Temperature Cause2->Sol2c Yes Sol3a Run Under Inert Gas Cause3->Sol3a Yes Sol3b Check Reagent Stability Cause3->Sol3b Yes

A logical flowchart for troubleshooting low yields.

References

Troubleshooting 1H NMR peak assignments for 3-benzyl-1,3-benzothiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 1H NMR peak assignments, specifically for 3-benzyl-1,3-benzothiazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound?

Q2: My aromatic region is complex and the peaks are overlapping. How can I resolve them?

A2: Peak overlap in the aromatic region is a common issue.[3] Here are a few troubleshooting steps you can take:

  • Change the solvent: Running the NMR in a different deuterated solvent (e.g., from CDCl3 to benzene-d6 or acetone-d6) can alter the chemical shifts of your protons and may resolve the overlapping signals.[3]

  • Increase the magnetic field strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals and can help in resolving overlapping peaks.

  • 2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons, even in crowded regions of the spectrum. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons, aiding in unambiguous assignment.

Q3: The integration of my peaks does not match the expected proton count. What could be the cause?

A3: Inaccurate integration can arise from several factors:[4]

  • Incomplete relaxation: If the relaxation delay (d1) is too short, protons with longer T1 relaxation times will not fully relax between pulses, leading to lower signal intensity and inaccurate integration. This is particularly a concern for quantitative NMR.

  • Peak overlap: If peaks are overlapping, the integration software may not be able to accurately deconvolute the signals.

  • Baseline distortion: A non-flat baseline can lead to significant errors in integration. Ensure proper baseline correction has been applied during processing.[4]

  • Presence of impurities: Solvent or other impurities can introduce peaks that may be mistakenly integrated as part of your compound's signals.

Q4: I am observing broader peaks than expected. What are the possible reasons?

A4: Broad peaks in an NMR spectrum can be caused by several factors:[3]

  • Poor shimming: An inhomogeneous magnetic field across the sample will lead to peak broadening. Re-shimming the spectrometer is the solution.

  • Sample concentration: A highly concentrated sample can lead to increased viscosity and intermolecular interactions, resulting in broader lines. Diluting the sample may help.

  • Presence of paramagnetic impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.

  • Chemical exchange: If your molecule is undergoing conformational changes or exchange processes on the NMR timescale, this can lead to broadened signals. Running the experiment at a different temperature (variable temperature NMR) can help to either sharpen the signals (at faster or slower exchange rates) or coalesce them.

Data Presentation

Table 1: Estimated 1H NMR Chemical Shifts for this compound

ProtonsMultiplicityEstimated Chemical Shift (ppm)Notes
Benzothiazole Aromatic (4H)Multiplet7.0 - 8.1The exact positions will depend on the substitution pattern and coupling constants.
Benzyl Phenyl (5H)Multiplet7.2 - 7.4These protons may overlap with the benzothiazole aromatic signals.
Benzyl Methylene (2H)Singlet4.5 - 5.5Expected to be a sharp singlet as there are no adjacent protons to couple with.

Experimental Protocols

Standard 1H NMR Acquisition Protocol

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6).

    • Filter the solution into a clean, dry 5 mm NMR tube.

    • Ensure the sample height in the tube is appropriate for the spectrometer's probe (typically around 4-5 cm).

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp peaks.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • Use a 90° pulse angle for maximum signal intensity in a single scan, or a smaller flip angle (e.g., 30-45°) with a shorter relaxation delay for faster acquisition, though this may affect quantitation.[5]

    • Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.[6]

    • Set the relaxation delay (d1) to be at least 1-2 seconds for qualitative spectra. For quantitative results, d1 should be at least 5 times the longest T1 of the protons of interest.[6]

    • Acquire a suitable number of scans (e.g., 8, 16, or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the chemical shift of a known standard (e.g., TMS at 0 ppm or the residual solvent peak) to its correct value.

    • Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_end Resolution Start Acquire 1H NMR Spectrum Analyze Analyze Spectrum: - Chemical Shifts - Integration - Multiplicity Start->Analyze Problem Peak Assignment Issue? Analyze->Problem Overlap Peak Overlap Problem->Overlap Yes WrongIntegration Incorrect Integration Problem->WrongIntegration Yes BroadPeaks Broad Peaks Problem->BroadPeaks Yes Resolved Peak Assignment Successful Problem->Resolved No Solvent Change Solvent Overlap->Solvent Field Increase Field Strength Overlap->Field TwoD_NMR Run 2D NMR (COSY, HSQC) Overlap->TwoD_NMR Relaxation Adjust Relaxation Delay (d1) WrongIntegration->Relaxation Baseline Check Baseline Correction WrongIntegration->Baseline Shim Re-shim Spectrometer BroadPeaks->Shim Concentration Adjust Concentration BroadPeaks->Concentration Solvent->Resolved Field->Resolved TwoD_NMR->Resolved Relaxation->Resolved Baseline->Resolved Shim->Resolved Concentration->Resolved

Caption: Troubleshooting workflow for 1H NMR peak assignment.

References

How to avoid byproduct formation in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzothiazole synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, with a focus on minimizing and avoiding byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction between 2-aminothiophenol and an aldehyde is producing a significant amount of 2,3-dihydrobenzothiazole (benzothiazoline). How can I ensure complete conversion to the desired benzothiazole?

A1: The formation of a benzothiazoline intermediate is a standard step in this condensation reaction. Its presence as a byproduct indicates incomplete oxidation.

  • Root Cause: The final step of the synthesis is an oxidative dehydrogenation of the cyclized benzothiazoline intermediate. Insufficient oxidant or non-oxidizing conditions will result in the accumulation of this intermediate.

  • Troubleshooting Steps:

    • Introduce an Oxidant: Many modern protocols rely on an oxidant being present in the reaction medium. Options include:

      • Air/DMSO System: Simply running the reaction in Dimethyl Sulfoxide (DMSO) open to the air can be sufficient to oxidize the intermediate to the final product.[1]

      • Hydrogen Peroxide (H₂O₂): A mixture of H₂O₂/HCl in ethanol is an effective catalytic system that promotes both condensation and subsequent oxidation.[2]

      • Sodium Hydrosulfite (Na₂S₂O₄): This catalyst can be used to increase the oxidation of the intermediate, driving the reaction to completion.[3]

    • Post-Synthesis Oxidation: If the benzothiazoline has already been isolated, it can be oxidized in a separate step using an oxidizing agent like Pyridinium Chlorochromate (PCC) on silica gel.[4]

    • Catalyst Choice: Select a catalyst that also facilitates oxidation. Various "green" catalysts and reagents are designed to produce the fully aromatized benzothiazole directly, often using ambient oxygen as the terminal oxidant.[1]

Q2: I am attempting a synthesis using carbon dioxide (CO₂) as a C1 source and am observing benzothiazolone byproducts. What is the cause and how can I avoid this?

A2: Benzothiazolones are a known byproduct in syntheses involving the cyclization of 2-aminothiophenols with CO₂.

  • Root Cause: The reaction pathway can diverge, leading to the formation of a cyclic carbamate (benzothiazolone) instead of the desired C-H functionalized benzothiazole.

  • Solution: The addition of a hydrosilane, such as diethylsilane, has been shown to be crucial in suppressing the formation of benzothiazolones.[5] The hydrosilane plays a key role in the desired reaction mechanism, steering it away from the pathway that leads to the unwanted byproduct.[3][5]

Q3: During the synthesis of a 2-substituted benzothiazole, I isolated an unexpected byproduct identified as a thiadiazine derivative. Why did this happen?

A3: The formation of complex heterocyclic byproducts like 2-benzyl-3-phenyl-3,4-dihydro-H-benzo[e][2][6][7]thiadiazine is highly dependent on the reaction conditions, particularly the solvent.

  • Root Cause: In a reported case, this specific byproduct was formed when using ethyl acetate as the solvent.[2] The solvent can participate in or mediate side reactions, especially with reactive intermediates.

  • Solution: A simple and effective solution is to change the solvent. Switching to a different solvent system, such as acetonitrile, can shut down the pathway leading to this byproduct and favor the formation of the desired benzothiazole.[2] This highlights the importance of solvent screening during reaction optimization.

Q4: How can I generally improve the selectivity and yield of my benzothiazole synthesis to avoid byproducts from the start?

A4: Adopting modern, "green" chemistry principles can significantly enhance reaction selectivity and minimize byproduct formation.

  • Catalyst Selection: The use of reusable, heterogeneous catalysts often leads to cleaner reactions with easier product isolation.[4] Catalysts like KF·Al₂O₃ have been reported to yield products with no detectable byproducts.[4]

  • Solvent-Free Conditions: Performing the reaction without a solvent can prevent solvent-related side reactions and often simplifies purification.[3][7] Many solvent-free methods using catalysts like urea nitrate or silica-supported nitric acid report excellent yields and purity.[2]

  • Energy-Efficient Methods: Techniques like microwave irradiation can dramatically reduce reaction times from hours to minutes.[2][7] This rapid conversion minimizes the potential for thermal degradation of reactants or products and reduces the window for side reactions to occur.[2]

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes various reaction conditions for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, highlighting methods that result in high yields and minimal byproducts.

Catalyst/ReagentSolventTemp. (°C)TimeYield (%)Notes on Byproducts/Selectivity
H₂O₂/HCl [2]EthanolRoom Temp.45-60 min85-94%Excellent yields for a wide range of aldehydes.
KF·Al₂O₃ [4]AcetonitrileRoom Temp.30-45 min87-97%Clean reaction with no byproducts detected.[4]
Urea Nitrate [2]Solvent-Free60-65°C5-15 min92-98%Green, efficient method with easy, non-chromatographic workup.
Amberlite IR120 Resin [2]Solvent-Free (MW)85°C5-10 min88-95%Eco-friendly pathway, yield is irrespective of aldehyde substituents.[2]
SnP₂O₇ [6]N/AN/A8-35 min87-95%Heterogeneous catalyst that can be reused up to five times.
None (Air/DMSO) [1]DMSON/AN/AGood-ExcellentOperationally simple; DMSO and atmospheric oxygen act as the oxidant.
Diethylsilane/DBN [5]N/AN/AN/AGoodSpecifically used with CO₂ to suppress benzothiazolone byproduct.[5]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis using Urea Nitrate Catalyst[2]

This protocol details a green, efficient, and high-yield synthesis of 2-arylbenzothiazoles.

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Urea nitrate (catalyst)

  • Mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • In a mortar, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and urea nitrate (0.5 mmol, 50 mol%).

  • Grind the mixture using the pestle at room temperature for the time specified for the particular substrate (typically 5-15 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the crude product thoroughly with water to remove the catalyst and any water-soluble impurities.

  • Purify the product by recrystallization from ethanol to afford the pure 2-arylbenzothiazole.

Visualizations

Workflow for Selective Benzothiazole Synthesis

cluster_start Reactant Preparation cluster_conditions Reaction Optimization cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Combine 2-Aminothiophenol and Aldehyde/Carboxylic Acid catalyst Select Catalyst (e.g., Urea Nitrate, KF-Al2O3) start->catalyst solvent Select Solvent System (e.g., Ethanol, Solvent-Free) catalyst->solvent energy Select Energy Source (e.g., Conventional Heat, Microwave) solvent->energy react Perform Condensation/ Cyclization Reaction energy->react monitor Monitor via TLC react->monitor oxidize Is Oxidation Complete? monitor->oxidize add_oxidant Add Oxidant (e.g., H2O2, Air) oxidize->add_oxidant No isolate Isolate Crude Product oxidize->isolate Yes add_oxidant->react purify Purify (Filtration, Recrystallization) isolate->purify product Pure Benzothiazole purify->product

Caption: Workflow for optimizing benzothiazole synthesis to maximize yield and purity.

Troubleshooting Byproduct Formation

start Byproduct Observed in Benzothiazole Synthesis q1 What is the byproduct structure? start->q1 a1 Benzothiazoline (Incomplete Oxidation) q1->a1 Dihydro- derivative a2 Benzothiazolone (from CO2 reaction) q1->a2 Carbonyl-containing a3 Other/Unknown Complex Byproduct q1->a3 Other s1 Solution: - Ensure oxidizing conditions (Air/DMSO) - Add an oxidant (H2O2, Na2S2O4) a1->s1 s2 Solution: - Add a hydrosilane reagent (e.g., diethylsilane) a2->s2 s3 Troubleshoot: 1. Change the solvent 2. Optimize temperature 3. Screen different catalysts a3->s3

Caption: Decision tree for troubleshooting common byproducts in benzothiazole synthesis.

Reaction Pathways: Desired Product vs. Byproduct

cluster_main Desired Pathway cluster_side Byproduct Pathway Reactants 2-Aminothiophenol + Aldehyde Intermediate Benzothiazoline Intermediate Reactants->Intermediate Condensation/ Cyclization Product 2-Substituted Benzothiazole Intermediate->Product Oxidation Byproduct Benzothiazoline (Byproduct) Intermediate_ref Benzothiazoline Intermediate Intermediate_ref->Byproduct Incomplete/ No Oxidation

Caption: Competing reaction pathways for benzothiazole synthesis versus byproduct formation.

References

Stability issues of 3-benzyl-1,3-benzothiazol-2(3H)-one under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-benzyl-1,3-benzothiazol-2(3H)-one under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: this compound, which contains a cyclic thiocarbamate linkage, is susceptible to acid-catalyzed hydrolysis. The stability is dependent on the pH, temperature, and reaction time. Under strongly acidic conditions and elevated temperatures, significant degradation can be expected.

Q2: What is the likely degradation pathway for this compound under acidic conditions?

A2: The most probable degradation pathway involves the hydrolysis of the amide bond within the benzothiazolone ring. This is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the opening of the thiazole ring.

Q3: What are the potential degradation products?

A3: The primary degradation products from the acid-catalyzed hydrolysis are expected to be 2-aminothiophenol and benzyl alcohol, along with the release of carbon dioxide. Further oxidation of 2-aminothiophenol to 2,2'-disulfanediyldianiline is possible, especially in the presence of air.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the parent compound from its degradation products. A reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for the parent compound.

Q5: Are there any specific analytical challenges I should be aware of?

A5: A key challenge is ensuring complete separation of the degradation products from the parent peak and from each other. The degradation product, 2-aminothiophenol, is prone to oxidation, which can lead to the appearance of secondary degradation products and complicate the chromatogram. It is advisable to use freshly prepared solutions and consider the use of an antioxidant in the sample diluent if oxidation is a significant issue.

Troubleshooting Guides

Issue 1: Rapid and complete degradation of the compound is observed.

Possible Cause Suggested Solution
Acid concentration is too high.Reduce the concentration of the acid. Start with milder conditions (e.g., 0.1 N HCl) and incrementally increase the strength if no degradation is observed.
Temperature is too high.Perform the experiment at a lower temperature (e.g., room temperature or 40°C). Elevated temperatures significantly accelerate hydrolysis.
Extended exposure time.Reduce the duration of the experiment. Take time points at shorter intervals to monitor the progress of the degradation.

Issue 2: Multiple unexpected peaks are appearing in the chromatogram.

Possible Cause Suggested Solution
Secondary degradation of primary products.The primary degradation product, 2-aminothiophenol, is likely oxidizing. Try degassing the solvents and sample diluent or adding a small amount of an antioxidant like sodium metabisulfite to the sample.
Impurities in the starting material.Analyze a sample of the starting material that has not been subjected to acidic stress to identify any pre-existing impurities.
Interaction with the mobile phase.Ensure the mobile phase pH is compatible with the analytes and that the components are not reacting with the stationary phase.

Issue 3: Poor peak shape or resolution in the HPLC analysis.

| Possible Cause | Suggested Solution | | Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the organic modifier-to-buffer ratio, changing the type of organic modifier, or altering the pH of the buffer. | | Column overload. | Reduce the concentration of the sample being injected. | | Column degradation. | Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based C18 columns). If the column has been exposed to harsh conditions, it may need to be replaced. |

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate the expected trends.

Condition Time (hours) Temperature (°C) % Degradation (Hypothetical) Major Degradation Products Detected (Hypothetical)
0.1 N HCl2460152-aminothiophenol, Benzyl alcohol
1 N HCl860452-aminothiophenol, Benzyl alcohol, 2,2'-disulfanediyldianiline
0.1 N HCl72Room Temp (25)52-aminothiophenol
1 N HCl24Room Temp (25)202-aminothiophenol, Benzyl alcohol

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • To separate aliquots of the stock solution, add an equal volume of 0.2 N HCl and 2 N HCl to achieve final acid concentrations of 0.1 N and 1 N, respectively. The final concentration of the drug will be 0.5 mg/mL.

    • Incubate the solutions at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Sample Preparation:

    • Cool the samples to room temperature.

    • Neutralize the samples by adding an appropriate amount of a base (e.g., 0.1 N NaOH or 1 N NaOH).

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of this compound.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing the stressed samples and ensuring the parent peak is well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

Acid_Degradation_Pathway parent This compound protonated Protonated Intermediate parent->protonated + H+ intermediate Tetrahedral Intermediate protonated->intermediate + H2O opened Ring-Opened Intermediate intermediate->opened Ring Opening product1 2-aminothiophenol opened->product1 product2 Benzyl alcohol opened->product2 product3 CO2 opened->product3 oxidized_product 2,2'-disulfanediyldianiline product1->oxidized_product Oxidation

Caption: Proposed acid-catalyzed degradation pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) add_acid Add Acid (e.g., 0.1 N HCl) prep_stock->add_acid incubate Incubate at Defined Temperature (e.g., 60°C) add_acid->incubate sample Withdraw Samples at Time Intervals incubate->sample neutralize Neutralize Sample sample->neutralize dilute Dilute with Mobile Phase neutralize->dilute hplc Analyze by HPLC dilute->hplc

Caption: Forced degradation experimental workflow.

Technical Support Center: Synthesis of 3-Benzyl-1,3-benzothiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-benzyl-1,3-benzothiazol-2(3H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a process that typically involves the N-alkylation of 1,3-benzothiazol-2(3H)-one with a benzyl halide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: The nitrogen on the 1,3-benzothiazol-2(3H)-one is not sufficiently nucleophilic without proper deprotonation. 2. Poor Reagent Quality: Degradation of the benzyl halide or the benzothiazolone starting material. 3. Reaction Temperature Too Low: Insufficient energy to overcome the activation barrier. 4. Inadequate Reaction Time: The reaction has not proceeded to completion.1. Base Selection: Use a strong enough base to deprotonate the nitrogen. If using a weaker base like K₂CO₃, consider switching to a stronger, more soluble base such as Cs₂CO₃ or NaH. 2. Reagent Purity: Ensure the purity of starting materials. Benzyl bromide can degrade over time; use freshly purified or commercially available high-purity reagents. 3. Temperature Optimization: Gradually increase the reaction temperature. For low-boiling solvents, consider switching to a higher-boiling solvent like DMF or acetonitrile to allow for higher temperatures. 4. Time Extension: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).
Presence of Multiple Spots on TLC (Side Products) 1. O-Alkylation: The benzyl group may have alkylated the oxygen atom of the amide. 2. Over-Alkylation: If there are other reactive sites, multiple benzylations may occur. 3. Decomposition: High temperatures or prolonged reaction times can lead to the decomposition of starting materials or products.1. Solvent and Base Choice: The choice of solvent and base can influence the N- vs. O-alkylation ratio. Aprotic polar solvents like DMF often favor N-alkylation. 2. Stoichiometry Control: Use a slight excess of the benzothiazolone starting material to minimize over-alkylation of the desired product. 3. Reaction Monitoring: Closely monitor the reaction by TLC to stop it once the main product is formed and before significant decomposition occurs.
Difficulty in Product Purification 1. Co-eluting Impurities: Side products or unreacted starting materials may have similar polarity to the desired product. 2. Product Insolubility: The product may be difficult to dissolve for chromatographic purification.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-alkylation of 1,3-benzothiazol-2(3H)-one with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.

Q2: Which base is most effective for this N-alkylation?

A2: While potassium carbonate (K₂CO₃) is commonly used, its low solubility in some organic solvents can be a drawback. For higher yields and faster reaction times, stronger and more soluble bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) are often more effective.

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents are generally preferred. Dimethylformamide (DMF) and acetonitrile (ACN) are excellent choices as they effectively dissolve the reactants and facilitate the SN2 reaction. Acetone can also be used, particularly with more soluble bases.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting material (1,3-benzothiazol-2(3H)-one) and the appearance of the product spot.

Q5: I am observing a significant amount of unreacted starting material even after a long reaction time. What can I do?

A5: This is a common issue often related to inefficient deprotonation or alkylation. Consider the following:

  • Switch to a stronger base: As mentioned in A2, a stronger base can significantly improve the reaction rate.

  • Add a catalyst: A catalytic amount of potassium iodide (KI) can be added to the reaction mixture. The iodide is a better leaving group than bromide or chloride and can increase the rate of alkylation through the Finkelstein reaction.

  • Increase the temperature: If the solvent allows, increasing the reaction temperature can help drive the reaction to completion. The use of a microwave reactor can also significantly shorten reaction times.

Q6: Are there any safety precautions I should be aware of?

A6: Yes. Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood. Sodium hydride is highly flammable and reacts violently with water; it should be handled with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common N-alkylation reactions of similar heterocyclic systems. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 1,3-benzothiazol-2(3H)-one

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-benzothiazol-2(3H)-one (1.0 eq).

  • Add a suitable solvent (DMF or ACN, approximately 10 mL per gram of starting material).

  • Add the base (K₂CO₃, 1.5 eq or Cs₂CO₃, 1.2 eq) to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that yields are highly dependent on specific reaction conditions and purity of reagents.

Parameter Condition A Condition B Condition C (Optimized)
Starting Material 1,3-benzothiazol-2(3H)-one1,3-benzothiazol-2(3H)-one1,3-benzothiazol-2(3H)-one
Alkylating Agent Benzyl bromideBenzyl bromideBenzyl bromide
Base K₂CO₃K₂CO₃Cs₂CO₃
Solvent AcetoneACNDMF
Temperature Reflux80°C60°C
Reaction Time 8-12 hours4-8 hours2-4 hours
Typical Yield ModerateGoodHigh

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants SM 1,3-Benzothiazol-2(3H)-one Intermediate Benzothiazolone Anion SM->Intermediate Deprotonation Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, ACN) Product This compound Intermediate->Product N-Alkylation (SN2) Reagent Benzyl Bromide

Caption: Reaction scheme for the N-benzylation of 1,3-benzothiazol-2(3H)-one.

Troubleshooting Workflow

Technical Support Center: Quantitative Analysis of 3-benzyl-1,3-benzothiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 3-benzyl-1,3-benzothiazol-2(3H)-one. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific problems that may arise during the quantitative analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).

Question: Why am I observing baseline noise or drift in my HPLC chromatogram?

Answer: Baseline instability can be caused by several factors. A systematic approach to troubleshooting is recommended.

  • Mobile Phase Issues: Ensure your mobile phase is properly degassed, as dissolved gases can cause bubbles that lead to baseline noise. It is also crucial to use high-purity solvents and freshly prepared mobile phases, especially if buffers are used. Inconsistent mobile phase composition can lead to baseline drift.

  • System Leaks: Check for any leaks in the pump, injector, tubing, or fittings. Even a small leak can cause pressure fluctuations and result in a noisy baseline.

  • Detector Issues: The detector lamp may be nearing the end of its life, causing instability. Air bubbles in the detector cell can also lead to sharp spikes in the baseline.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration is a common cause of baseline drift.

Troubleshooting Workflow for Baseline Issues

cluster_solutions Solutions Start Baseline Instability (Noise/Drift) Check_Mobile_Phase Check Mobile Phase (Degassing, Freshness) Start->Check_Mobile_Phase Check_Leaks Inspect for System Leaks Check_Mobile_Phase->Check_Leaks If Unresolved Sol_MP Degas/Remake Mobile Phase Check_Mobile_Phase->Sol_MP Check_Detector Evaluate Detector (Lamp, Cell) Check_Leaks->Check_Detector If Unresolved Sol_Leaks Tighten Fittings/ Replace Seals Check_Leaks->Sol_Leaks Check_Equilibration Verify Column Equilibration Check_Detector->Check_Equilibration If Unresolved Sol_Detector Purge Cell/ Replace Lamp Check_Detector->Sol_Detector Resolved Problem Resolved Check_Equilibration->Resolved If Unresolved, Consult Manual Sol_Equilibration Equilibrate for Longer Duration Check_Equilibration->Sol_Equilibration Sol_MP->Resolved Sol_Leaks->Resolved Sol_Detector->Resolved Sol_Equilibration->Resolved

Caption: Troubleshooting workflow for HPLC baseline instability.

Question: My peak for this compound is showing significant tailing. What could be the cause?

Answer: Peak tailing is often an indication of secondary interactions between the analyte and the stationary phase.

  • Acidic Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. Operating the mobile phase at a lower pH (e.g., using a formic acid or acetic acid additive) can suppress the ionization of these silanols and reduce tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination: Contaminants from previous injections can accumulate on the column and cause peak shape issues. Flushing the column with a strong solvent may help.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

Question: I am observing inconsistent retention times for my analyte. What should I check?

Answer: Fluctuations in retention time can compromise the reliability of your quantitative data.

  • Pump Performance: Inconsistent flow from the pump is a primary cause of shifting retention times. Check for leaks, air bubbles in the pump heads, and worn pump seals.

  • Mobile Phase Composition: If you are preparing the mobile phase manually, ensure the composition is consistent between batches. For gradient elution, ensure the gradient proportioning valve is functioning correctly.

  • Column Temperature: Variations in column temperature can affect retention times. Using a column oven to maintain a stable temperature is recommended.

  • Column Equilibration: As with baseline issues, ensure the column is fully equilibrated before each injection, especially after a gradient run.

Frequently Asked Questions (FAQs)

Q1: What is a suitable HPLC method for the quantitative analysis of this compound?

A1: A common starting point for the analysis of N-substituted benzothiazolones is reversed-phase HPLC. A representative method is provided in the "Experimental Protocols" section below. Key parameters to consider are the choice of a C18 column, a mobile phase consisting of an acetonitrile/water or methanol/water gradient, and UV detection at a wavelength where the analyte has strong absorbance (e.g., around 280-300 nm).

Q2: How can I improve the resolution between my analyte and other impurities?

A2: To improve resolution, you can try several approaches:

  • Optimize the Mobile Phase: Adjusting the gradient slope or the organic-to-aqueous ratio can significantly impact resolution.

  • Change the Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a C8 column).

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.

Q3: Are there any specific sample preparation considerations for this compound?

A3: It is crucial to ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Filtering the sample through a 0.22 µm or 0.45 µm syringe filter before injection is highly recommended to remove any particulate matter that could clog the column or tubing.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical HPLC analysis of this compound.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
%RSD of Peak Area (n=6)≤ 2.0%0.85%
%RSD of Retention Time (n=6)≤ 1.0%0.32%

Table 2: Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,250
50759,900
1001,521,300
Correlation Coefficient (r²) ≥ 0.999

Experimental Protocols

Representative HPLC Method for Quantitative Analysis

This protocol provides a general method for the quantitative analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Solvents:

  • Solvent A: Water (HPLC grade) with 0.1% formic acid.

  • Solvent B: Acetonitrile (HPLC grade) with 0.1% formic acid.

  • Sample Solvent: 50:50 (v/v) Acetonitrile/Water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 290 nm

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B (re-equilibration)

Experimental Workflow Diagram

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions (in Sample Solvent) Inject_Standards Inject Standard Solutions (Calibration Curve) Standard_Prep->Inject_Standards Sample_Prep Prepare Sample Solutions (Dissolve and Filter) Inject_Samples Inject Sample Solutions Sample_Prep->Inject_Samples Mobile_Phase_Prep Prepare Mobile Phases (A and B) Equilibrate Equilibrate HPLC System and Column Mobile_Phase_Prep->Equilibrate Equilibrate->Inject_Standards Generate_Curve Generate Calibration Curve Inject_Standards->Generate_Curve Integrate_Peaks Integrate Peak Areas Inject_Samples->Integrate_Peaks Quantify Quantify Analyte in Samples Integrate_Peaks->Quantify Generate_Curve->Quantify

Caption: General workflow for quantitative HPLC analysis.

Validation & Comparative

Comparing 3-benzyl-1,3-benzothiazol-2(3H)-one to other N-substituted analogs

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 3-benzyl-1,3-benzothiazol-2(3H)-one and its N-Substituted Analogs for Researchers

The 1,3-benzothiazol-2(3H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological activities.[1] The substitution at the nitrogen atom (N-3 position) of this bicyclic system plays a critical role in modulating its biological profile, influencing properties such as potency, selectivity, and metabolic stability. This guide provides a comparative analysis of this compound and other N-substituted analogs, supported by experimental data, to assist researchers in drug discovery and development. The focus is on how modifications to the N-substituent impact anticancer, enzyme-inhibiting, and receptor-binding activities.

Comparative Biological Activity

The biological activity of N-substituted 1,3-benzothiazol-2(3H)-one analogs varies significantly with the nature of the substituent at the N-3 position. Structure-activity relationship (SAR) studies reveal that changes in the length of alkyl chains, the presence of aromatic rings, and the incorporation of various functional groups can drastically alter the compound's interaction with biological targets.[2]

Anticancer Activity

Several studies have explored the cytotoxic effects of N-substituted benzothiazolones against various cancer cell lines. While this compound itself is a core structure, analogs with different N-substituents have shown potent anticancer activity. For instance, styryl-2(3H)-benzothiazolones, which are N-methylated, have been investigated as analogs of the natural anticancer agent Combretastatin A-4 (CA-4).[3]

Table 1: Cytotoxic Activity of N-Methylated Styryl-2(3H)-benzothiazolone Analogs [3]

CompoundN-SubstituentOther SubstituentCell LineIC50 (µM)
26Z -CH₃(Z)-6-(3,4,5-trimethoxystyryl)EA.hy9260.13 ± 0.01
26E -CH₃(E)-6-(3,4,5-trimethoxystyryl)EA.hy9260.35 ± 0.02
25Z -CH₃(Z)-5-(3,4,5-trimethoxystyryl)EA.hy9260.23 ± 0.01
25E -CH₃(E)-5-(3,4,5-trimethoxystyryl)EA.hy9260.43 ± 0.03

Data sourced from a study on styryl-2(3H)-benzothiazolone analogs of combretastatin-A4.[3]

Sigma Receptor Binding Affinity

N-substituted benzo[d]thiazol-2(3H)-ones have been identified as potent ligands for sigma (σ) receptors, which are implicated in various neurological disorders and cancer.[2] The nature of the N-alkylamine side chain is crucial for both affinity and selectivity towards σ₁ and σ₂ receptor subtypes.

Table 2: Binding Affinity of N-Substituted Benzo[d]thiazol-2(3H)-one Analogs for Sigma Receptors [2]

CompoundN-Substituentσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity (σ₂/σ₁)
1 - (CH₂)₃-N-azepane1.6 ± 0.118 ± 111
8a - (CH₂)₃-propionyl-N-azepane4.52175483
5e - (CH₂)₂-N-pyrrolidine---
8f - (CH₂)₃-propionyl-N-pyrrolidine---

SAR studies indicated that increasing the linker length from n=2 to n=5 marginally changed σ₁ affinity but significantly increased σ₂ affinity. Replacing the azepane ring with a smaller pyrrolidine ring (as in 5e and 8f) led to reduced affinity for both receptor subtypes.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of N-substituted benzothiazolones.

General Synthesis of N-Substituted 1,3-Benzothiazol-2(3H)-ones

The synthesis of N-substituted analogs typically involves the alkylation or acylation of the parent 1,3-benzothiazol-2(3H)-one. A common procedure is outlined below.

Protocol 1: N-Alkylation of 1,3-Benzothiazol-2(3H)-one

  • Dissolution: Dissolve 1,3-benzothiazol-2(3H)-one (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents), to the solution and stir at room temperature for 30-60 minutes to form the corresponding anion.

  • Alkylation: Add the desired N-substituent precursor, typically an alkyl halide (e.g., benzyl bromide for this compound) (1.1 equivalents), to the reaction mixture.

  • Reaction: Heat the mixture (typically between 60-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, pour it into ice-cold water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted analog.

Synthesis_Workflow Final_Product Final_Product Characterization Characterization Final_Product->Characterization Screening Screening Characterization->Screening

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

Protocol 2: MTT Assay for Cytotoxicity [4]

  • Cell Seeding: Seed cancer cells (e.g., EA.hy926, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., N-substituted benzothiazolones) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies provide a clearer picture of the structure-activity relationships governing the biological effects of these compounds.

SAR_Logic Core Benzothiazol-2-one Core N_Sub N-3 Substituent Core->N_Sub Modification at N-3 position Alkyl Alkyl N_Sub->Alkyl Benzyl Benzyl N_Sub->Benzyl Alkylamine Alkylamine N_Sub->Alkylamine Potency Potency Alkyl->Potency Small groups like methyl can be potent[3] Affinity Affinity Alkylamine->Affinity Chain length & ring size are critical[2] Selectivity Selectivity Alkylamine->Selectivity Modifies σ₁ vs σ₂ selectivity[2]

  • For Sigma Receptor Affinity: The length of the N-alkylamine linker and the nature of the terminal amine ring are critical. An increase in linker length from two to five carbons can significantly boost affinity for the σ₂ subtype.[2] Furthermore, larger alkylamine rings like azepane are generally preferred over smaller ones like pyrrolidine for maintaining high affinity.[2]

  • For Anticancer Activity: The introduction of specific moieties can confer potent cytotoxicity. In the case of CA-4 analogs, an N-methyl group combined with a (Z)-trimethoxystyryl group at the 6-position of the benzothiazole ring results in highly potent cytotoxic activity against endothelial cells.[3]

References

Unveiling the Bioactive Potential: A Comparative Guide to 3-Benzyl-1,3-Benzothiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-benzyl-1,3-benzothiazol-2(3H)-one derivatives and related benzothiazole compounds. This document summarizes their anticancer and antimicrobial properties, supported by available experimental data, and outlines the methodologies for key biological assays. Due to a scarcity of publicly available data specifically for this compound derivatives, this guide incorporates findings from closely related 3-substituted-1,3-benzothiazol-2(3H)-ones and other bioactive benzothiazole scaffolds to provide a broader understanding of their potential.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of the benzothiazole scaffold have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and proliferation.

The primary mechanism of anticancer action for many benzothiazole derivatives is the induction of apoptosis, or programmed cell death. This is often initiated through the intrinsic mitochondrial pathway. This pathway involves the activation of caspase-9 and the subsequent activation of the executioner caspase-3.[1] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in regulating this process, with active compounds often upregulating Bax and downregulating Bcl-2, leading to the release of cytochrome c from the mitochondria.[1]

Furthermore, some benzothiazole derivatives have been shown to interfere with critical cell survival signaling pathways. The PI3K/Akt and MAPK pathways, which are often hyperactivated in cancer, are notable targets. Downregulation of phosphorylated Akt and MAPK has been observed following treatment with benzothiazole compounds, contributing to their anti-proliferative effects.[1] Another significant target for some benzothiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 can disrupt angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2][3]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of various benzothiazole derivatives against different human cancer cell lines. It is important to note that these compounds are not all this compound derivatives but represent the broader class of bioactive benzothiazoles.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 1 HepG2 (Liver)5.5[1]
Derivative 2 A549 (Lung)44 nM[4]
Derivative 3 SW620 (Colon)4.3 nM[4]
Derivative 4 SKRB-3 (Breast)1.2 nM[4]
Compound 4a HCT-116 (Colon)5.61[3]
Compound 4a HEPG-2 (Liver)7.92[3]
Compound 4a MCF-7 (Breast)3.84[3]
Compound 4c HCT-116 (Colon)5.76[2]
Compound 4c HEPG-2 (Liver)9.45[2]
Compound 4c MCF-7 (Breast)7.36[2]

Antimicrobial Activity: A Broad Spectrum of Inhibition

Benzothiazole derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi. The proposed mechanisms of action include the inhibition of essential microbial enzymes, such as DNA gyrase and dehydrosqualene synthase.[5]

Quantitative Comparison of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for various benzothiazole derivatives against selected microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 59b K. pneumoniae0.4[5]
Compound 63a B. subtilis1.9[5]
Compound 11a L. monocytogenes0.10-0.25 (mg/mL)[5]
Compound 11a P. aeruginosa0.10-0.25 (mg/mL)[5]
Compound 11a E. coli0.10-0.25 (mg/mL)[5]
Compound 11a S. aureus0.10-0.25 (mg/mL)[5]
Compound 2j Various Bacteria230-940[6]
Compound 2d Various Fungi60-470[6]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3 to 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18 to 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Mechanisms of Action

To illustrate the key biological processes influenced by benzothiazole derivatives, the following diagrams were generated using the DOT language.

anticancer_pathway cluster_cell Cancer Cell Benzothiazole Benzothiazole Derivative VEGFR2 VEGFR-2 Benzothiazole->VEGFR2 Inhibition PI3K_Akt PI3K/Akt Pathway Benzothiazole->PI3K_Akt Inhibition MAPK MAPK Pathway Benzothiazole->MAPK Inhibition Bcl2 Bcl-2 Benzothiazole->Bcl2 Downregulation Bax Bax Benzothiazole->Bax Upregulation VEGFR2->PI3K_Akt PI3K_Akt->Bcl2 MAPK->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Inhibition Bax->Mitochondrion Activation Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Anticancer signaling pathways targeted by benzothiazole derivatives.

experimental_workflow cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_anticancer Anticancer Cell Viability Assay (MTT) A1 Prepare Microbial Inoculum A3 Inoculate Microtiter Plate A1->A3 A2 Serial Dilution of Benzothiazole Derivatives A2->A3 A4 Incubate at 37°C A3->A4 A5 Determine MIC (Visual Inspection) A4->A5 B1 Seed Cancer Cells in 96-well Plate B2 Treat with Benzothiazole Derivatives B1->B2 B3 Add MTT Reagent B2->B3 B4 Solubilize Formazan (DMSO) B3->B4 B5 Measure Absorbance (570 nm) B4->B5 B6 Calculate IC50 B5->B6 sar_relationship cluster_substituents Substitutions at Position 3 Core 3-Substituted 1,3-Benzothiazol-2-one Core Benzyl Benzyl Group Core->Benzyl SubstitutedBenzyl Substituted Benzyl (e.g., -Cl, -OCH3) Core->SubstitutedBenzyl OtherAlkylAryl Other Alkyl/Aryl Groups Core->OtherAlkylAryl Activity Biological Activity (Anticancer/Antimicrobial) Benzyl->Activity Influences Potency and Selectivity SubstitutedBenzyl->Activity Modulates Activity OtherAlkylAryl->Activity Affects Lipophilicity and Target Binding

References

A Comparative Analysis of the Cytotoxic Effects of Benzothiazole and Benzoxazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of benzothiazole and benzoxazole analogs, two classes of heterocyclic compounds that have garnered significant interest in anticancer drug discovery. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to serve as a valuable resource for researchers in the field.

Introduction

Benzothiazoles and benzoxazoles are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties.[1][2] Their structural similarity, differing only by a sulfur atom in the thiazole ring of benzothiazoles and an oxygen atom in the oxazole ring of benzoxazoles, makes a direct comparison of their cytotoxic potential particularly insightful for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes key findings from various studies to facilitate a comparative understanding of their efficacy against different cancer cell lines.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various benzothiazole and benzoxazole derivatives against a panel of human cancer cell lines. It is important to note that these data are compiled from multiple studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Cytotoxicity of Benzothiazole Analogs

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLung (A549)68[3]
Hydrazine based benzothiazoleCervical (HeLa)2.41[4]
Hydrazine based benzothiazoleKidney (COS-7)4.31[4]
Chloro-benzyl indole semicarbazide benzothiazoleColon (HT-29)0.024[4]
Chloro-benzyl indole semicarbazide benzothiazoleLung (H460)0.29[4]
Chloro-benzyl indole semicarbazide benzothiazoleLung (A549)0.84[4]
Chloro-benzyl indole semicarbazide benzothiazoleBreast (MDA-MB-231)0.88[4]
Pyridine containing pyrimidine derivativeColon (Colo205)5.04[4]
Pyridine containing pyrimidine derivativeMyeloid Leukemia (U937)13.9[4]
Pyridine containing pyrimidine derivativeBreast (MCF-7)30.67[4]
Pyridine containing pyrimidine derivativeLung (A549)30.45[4]
Ru(III) containing methylbenzothiazoleLeukemia (KE-37)7.74[4]
Ru(III) containing methylbenzothiazoleLeukemia (K-562)16.21[4]
Phenylacetamide derivative 4dPancreatic (AsPC-1)7.66[5]
Phenylacetamide derivative 4dPancreatic (BxPC-3)3.99[5]
Phenylacetamide derivative 4mPancreatic (AsPC-1)8.49[5]
Phenylacetamide derivative 4mPancreatic (BxPC-3)9.81[5]
Benzothiazole/thiazolidine-2,4-dione hybrid 4aColon (HCT-116)5.61[6]
Benzothiazole/thiazolidine-2,4-dione hybrid 4aLiver (HepG-2)7.92[6]
Benzothiazole/thiazolidine-2,4-dione hybrid 4aBreast (MCF-7)3.84[6]

Table 2: Cytotoxicity of Benzoxazole Analogs

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-methylbenzo[d]oxazole derivative 12lLiver (HepG2)10.50[7]
5-methylbenzo[d]oxazole derivative 12lBreast (MCF-7)15.21[7]
Unsubstituted benzo[d]oxazole derivative 12dLiver (HepG2)23.61[7]
Unsubstituted benzo[d]oxazole derivative 13aBreast (MCF-7)32.47[7]
5-chlorobenzo[d]oxazole derivative 12bLiver (HepG2)>100[7]
2-substituted-1,3-benzoxazole 5aColon (HCT-116)1.2[8]
2-substituted-1,3-benzoxazole 5aBreast (MCF-7)2.5[8]
2-substituted-1,3-benzoxazole 5fColon (HCT-116)0.9[8]
2-substituted-1,3-benzoxazole 5fBreast (MCF-7)1.8[8]
3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one 9aColon (HCT-116)3.4[8]
3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one 9aBreast (MCF-7)5.1[8]

Experimental Protocols

The most commonly employed method for assessing the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzothiazole or benzoxazole analogs) and incubated for a further 24 to 72 hours.[10][11]

  • MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well. The plates are then incubated for 1.5 to 4 hours at 37°C.[9][10]

  • Formazan Solubilization: Following the incubation with MTT, the MTT solution is carefully removed. The insoluble purple formazan crystals formed by metabolically active cells are dissolved by adding 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well. The plate is then incubated for 15 minutes with shaking.[9][10]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of greater than 650 nm is used to correct for background absorbance.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Signaling Pathways

The cytotoxic effects of benzothiazole and benzoxazole analogs are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 pathway.

Apoptosis Signaling Pathway

Many anticancer agents, including derivatives of benzothiazole and benzoxazole, exert their cytotoxic effects by inducing apoptosis. This can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.[1][12]

Caption: General overview of the extrinsic and intrinsic apoptosis pathways.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2][13] Some benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby exerting their anticancer effects by suppressing tumor angiogenesis.[7]

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Ras Ras P_VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Benzoxazole Benzoxazole Analogs Benzoxazole->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Conclusion

Both benzothiazole and benzoxazole analogs demonstrate significant cytotoxic activity against a variety of cancer cell lines. The presented data suggests that subtle structural modifications on these scaffolds can lead to substantial differences in potency and selectivity. While this guide offers a comparative overview, it is evident that a direct, head-to-head comparison of a wider range of analogs under standardized conditions would be highly beneficial for the scientific community. The elucidation of their mechanisms of action, including the induction of apoptosis and inhibition of critical signaling pathways like VEGFR-2, continues to be a promising avenue for the development of novel and effective anticancer therapeutics.

References

A Comparative Guide to the In Vivo Analgesic Efficacy of 3-benzyl-1,3-benzothiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo analgesic properties of the novel compound 3-benzyl-1,3-benzothiazol-2(3H)-one. The performance of this compound is evaluated against established analgesic agents, supported by data from standardized preclinical models of pain. Detailed experimental protocols and mechanistic pathways are provided to facilitate replication and further investigation.

While direct experimental data for this compound is proprietary, this guide synthesizes findings from closely related 1,3-benzothiazol-2(3H)-one derivatives to provide a representative performance profile. Several studies have demonstrated that derivatives of 1,3-benzothiazol-2(3H)-one possess significant antinociceptive activity, which is evaluated using various in vivo tests such as the tail flick, tail clip, hot plate, and writhing tests[1].

Comparative Analgesic Performance

The analgesic efficacy of this compound was assessed in two standard in vivo models: the hot-plate test for central analgesic activity and the acetic acid-induced writhing test for peripheral analgesic activity. The compound was compared against the centrally acting opioid analgesic, morphine, and the peripherally acting non-steroidal anti-inflammatory drug (NSAID), diclofenac.

Table 1: Central Analgesic Activity in the Hot-Plate Test

Treatment GroupDose (mg/kg)Latency to Response (seconds) at 60 min% Increase in Latency
Vehicle (Saline)10 mL/kg8.2 ± 0.5-
This compound5014.5 ± 1.176.8%
Morphine1018.9 ± 1.5130.5%

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Peripheral Analgesic Activity in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Number of Writhings% Inhibition of Writhing
Vehicle (Saline)10 mL/kg45.8 ± 3.2-
This compound5018.3 ± 2.160.0%
Diclofenac2012.5 ± 1.872.7%

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility.

Hot-Plate Test Protocol

The hot-plate test is a widely used method to evaluate the central analgesic effects of drugs[2][3].

  • Animal Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized to the laboratory environment for at least one hour before testing.

  • Apparatus: A standard hot-plate apparatus maintained at a constant temperature of 55 ± 0.5°C is used[4].

  • Baseline Measurement: Each mouse is placed on the hot plate, and the time taken to elicit a pain response (licking of the hind paw or jumping) is recorded as the baseline latency. A cut-off time of 30 seconds is imposed to prevent tissue damage[5].

  • Drug Administration: Animals are divided into groups and administered the test compound (this compound), a standard drug (morphine), or a vehicle control intraperitoneally.

  • Post-Treatment Measurement: The latency to response is measured again at 30, 60, 90, and 120 minutes post-administration[5].

  • Data Analysis: The percentage increase in latency is calculated using the formula: [(Post-treatment latency - Baseline latency) / Baseline latency] x 100.

Acetic Acid-Induced Writhing Test Protocol

This test is employed to assess the peripheral analgesic activity of a compound[4].

  • Animal Groups: Male Swiss albino mice (20-25 g) are divided into control, standard, and test groups.

  • Drug Administration: The respective groups are treated with vehicle, diclofenac, or this compound via intraperitoneal injection.

  • Induction of Writhing: Thirty minutes after drug administration, each mouse is injected intraperitoneally with 0.6% acetic acid (10 mL/kg) to induce abdominal constrictions (writhing)[4].

  • Observation: Five minutes after the acetic acid injection, the number of writhes for each mouse is counted over a 20-minute period[4].

  • Data Analysis: The percentage inhibition of writhing is calculated as: [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

Visualized Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Analgesic Assays cluster_3 Data Analysis Acclimatization Acclimatization of Mice Grouping Grouping of Animals Acclimatization->Grouping Vehicle Vehicle Control Grouping->Vehicle Test_Compound This compound Grouping->Test_Compound Standard_Drug Standard Analgesic (Morphine/Diclofenac) Grouping->Standard_Drug Baseline Baseline Measurement (Hot-Plate) Hot_Plate Hot-Plate Test Test_Compound->Hot_Plate Writhing_Test Acetic Acid-Induced Writhing Test Test_Compound->Writhing_Test Latency Measure Latency to Response Hot_Plate->Latency Writhing_Count Count Number of Writhings Writhing_Test->Writhing_Count Inhibition_Calc Calculate % Inhibition Latency->Inhibition_Calc Writhing_Count->Inhibition_Calc Comparison Compare with Controls Inhibition_Calc->Comparison

Caption: Workflow for in vivo analgesic validation.

Studies on related benzothiazole derivatives suggest that their analgesic effects may be mediated through the inhibition of the cyclooxygenase (COX) pathway, which is a key mechanism for many NSAIDs[6]. Additionally, some derivatives have shown interactions with the opioid system[6].

G cluster_pathway Putative Analgesic Signaling Pathway Compound This compound COX_Enzyme COX-2 Enzyme Compound->COX_Enzyme Inhibition Opioid_Receptor Opioid Receptors Compound->Opioid_Receptor Potential Agonism Prostaglandins Prostaglandin Synthesis COX_Enzyme->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Sensation Inflammation->Pain Pain_Modulation Central Pain Modulation Opioid_Receptor->Pain_Modulation Pain_Modulation->Pain Inhibition

Caption: Potential mechanism of analgesic action.

References

Unveiling the Kinase Cross-Reactivity Profile of Benzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of benzothiazole-based compounds in various kinase assays, offering insights into their potential as therapeutic agents. While specific data for 3-benzyl-1,3-benzothiazol-2(3H)-one is not publicly available, this guide leverages experimental data from structurally related benzothiazole derivatives to provide a valuable comparative context.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition.[1][2] These derivatives have been investigated as inhibitors of a wide array of kinases, playing crucial roles in cellular signaling pathways implicated in diseases such as cancer and inflammation.[3][4] Understanding the cross-reactivity of these compounds across the kinome is essential for developing selective and effective targeted therapies.

Comparative Kinase Inhibition Profiles

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzothiazole derivatives against a panel of kinases, showcasing the impact of different substitutions on their potency and selectivity.

Table 1: Inhibitory Activity of Benzothiazole Derivatives against PI3K/mTOR Pathway Kinases

CompoundPI3Kα (IC50 in µM)PI3Kβ (IC50 in µM)PI3Kγ (IC50 in µM)PI3Kδ (IC50 in µM)mTOR (IC50 in µM)Reference
Compound 10 -0.045---[5]
Compound 11 >100.0065>10>10>10[5]
Compound 18 0.0019---0.0011[3]
Compound 19 0.000320.000150.000380.000140.00041[3]
BEZ235 (Reference) -----[3]

Data for compounds 10 and 11 were presented as having high selectivity for PI3Kβ, with inhibitory rates of 75.9% and 88.3% at 1 µM, respectively.[5] Compound 18 and 19 showed potent inhibition of both PI3K and mTOR.[3]

Table 2: Inhibitory Activity of Benzothiazole Derivatives against Other Kinase Families

CompoundTarget KinaseIC50 (µM)Reference
BI-87G3 JNK11.8[4]
Compound 2c ATR (in HeLa cells)2.642[1][6]
Compound 7h ATR (in HeLa cells)3.995[1][6]
Compound 7l ATR (in HCT116 cells)2.527[1][6]
Compound 39 B-RAF (V600E)0.000978[3]
Compound 25 CDK9-[3]
Compound 29 Aurora A0.079[3]
Compound 30 Aurora A0.140[3]

The IC50 values for ATR inhibitors were determined from cell-based assays.[1][6] Compound 25 showed potent CDK9 inhibition with antiproliferative IC50 values between 0.64 to 2.01 µM in various cancer cell lines.[3]

Experimental Methodologies

The data presented in this guide were generated using various in vitro kinase assay formats. A general protocol for a biochemical kinase inhibition assay is outlined below. The specific details, such as substrate and ATP concentrations, are kinase-dependent and should be optimized for each assay.

General Kinase Inhibition Assay Protocol (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is then correlated with kinase activity.

Materials:

  • Kinase enzyme of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (e.g., this compound and alternatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO and then in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of a mixture containing the kinase and substrate to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Experimental and Signaling Concepts

To further clarify the experimental workflow and the signaling context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Reaction Incubation (e.g., 60 min at RT) Compound->Reaction Add to plate Kinase_Substrate Kinase + Substrate Mixture Kinase_Substrate->Reaction Add to plate ATP ATP Solution ATP->Reaction Initiate reaction Add_ADP_Glo Add ADP-Glo™ Reagent Reaction->Add_ADP_Glo Incubate1 Incubation (40 min) Add_ADP_Glo->Incubate1 Add_Detection Add Kinase Detection Reagent Incubate1->Add_Detection Incubate2 Incubation (30 min) Add_Detection->Incubate2 Read Measure Luminescence Incubate2->Read Analysis Calculate % Inhibition Determine IC50 Read->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

signaling_pathway cluster_upstream Upstream Signal cluster_pi3k PI3K/AKT/mTOR Pathway cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

References

Comparative analysis of synthetic routes to substituted benzothiazolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The efficient and versatile synthesis of substituted benzothiazolones is therefore of significant interest to the drug discovery and development community. This guide provides a comparative analysis of key synthetic routes to this important heterocyclic system, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid in methodology selection.

Comparative Analysis of Synthetic Routes

The synthesis of substituted benzothiazolones can be broadly categorized into several approaches, primarily involving the formation of the thiazolone ring through cyclization reactions. This comparison focuses on three prominent methods: the cyclocarbonylation of 2-aminothiophenols with carbon dioxide, the intramolecular cyclization of N-(2-halophenyl)thiocarbamates, and the reaction of 2-aminophenols with carbon disulfide.

Synthetic RouteStarting MaterialsReagents and ConditionsYieldsKey AdvantagesKey Disadvantages
Route 1: Cyclocarbonylation of 2-Aminothiophenols Substituted 2-aminothiophenols, Carbon Dioxide (CO₂)1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), 1-Methyl-2-pyrrolidinone (NMP), 150 °C, 24 h23-91%Utilizes a green and readily available C1 source (CO₂), metal-free catalysis.[1][2]Requires high temperature and pressure, long reaction times.
Route 2: Intramolecular Cyclization Substituted 2-haloanilines, O-phenyl chlorothionoformateTriethylamine, Dioxane, RefluxGoodTransition-metal-free, good functional group tolerance.[3]Requires the synthesis of the N-(2-halophenyl)thiocarbamate precursor.
Route 3: From 2-Aminophenols Substituted 2-aminophenols, Carbon Disulfide (CS₂)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Toluene, 50 °C60-99%Readily available starting materials, high yields for polyfluorinated analogues.[1]The synthesis of non-fluorinated analogues may be less efficient.

Experimental Protocols

Route 1: DBN-Catalyzed Cyclocarbonylation of 2-Aminothiophenols with CO₂

This method provides a metal-free approach to benzothiazolones using carbon dioxide as the carbonyl source.[1][2]

Procedure: A mixture of the substituted 2-aminothiophenol (1.0 mmol) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (1.0 mmol) in 1-methyl-2-pyrrolidinone (NMP) (2.0 mL) is charged into a high-pressure reactor. The reactor is flushed with CO₂ several times and then pressurized with CO₂ to the desired pressure. The reaction mixture is stirred at 150 °C for 24 hours. After cooling to room temperature, the pressure is carefully released. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired substituted benzothiazolone. Yields are reported to be higher for 2-aminothiophenols bearing electron-donating groups.[1]

Route 2: Base-Promoted Intramolecular Cyclization of N-(2-halophenyl)thiocarbamates

This transition-metal-free method relies on the intramolecular cyclization of a pre-synthesized thiocarbamate.[3]

Procedure: To a solution of the substituted O-phenyl N-(2-halophenyl)thiocarbamate (1.0 mmol) in dioxane (5 mL) is added a base such as triethylamine (1.2 mmol). The reaction mixture is heated at reflux until the starting material is consumed, as monitored by thin-layer chromatography. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the substituted benzothiazolone.

Route 3: Synthesis from 2-Aminophenols and Carbon Disulfide

This route offers an alternative starting from readily available 2-aminophenols, particularly effective for the synthesis of polyfluorinated benzothiazolones.[1]

Procedure: A solution of the substituted 2-aminophenol (1.0 mmol), carbon disulfide (1.5 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) in toluene (5 mL) is stirred at 50 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated. The residue is purified by column chromatography on silica gel to provide the desired polyfluorinated 2-mercaptobenzothiazole, which can be subsequently converted to the benzothiazolone.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Synthetic_Route_1 cluster_start Starting Materials cluster_reagents Reagents & Conditions 2-Aminothiophenol 2-Aminothiophenol Reaction 2-Aminothiophenol->Reaction CO2 CO2 CO2->Reaction DBN DBN DBN->Reaction NMP NMP NMP->Reaction 150C 150 °C 150C->Reaction Product Substituted Benzothiazolone Reaction->Product

Caption: Route 1: DBN-Catalyzed Cyclocarbonylation.

Synthetic_Route_2 cluster_start Starting Material cluster_reagents Reagents & Conditions Precursor N-(2-halophenyl)thiocarbamate Cyclization Precursor->Cyclization Base Base Base->Cyclization Dioxane Dioxane Dioxane->Cyclization Reflux Reflux Reflux->Cyclization Product Substituted Benzothiazolone Cyclization->Product

Caption: Route 2: Intramolecular Cyclization.

Synthetic_Route_3 cluster_start Starting Materials cluster_reagents Reagents & Conditions 2-Aminophenol 2-Aminophenol Reaction 2-Aminophenol->Reaction CS2 CS2 CS2->Reaction DBU DBU DBU->Reaction Toluene Toluene Toluene->Reaction 50C 50 °C 50C->Reaction Intermediate 2-Mercaptobenzothiazole Intermediate Product Substituted Benzothiazolone Intermediate->Product Further Conversion Reaction->Intermediate

Caption: Route 3: From 2-Aminophenols.

References

The Benzyl Group's Influence on Benzothiazolone Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The bioactivity of these molecules can be significantly modulated by the nature of the substituent at the N-3 position. This guide provides a comparative analysis of how the introduction of a benzyl group at this position affects the bioactivity of the benzothiazolone core, drawing on available experimental data.

Anticancer Activity: A Tale of Two Scaffolds

The impact of N-substitution on the anticancer cytotoxicity of the benzothiazolone ring system is a subject of ongoing research. While direct comparative studies of N-H versus N-benzyl benzothiazolones are limited, analysis of broader structure-activity relationship (SAR) studies allows for an indirect comparison. Generally, the introduction of a bulky, lipophilic group such as benzyl can influence a compound's ability to cross cell membranes and interact with intracellular targets.

The following table summarizes the cytotoxic activity (IC50) of representative N-substituted benzothiazole derivatives against various cancer cell lines. It is important to note that these compounds are from different studies and direct, quantitative comparisons should be made with caution.

CompoundN-3 SubstituentCancer Cell LineIC50 (µM)Reference
1 (a styryl-2(3H)-benzothiazolone analog)MethylA549 (Lung)>10[1]
2 (a styryl-2(3H)-benzothiazolone analog)MethylMCF7 (Breast)>10[1]
3 (N-phenylpyrazolone-N-benzylthiazole hybrid)Benzyl (as part of a larger substituent)HCT-116 (Colon)Inactive[2][3]
4 (N-phenylpyrazolone-N-benzylthiazole hybrid)Benzyl (as part of a larger substituent)A549 (Lung)Inactive[2][3]
5 (A procaspase activating compound analog)-CH2CH2-N-piperidineNCI-H226 (Lung)0.98[4]
6 (A procaspase activating compound analog)-CH2CH2-N-morpholineNCI-H226 (Lung)1.12[4]

Note: The IC50 values for compounds 3 and 4 were reported as inactive at the tested concentrations. Compounds 5 and 6 are included to provide context on other N-substitutions.

From the available, albeit indirect, data, it appears that the addition of a simple benzyl group does not consistently lead to a potent anticancer effect. The bioactivity is highly dependent on the overall structure of the molecule. For instance, in the case of the N-phenylpyrazolone-N-benzylthiazole hybrids, the benzyl group is part of a much larger substituent which did not exhibit significant cytotoxicity.[2][3] In contrast, other N-substituted benzothiazole derivatives with different functionalities show potent activity, suggesting that the N-substituent works in concert with the rest of the molecule to determine its biological effect.[4]

Antimicrobial Activity

The influence of the benzyl group on the antimicrobial properties of benzothiazolones is another area of interest. The following table presents the Minimum Inhibitory Concentration (MIC) for a benzothiazole derivative, providing some insight into the antimicrobial potential of this class of compounds.

CompoundMicroorganismMIC (µg/mL)Reference
Benzothiazole derivative 3 E. coli25[5]
Benzothiazole derivative 4 E. coli25[5]
Benzothiazole derivative 3 S. aureus50[5]
Benzothiazole derivative 4 S. aureus50[5]

Note: These compounds are 2-substituted benzothiazoles, not benzothiazolones, and do not contain an N-benzyl group. This data is provided to give a general idea of the antimicrobial activity of the benzothiazole scaffold.

Enzyme Inhibition

Benzothiazole derivatives have been investigated as inhibitors of various enzymes. The substitution at the N-3 position can play a crucial role in the molecule's ability to bind to the active site of an enzyme. For example, in a study of benzothiazole derivatives as inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), a compound with a complex N-substituent (compound 4f) showed potent inhibitory activity.[6][7]

CompoundEnzymeIC50 (nM)Reference
4f AChE23.4 ± 1.1[6][7]
4f MAO-B40.3 ± 1.7[6][7]

While this compound does not have a simple benzyl group, the data indicates that a well-designed N-substituent can lead to potent enzyme inhibition.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12][13][14][15]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized number of microorganisms are added. The growth is assessed after incubation.

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate with Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth is observed.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioactivity Bioactivity Evaluation cluster_sar Structure-Activity Relationship s1 Starting Materials s2 Reaction s1->s2 s3 Purification s2->s3 s4 Characterization s3->s4 b1 In vitro Assays (e.g., MTT, MIC) s4->b1 Test Compounds b2 Data Analysis (IC50, MIC determination) b1->b2 sar1 Analyze Data b2->sar1 sar2 Identify Key Moieties sar1->sar2 sar2->s1 Design New Analogs

Caption: Experimental workflow for the evaluation of benzothiazolone derivatives.

signaling_pathway compound Benzothiazolone Derivative receptor Cellular Target (e.g., Kinase, Procaspase) compound->receptor Binding/Modulation caspase_cascade Caspase Cascade Activation receptor->caspase_cascade Signal Transduction apoptosis Apoptosis caspase_cascade->apoptosis

Caption: A plausible signaling pathway for apoptosis induction by a benzothiazolone derivative.

sar_logic cluster_unsubstituted Unsubstituted Benzothiazolone cluster_substituted Benzyl-Substituted Benzothiazolone uns N-H bio_uns Bioactivity_A uns->bio_uns compare Compare Bioactivity_A vs. Bioactivity_B bio_uns->compare sub N-Benzyl bio_sub Bioactivity_B sub->bio_sub bio_sub->compare

Caption: Logical relationship in a structure-activity relationship (SAR) study.

Conclusion

References

Comparative Docking Analysis of 3-Benzyl-1,3-benzothiazol-2(3H)-one and Analogs Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the docking studies of 3-benzyl-1,3-benzothiazol-2(3H)-one and its analogs with various protein targets implicated in a range of diseases. The following sections detail the experimental methodologies, present comparative quantitative data, and visualize the key processes and pathways involved, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The this compound scaffold, in particular, has been investigated for its potential therapeutic applications. Molecular docking studies are crucial in elucidating the binding mechanisms of these compounds with their target proteins, thereby guiding the design of more potent and selective drug candidates. This guide summarizes the available docking data and provides a comparative analysis to aid in further research and development.

Experimental Protocols

The following protocols outline the general steps involved in the molecular docking studies of benzothiazole derivatives against their target proteins.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystallographic structures of the target proteins are obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The structure is then minimized to relieve any steric clashes.

  • Ligand Structure Preparation: The 2D structures of this compound and its analogs are sketched and converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.

Molecular Docking Procedure
  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or Molegro Virtual Docker. The ligands are docked into the prepared protein's active site, and multiple docking poses are generated.

  • Pose Selection and Analysis: The generated docking poses are ranked based on their binding energy or docking score. The pose with the lowest binding energy is typically selected as the most probable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed.

Data Presentation: Comparative Docking Analysis

Due to the limited availability of direct docking studies for this compound, this guide presents a comparative analysis of closely related benzothiazole derivatives against common protein targets.

Table 1: Docking Scores of Benzothiazole Derivatives against E. coli DNA Gyrase B
CompoundStructureDocking Score (kcal/mol)Reference
3-(4-chlorobenzyl)-1,3-benzothiazol-2(3H)-one (Analog) 2D structure of 3-(4-chlorobenzyl)-1,3-benzothiazol-2(3H)-one-8.5 (Hypothetical)N/A
Compound 3 2D structure of a benzothiazole derivative from the study-5.02[1]
Compound 10 2D structure of another benzothiazole derivative-4.87[1]
HDDP (Co-crystalized Ligand) 2D structure of HDDP-7.37[1]

Note: The docking score for the 3-(4-chlorobenzyl) analog is a hypothetical value for illustrative purposes, based on the expected binding affinity of similar compounds.

Table 2: Docking Scores of Benzothiazole Derivatives against Acetylcholinesterase
CompoundStructureBinding Energy (kcal/mol)Reference
Riluzole (Reference Drug) 2D structure of Riluzole-6.6[2]
Compound 4b 2D structure of a novel benzothiazole derivative-11.27[2]
Compound 4i 2D structure of another novel benzothiazole derivative-11.21[2]

Mandatory Visualizations

Experimental Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Retrieval, Cleaning) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Minimization) docking Molecular Docking (Pose Generation) ligand_prep->docking grid_gen->docking analysis Pose Analysis (Binding Energy, Interactions) docking->analysis comparison Comparative Analysis (vs. Alternatives) analysis->comparison

Caption: Workflow of a typical molecular docking study.

Signaling Pathway: DNA Gyrase Inhibition

G cluster_process DNA Replication Process cluster_inhibition Inhibition Mechanism DNA Supercoiled DNA Gyrase DNA Gyrase (GyrA & GyrB) DNA->Gyrase Binding Relaxed_DNA Relaxed DNA Gyrase->Relaxed_DNA Negative Supercoiling Inhibition Inhibition of ATP Binding to GyrB Gyrase->Inhibition Benzothiazole Benzothiazole Derivative Benzothiazole->Gyrase Binds to ATP Pocket Inhibition->Relaxed_DNA Blocks Relaxation

Caption: Inhibition of DNA gyrase by benzothiazole derivatives.

Conclusion

While direct experimental docking data for this compound remains to be published, this guide provides a framework for understanding its potential interactions with key protein targets based on the analysis of structurally similar compounds. The presented data on benzothiazole derivatives against E. coli DNA gyrase B and acetylcholinesterase highlight the therapeutic potential of this chemical class. The detailed protocols and visualizations serve as a valuable resource for researchers aiming to conduct further in-silico studies and design novel benzothiazole-based inhibitors with improved efficacy and selectivity. Further experimental validation is necessary to confirm the hypothetical binding modes and activities.

References

Unraveling the Molecular Maze: A Comparative Guide to the Mechanism of Action of Benzothiazolone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanisms of action for benzothiazolone-based inhibitors. We delve into their targeted signaling pathways and enzymatic inhibitions, supported by experimental data and detailed protocols to facilitate reproducible research.

Benzothiazolone and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. These compounds have shown significant promise as inhibitors of key cellular processes implicated in various diseases, particularly cancer. This guide confirms and compares their mechanisms of action, focusing on their effects on critical signaling pathways and specific enzyme targets.

Key Signaling Pathways Modulated by Benzothiazolone-Based Inhibitors

Benzothiazolone derivatives have been demonstrated to exert their influence on several crucial signaling cascades that regulate cell proliferation, survival, and apoptosis.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth and survival. Aberrant activation of this pathway is a common feature in many cancers. Certain benzothiazolone derivatives have been identified as potent inhibitors of this pathway. For instance, some derivatives have been shown to directly inhibit PI3Kα, a key isoform of the PI3K enzyme[1]. This inhibition prevents the phosphorylation of AKT, a crucial downstream effector, thereby suppressing cell growth and inducing apoptosis. One novel benzothiazole derivative, PB11, has been shown to down-regulate PI3K and AKT, leading to cytotoxicity and apoptosis in cancer cells[2].

dot

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzothiazolone Benzothiazolone Inhibitor Benzothiazolone->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibition by benzothiazolone-based compounds.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. The development of STAT3 inhibitors is an active area of cancer research[3]. Several benzothiazole-based derivatives have been designed as potent STAT3 inhibitors, demonstrating the ability to block its phosphorylation and subsequent downstream gene expression[3]. For example, compound B19, a benzothiazole derivative, has shown excellent activity against the IL-6/STAT3 signaling pathway with an IC50 value as low as 0.067 μM in a luciferase reporter assay[3]. Another study identified a benzothiadiazole derivative with an IC50 of 15.8 µM against STAT3[4].

dot

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Initiates Benzothiazolone Benzothiazolone Inhibitor Benzothiazolone->STAT3 Inhibits Phosphorylation

Caption: STAT3 signaling pathway and its inhibition by benzothiazolone derivatives.

Ras/MEK/ERK Signaling Pathway

The Ras/MEK/ERK pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival. Mutations in Ras are frequently found in human cancers, making this pathway an attractive target for therapeutic intervention. Studies have shown that certain benzothiazole-pyrrole conjugates can down-regulate the expression of Ras and its downstream effectors, including MEK1 and ERK1/2, in cancer cells[5].

dot

Ras_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates MEK MEK Ras->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Promotes Benzothiazolone Benzothiazolone Inhibitor Benzothiazolone->Ras Down-regulates

Caption: Ras/MEK/ERK signaling pathway and the down-regulatory effect of benzothiazolone conjugates.

Enzymatic Inhibition by Benzothiazolone-Based Compounds

In addition to modulating signaling pathways, benzothiazolone derivatives have been identified as direct inhibitors of several key enzymes.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids. FAAH inhibitors have therapeutic potential for pain, inflammation, and anxiety. Structure-activity relationship (SAR) studies have identified benzothiazole-based compounds as potent and selective FAAH inhibitors[6].

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Novel benzothiazole derivatives have been synthesized and shown to exhibit inhibitory activity against various human carbonic anhydrase isoforms[7][8][9][10].

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its inhibitors are used in the treatment of Parkinson's disease and depression. Benzothiazole-hydrazone derivatives have been designed and synthesized as selective and potent inhibitors of human MAO-B[11]. Compound 3e from one study was identified as the most active, with an IC50 value of 0.060 µM[11].

Comparative Performance Data

The following tables summarize the inhibitory activities of various benzothiazolone-based compounds against their respective targets.

Table 1: Benzothiazolone-Based PI3K/mTOR Inhibitors

CompoundTarget(s)IC50 (nM)Cell LineReference
Compound 11PI3Kβ4.7Prostate Cancer Cells[12]
Compound 82PI3K/mTORPI3Kα: 1, mTOR: 6U-87 MG, A549, HCT116[1]

Table 2: Benzothiazolone-Based STAT3 Inhibitors

CompoundIC50 (µM)AssayReference
B190.067Luciferase Reporter Assay[3]
Benzothiadiazole 115.8AlphaScreen Assay[4]
Benzothiadiazole 1d25.1AlphaScreen Assay[4]

Table 3: Benzothiazolone-Based MAO-B Inhibitors

CompoundIC50 (µM)SelectivityReference
3e0.060Selective for hMAO-B[11]
3h0.075Selective for hMAO-B[11]
3f0.963Selective for hMAO-B[11]
3a15.450Selective for hMAO-B[11]
Selegiline (Control)0.044Selective for hMAO-B[11]

Table 4: Non-Benzothiazolone PI3K Inhibitors (Approved Drugs for Comparison)

Drug NameTarget(s)Approved Indication(s)Reference
IdelalisibPI3KδB-cell malignancies[13]
CopanlisibPan-class I PI3KFollicular lymphoma[13]
DuvelisibPI3Kδ/γB-cell malignancies[13]
AlpelisibPI3KαAdvanced breast cancer[13]
UmbralisibPI3KδFollicular and marginal zone lymphoma[13]

Detailed Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed protocols for key experimental assays are provided below.

Western Blot Analysis for PI3K/AKT Pathway

dot

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE Gel Electrophoresis B->C D 4. Protein Transfer to Membrane (PVDF) C->D E 5. Blocking (e.g., 5% non-fat milk) D->E F 6. Primary Antibody Incubation (e.g., anti-p-AKT, anti-AKT) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Imaging & Data Analysis H->I

Caption: A typical workflow for Western Blot analysis.

  • Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of the benzothiazolone inhibitor for a specified duration.

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, PI3K) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

STAT3 Luciferase Reporter Assay

dot

Luciferase_Assay_Workflow A 1. Seed STAT3 Reporter Cells in 96-well plate B 2. Treat with Benzothiazolone Inhibitor A->B C 3. Stimulate with Cytokine (e.g., IL-6) B->C D 4. Incubate for 6-16 hours C->D E 5. Add Luciferase Assay Reagent D->E F 6. Measure Luminescence E->F

Caption: Workflow for a STAT3 Luciferase Reporter Assay.

  • Cell Seeding: Seed HEK293 cells stably transfected with a STAT3-responsive luciferase reporter construct in a 96-well plate.

  • Inhibitor Treatment: Pre-treat the cells with different concentrations of the benzothiazolone inhibitor for 1 hour.

  • Stimulation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6).

  • Incubation: Incubate the cells for 6-16 hours to allow for reporter gene expression[14][15].

  • Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

  • Measurement: Measure the luminescence using a luminometer.

  • Analysis: Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the inhibition of STAT3 activity.

MTT Assay for Cell Viability

dot

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Benzothiazolone Inhibitor A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize Formazan Crystals (e.g., with DMSO) E->F G 7. Measure Absorbance at ~570 nm F->G

Caption: General workflow for an MTT cell viability assay.

  • Cell Plating: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the benzothiazolone inhibitor.

  • Incubation: Incubate the plates for a period of 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours[16][17][18].

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the inhibitor.

This guide provides a comprehensive overview of the mechanisms of action of benzothiazolone-based inhibitors, supported by comparative data and detailed experimental protocols. The versatility of the benzothiazolone scaffold continues to make it a promising area for the development of novel therapeutics targeting a range of diseases.

References

Benchmarking 3-benzyl-1,3-benzothiazol-2(3H)-one: A Comparative Analysis Against Commercial Drugs in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is paramount. This guide presents a comparative benchmark analysis of the investigational compound 3-benzyl-1,3-benzothiazol-2(3H)-one against established commercial drugs in the fields of oncology and anti-inflammatory therapy. While direct quantitative biological data for this compound is emerging, this report leverages data from closely related benzothiazole analogs to provide a preliminary performance assessment for researchers, scientists, and drug development professionals.

The benzothiazole scaffold is a well-established pharmacophore known to impart a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties. This analysis focuses on these two key therapeutic areas to contextualize the potential of this compound.

Anticancer Activity: A Cytotoxic Comparison

To evaluate the potential of the benzothiazole core structure in oncology, the cytotoxic activity of a representative analog, 2-(4-aminophenyl)benzothiazole, is compared with the widely used chemotherapeutic agents Doxorubicin and Paclitaxel. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency in inhibiting biological or biochemical functions, is the primary metric for comparison.

Table 1: In Vitro Cytotoxicity (IC50) Against Cancer Cell Lines

Compound/DrugCell LineIC50 (µM)
Benzothiazole Analog
2-(4-Aminophenyl)benzothiazoleHuman U251 Glioma3.5[1]
Rat C6 Glioma4[1]
ER+ Human Breast Cancer (MCF-7)In the nM range[2]
ER- Human Breast CancerIn the nM range[2]
Commercial Drugs
DoxorubicinHuman Colon Cancer (HCT116)24.30[3]
Human Hepatocellular Carcinoma (Hep-G2)14.72[3]
Prostate Cancer (PC3)2.64[3]
PaclitaxelBreast Cancer (SK-BR-3)~0.01[4]
Breast Cancer (MDA-MB-231)~0.005[4]

Note: The data for the benzothiazole analog and commercial drugs are from different studies and cell lines, which should be considered when making direct comparisons. The potency of 2-(4-aminophenyl)benzothiazole in the nanomolar range for breast cancer cell lines suggests a high degree of activity for this structural class.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow for MTT Assay

MTT_Workflow start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat cells with varying concentrations of the compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read analyze Calculate IC50 values read->analyze end End analyze->end

MTT Assay Workflow

Anti-inflammatory and Analgesic Activity: In Vivo Evaluation

The potential of the benzothiazole scaffold in treating inflammation and pain is evaluated using standard in vivo models. The performance of 2-aminobenzothiazole derivatives is compared with the commercial nonsteroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Celecoxib. The median effective dose (ED50), the dose that produces a therapeutic effect in 50% of the population, is used for comparison.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity (ED50)

Compound/DrugAssaySpeciesED50 (mg/kg)
Benzothiazole Analogs
2-Aminobenzothiazole DerivativesCarrageenan-induced Paw EdemaRatActive, but specific ED50 not provided[5][6]
Acetic Acid-induced WrithingMouseActive, but specific ED50 not provided[7]
Commercial Drugs
IbuprofenCarrageenan-induced Paw EdemaRatNot specified in the search results
Acetic Acid-induced WrithingMouseNot specified in the search results
CelecoxibHot Plate TestMouse67.1[8]
Acetic Acid-induced WrithingMouse94.2[8]

Note: While specific ED50 values for the 2-aminobenzothiazole derivatives were not consistently available in the reviewed literature, their reported activity in these standard models indicates a promising profile for this class of compounds.

Experimental Protocols: In Vivo Models

Carrageenan-Induced Paw Edema (Anti-inflammatory)

This widely used model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce localized edema induced by carrageenan injection in the paw of a rodent.

Experimental Workflow for Carrageenan-Induced Paw Edema

Paw_Edema_Workflow start Administer test compound or vehicle to rodents induce Inject carrageenan into the plantar surface of the hind paw start->induce measure Measure paw volume at regular intervals (e.g., 1, 2, 3, 4h) using a plethysmometer induce->measure calculate Calculate the percentage inhibition of edema measure->calculate end End calculate->end

Carrageenan-Induced Paw Edema Workflow

Hot Plate Test (Analgesic)

This test evaluates the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

Experimental Workflow for Hot Plate Test

Hot_Plate_Workflow start Administer test compound or vehicle to animals place Place the animal on a heated plate (~55°C) start->place record Record the latency to a nociceptive response (e.g., paw licking, jumping) place->record calculate Calculate the increase in pain threshold record->calculate end End calculate->end

Hot Plate Test Workflow

Signaling Pathways and Mechanism of Action

While the precise mechanisms of action for this compound are still under investigation, the anticancer activity of related benzothiazoles is believed to involve multiple pathways, including the induction of apoptosis and cell cycle arrest. The anti-inflammatory effects of this class of compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Hypothesized Signaling Pathway for Anticancer Activity

Anticancer_Pathway Benzothiazole Benzothiazole Derivative Cell Cancer Cell Benzothiazole->Cell Apoptosis Apoptosis Induction Cell->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M phase) Cell->CellCycleArrest GrowthInhibition Tumor Growth Inhibition Apoptosis->GrowthInhibition CellCycleArrest->GrowthInhibition

Anticancer Signaling Pathway

Hypothesized Signaling Pathway for Anti-inflammatory Activity

Anti_inflammatory_Pathway InflammatoryStimulus Inflammatory Stimulus ArachidonicAcid Arachidonic Acid InflammatoryStimulus->ArachidonicAcid COX COX Enzymes (COX-1, COX-2) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Benzothiazole Benzothiazole Derivative Benzothiazole->COX

Anti-inflammatory Signaling Pathway

Conclusion

This comparative guide provides a preliminary benchmark for this compound by evaluating the performance of its structural analogs against established commercial drugs. The data suggests that the benzothiazole scaffold holds significant promise in the development of novel anticancer and anti-inflammatory agents. Further in-depth studies with direct quantitative data for this compound are warranted to fully elucidate its therapeutic potential and mechanism of action. This information will be crucial for guiding future research and development efforts in this promising area of medicinal chemistry.

References

Isomeric Scaffolds: A Comparative Analysis of 3-benzyl-1,3-benzothiazol-2(3H)-one and 3-benzyl-1,2-benzisothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the biological activities and synthetic pathways of derivatives based on the 3-benzyl-1,3-benzothiazol-2(3H)-one and 3-benzyl-1,2-benzisothiazole isomeric cores. This guide collates available experimental data to inform researchers and drug development professionals on the distinct pharmacological profiles conferred by these closely related heterocyclic systems.

This guide provides a comparative overview of two isomeric heterocyclic scaffolds: this compound and 3-benzyl-1,2-benzisothiazole. While direct comparative studies on these specific parent compounds are not extensively available in published literature, a significant body of research exists for their respective derivatives. This analysis focuses on the divergent biological activities reported for each class of compounds, presenting key quantitative data from cytotoxicity, enzyme inhibition, and spasmolytic assays. Detailed experimental protocols for these evaluations are also provided to support future research and development.

Chemical Structures and Isomeric Distinction

The core difference between the two molecules lies in the arrangement of the sulfur and nitrogen atoms within the five-membered ring fused to the benzene ring, and the position of the carbonyl group. In this compound, the nitrogen is at position 3 and the sulfur at position 1, with a ketone at position 2. In contrast, 3-benzyl-1,2-benzisothiazole features the nitrogen at position 2 and sulfur at position 1. This seemingly minor structural isomerization leads to distinct electronic properties and three-dimensional shapes, profoundly influencing their respective pharmacological profiles.

CompoundThis compound3-benzyl-1,2-benzisothiazole
Molecular Formula C₁₄H₁₁NOSC₁₄H₁₁NS
Molar Mass 241.31 g/mol 225.31 g/mol
Core Scaffold 1,3-Benzothiazol-2(3H)-one1,2-Benzisothiazole
Key Structural Feature Thiazolone ring with exocyclic benzyl groupIsothiazole ring with benzyl group at C3

Comparative Biological Activities

Research indicates that derivatives of these two isomeric cores engage with different biological targets. The benzothiazolone scaffold is frequently associated with anticancer and enzyme inhibitory activities, whereas the benzisothiazole scaffold has been primarily explored for its spasmolytic and muscle-relaxant properties.

Derivatives of this compound: Focus on Cytotoxicity and Enzyme Inhibition

Derivatives of the 1,3-benzothiazol-2(3H)-one scaffold have been extensively investigated as potential therapeutic agents for oncology and neurodegenerative diseases.

G cluster_0 Benzothiazolone Derivatives cluster_1 Biological Targets cluster_2 Cellular Outcomes BTZ_Deriv Benzothiazolone Derivatives Tubulin Microtubule Dynamics BTZ_Deriv->Tubulin Kinases Kinase Enzymes BTZ_Deriv->Kinases Cholinesterases AChE / BChE BTZ_Deriv->Cholinesterases MAO Monoamine Oxidase (MAO) BTZ_Deriv->MAO G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis Kinases->Apoptosis Neuroprotection Potential Neuroprotection Cholinesterases->Neuroprotection MAO->Neuroprotection G2M_Arrest->Apoptosis

Table 1: Selected Biological Data for 1,3-Benzothiazol-2(3H)-one Derivatives

Derivative ClassTarget/AssayCell Line / EnzymeIC₅₀ (µM)Reference
Styryl-benzothiazolonesCytotoxicityHT-29 (Colon Cancer)0.008[15]
Styryl-benzothiazolonesCytotoxicityMDA-MB-231 (Breast Cancer)1.35[15]
N-(Benzothiazol-2-yl)benzamidesEnzyme InhibitionAcetylcholinesterase (AChE)0.0234[3, 4]
N-(Benzothiazol-2-yl)benzamidesEnzyme InhibitionMonoamine Oxidase B (MAO-B)0.0403[3, 4]
Triazolo[3,4-b]benzothiazolesEnzyme InhibitionPoly(ADP-ribose) polymerase 10 (PARP10)0.0078[16, 20]

Note: The IC₅₀ values are for specific, highly active derivatives within the cited class, not for the parent this compound compound itself.

Derivatives of 3-benzyl-1,2-benzisothiazole: Focus on Spasmolytic Activity

In contrast, derivatives of 3-benzyl-1,2-benzisothiazole have been primarily evaluated for their effects on smooth muscle contraction. These compounds often exhibit antimuscarinic and direct muscle-relaxant properties. [1, 2, 9]

G BIT_Deriv Benzisothiazole Derivatives M_Receptor Muscarinic Receptors BIT_Deriv->M_Receptor Antagonism Ca_Channels Calcium Channels BIT_Deriv->Ca_Channels Blockade Relaxation Relaxation / Spasmolysis BIT_Deriv->Relaxation Contraction Smooth Muscle Contraction M_Receptor->Contraction Activation leads to Ca_Channels->Contraction Influx leads to

Table 2: Selected Pharmacological Data for 1,2-Benzisothiazole Derivatives

Activity TypeParameterAgonistPreparationValueReference
AntimuscarinicpA₂AcetylcholineGuinea Pig IleumData reported for derivatives[1]
AntihistaminicpA₂HistamineGuinea Pig IleumData reported for derivatives[1]
Non-specific SpasmolyticpD'₂Barium ChlorideGuinea Pig IleumData reported for derivatives[1]
Beta-Adrenoceptor BlockadepA₂IsoprenalineRat Atria7.04 - 8.36 for oxypropanolamine derivatives[2]

Note: Specific pA₂ and pD'₂ values for the parent 3-benzyl-1,2-benzisothiazole are not detailed in the available literature; the data refers to aminoalkyl derivatives of the core structure.

Synthesis Overview

The synthetic routes to these scaffolds are distinct, reflecting their structural differences.

Synthesis of the 1,3-Benzothiazol-2(3H)-one core: A common method involves the reaction of 2-aminobenzenethiol with an acylating agent like methyl chloroformate, followed by cyclization. The N-benzyl group can be introduced by alkylation of the resulting benzothiazolone.[3]

Synthesis of the 1,2-Benzisothiazole core: Derivatives are often obtained by reacting 3-chloro-1,2-benzisothiazole with a suitable nucleophile, such as the carbanion of phenylacetonitrile, to introduce the benzyl group at the 3-position.[4] Alternative modern syntheses involve copper-catalyzed intramolecular dehydrogenative cyclization of 2-mercaptobenzamides.[5]

Experimental Protocols

Cytotoxicity Evaluation (MTT Assay)

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Add serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO or SDS F->G H Measure absorbance at ~570 nm G->H I Calculate % viability and determine IC₅₀ values H->I

  • Cell Culture: Human cancer cell lines (e.g., HT-29, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium. The cells are treated with these dilutions for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the concentration-response curves.

Spasmolytic Activity Assessment (Isolated Guinea Pig Ileum)
  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ gas mixture. [10, 14]

  • Recording: The tissue is connected to an isometric force transducer, and contractions are recorded using a data acquisition system.

  • pA₂ Determination (for competitive antagonists):

    • A cumulative concentration-response curve for an agonist (e.g., acetylcholine) is established.

    • The tissue is washed and then incubated with a fixed concentration of the antagonist (test compound) for a set period.

    • A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

    • This process is repeated with several different concentrations of the antagonist.

    • The dose ratio (ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated. The pA₂ value is determined using a Schild plot, which graphs log(dose ratio - 1) against the negative log of the molar concentration of the antagonist. [12, 13]

  • pD'₂ Determination (for non-competitive antagonists):

    • A concentration-response curve is established for a spasmogen that acts directly on the smooth muscle, such as barium chloride (BaCl₂).

    • The inhibitory effect of the test compound on the maximal contraction induced by BaCl₂ is measured.

    • The pD'₂ value is calculated as the negative logarithm of the molar concentration of the antagonist that produces 50% of its own maximal inhibitory effect.

Conclusion

The isomeric distinction between the 1,3-benzothiazol-2(3H)-one and 1,2-benzisothiazole scaffolds gives rise to two distinct classes of pharmacologically active compounds. Derivatives of This compound are promising candidates for development as anticancer and neuroprotective agents , primarily through mechanisms involving cytotoxicity and enzyme inhibition. Conversely, derivatives of 3-benzyl-1,2-benzisothiazole are more suited for investigation as spasmolytic agents , acting via antagonism of smooth muscle receptors and channels. This comparative guide highlights the critical role of scaffold isomerism in defining the biological activity of small molecules and serves as a foundational resource for researchers in medicinal chemistry and drug development.

References

Safety Operating Guide

Proper Disposal of 3-benzyl-1,3-benzothiazol-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-benzyl-1,3-benzothiazol-2(3H)-one, a member of the benzothiazole family of compounds, is crucial for maintaining laboratory safety and environmental protection. This guide provides essential information on the appropriate handling and disposal procedures for researchers, scientists, and drug development professionals.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding chemical waste management.

Personal Protective Equipment (PPE): When handling this compound for disposal, appropriate PPE must be worn. This includes, but is not limited to:

  • Eye Protection: Use safety glasses with side-shields or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Wear chemical-resistant gloves. Gloves must be inspected prior to use, and proper glove removal technique (without touching the glove's outer surface) should be employed to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Spill Management: In the event of a spill, immediately evacuate the area and consult an expert.[1] For non-emergency personnel, avoid the inhalation of dusts.[1] For emergency responders, appropriate personal protection should be worn (see section 8 of the SDS).[1] To clean up a spill, cover drains and then collect, bind, and pump off the spilled material.[1] The affected area should be cleaned, and the generation of dust should be avoided.[1]

Disposal Procedures

The primary method for the disposal of this compound is to treat it as chemical waste and dispose of it in accordance with national and local regulations.[1]

Step-by-Step Disposal Guidance:

  • Containerization: Keep the chemical in its original container whenever possible.[1] Do not mix it with other waste materials.[1] If the original container is compromised, use a compatible, properly labeled waste container.

  • Labeling: Ensure the waste container is clearly and accurately labeled with the full chemical name: "this compound" and any relevant hazard symbols as indicated in the SDS.

  • Storage: Store the waste container in a designated, secure chemical waste storage area, away from incompatible materials.

  • Waste Collection: Arrange for collection by your institution's licensed hazardous waste disposal service. Provide them with a copy of the SDS.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1]

Hazard and Safety Data Summary

The following table summarizes key hazard and safety information for benzothiazole and related compounds, which may be relevant for the handling and disposal of this compound.

Hazard Classification & DataDescriptionSource
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[2]
Acute Toxicity (Dermal) Category 4: Harmful in contact with skin.[2]
Acute Toxicity (Inhalation) Category 4: Harmful if inhaled.[2]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[2]
Aquatic Hazard (Short-term) Category 3: Harmful to aquatic life.[3]
First Aid: Ingestion After swallowing, make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]
First Aid: Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]
First Aid: Eye Contact Rinse out with plenty of water. Remove contact lenses.[1]
First Aid: Inhalation If inhaled, move to fresh air.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: Need to dispose of This compound consult_sds Consult Safety Data Sheet (SDS) and Local Regulations start->consult_sds ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) consult_sds->ppe spill Is there a spill? ppe->spill containerize Containerize Waste label_waste Label Container Clearly (Chemical Name, Hazards) containerize->label_waste store_waste Store in Designated Chemical Waste Area label_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Service store_waste->contact_disposal end End: Proper Disposal Complete contact_disposal->end spill->containerize No spill_procedure Follow Spill Cleanup Protocol (Evacuate, Contain, Clean) spill->spill_procedure Yes spill_procedure->containerize

Caption: Disposal workflow for this compound.

Advanced Degradation Methods (For Informational Purposes)

While not standard laboratory disposal procedures, research has explored advanced oxidation processes (AOPs) and microbial electrolysis cells for the degradation of benzothiazole, the parent compound. These methods aim to break down the chemical into less harmful substances. For instance, sulfate radical-based AOPs have been shown to effectively degrade benzothiazole in aqueous solutions.[1] Another study demonstrated that microbial electrolysis cells can fully degrade benzothiazole into simpler organic acids, significantly reducing its toxicity.[2][3] These technologies are more relevant to industrial wastewater treatment rather than routine laboratory chemical disposal.

References

Personal protective equipment for handling 3-benzyl-1,3-benzothiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-benzyl-1,3-benzothiazol-2(3H)-one could not be located. The following information is compiled from the SDSs of structurally similar compounds, including benzothiazole and its derivatives. This guidance should be used as a precautionary measure, and a comprehensive risk assessment should be conducted before handling this specific chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on the analysis of related benzothiazole compounds.

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety glasses with side-shields or gogglesMust be tested and approved under appropriate government standards such as EN 166 (EU) or NIOSH (US).
Hand Protection Chemical-resistant glovesNitrile rubber is a suitable material. Gloves must be inspected prior to use and disposed of properly after handling.
Skin and Body Protection Laboratory coatShould be worn at all times in the laboratory.
Respiratory Protection Use in a well-ventilated areaIf dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures a Conduct Risk Assessment b Review Safety Data Sheet (SDS) of Analogue Compounds a->b c Assemble Required PPE b->c d Work in a Well-Ventilated Area c->d Proceed to Handling e Weigh and Handle Solid with Care to Avoid Dust d->e f Use Appropriate Glassware and Equipment e->f g Decontaminate Work Area f->g Complete Handling h Segregate Chemical Waste g->h i Dispose of Waste According to Regulations h->i j In Case of Spill, Evacuate and Ventilate i->j In Case of Emergency k Follow First-Aid Measures j->k

Handling and Disposal Workflow

Experimental Protocols: General Handling Procedures

  • Preparation:

    • Before starting any work, conduct a thorough risk assessment for the planned experiment.

    • Review the SDS of closely related benzothiazole compounds to understand potential hazards.

    • Ensure all necessary PPE is available and in good condition.

  • Handling:

    • Always handle the compound in a well-ventilated laboratory hood.

    • When weighing and transferring the solid material, take care to minimize the generation of dust.

    • Use appropriate and clean laboratory glassware and equipment to avoid contamination.

  • Storage:

    • Store the compound in a tightly sealed container.

    • Keep it in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

Emergency Procedures

In the event of an emergency, follow these first-aid measures based on information for analogous compounds and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

For spills, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material and place it in a suitable container for disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.